molecular formula C23H34O5 B1674535 Latanoprost acid CAS No. 41639-83-2

Latanoprost acid

Cat. No.: B1674535
CAS No.: 41639-83-2
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-NFVOFSAMSA-N
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Description

Latanoprost free acid is a prostaglandin Falpha that is an analogue of prostaglandin F2alpha in which the pentyl group has been replaced by 2-phenylethyl and where the the 13,14-double bond has undergone formal hydrogenation. Its isopropyl ester prodrug, latanoprost, is used in the treatment of open-angle glaucoma and ocular hypertension. It has a role as an antiglaucoma drug, an antihypertensive agent and an EC 4.2.1.1 (carbonic anhydrase) inhibitor. It is a prostaglandins Falpha and a hydroxy monocarboxylic acid.
See also: Latanoprost (active moiety of);  Latanoprostene Bunod (active moiety of).

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-NFVOFSAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040531
Record name Latanprost free acid
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Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41639-83-2
Record name Latanoprost acid
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Record name Latanprost free acid
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Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
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Record name LATANOPROST ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Latanoprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Latanoprost acid, the biologically active metabolite of the glaucoma medication Latanoprost. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid in research and development efforts.

Synthesis of this compound

This compound is a prostaglandin F2α analog. Its synthesis is a multi-step process that often utilizes the Corey lactone as a key intermediate, a foundational strategy in prostaglandin synthesis.[1][2][3][4] The overall synthetic approach involves the stereocontrolled construction of the cyclopentane core followed by the elaboration of the two side chains.

A representative synthetic scheme starting from the Corey lactone diol is outlined below. This pathway involves the protection of hydroxyl groups, introduction of the alpha-chain via a Wittig reaction, introduction of the omega-chain via organocuprate chemistry, and subsequent deprotection and oxidation steps.

G A Corey Lactone Diol B Protection of Hydroxyls (e.g., TBDMSCl, Imidazole) A->B C Protected Corey Lactone B->C D Reduction of Lactone to Lactol (DIBAL-H) C->D E Protected Lactol D->E F Wittig Reaction (Ph3P=CH(CH2)3CO2Na) E->F G Protected Prostaglandin Intermediate (with alpha-chain) F->G H Deprotection of C11-OH and Oxidation (e.g., TBAF, then PDC) G->H I Enone Intermediate H->I J Cuprate Addition (Introduction of omega-chain) I->J K Protected this compound J->K L Final Deprotection (e.g., HF-Pyridine) K->L M This compound L->M

Caption: Synthetic workflow for this compound from Corey lactone.

The following protocol details the hydrolysis of Latanoprost (the isopropyl ester) to yield this compound. This is a common final step in many synthetic routes or can be performed on commercially available Latanoprost for research purposes. Latanoprost is hydrolyzed in the eye by esterases to its biologically active form, this compound.[5]

Materials:

  • Latanoprost

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Latanoprost (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add an aqueous solution of LiOH (e.g., 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, acidify the mixture to pH ~4 with 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

G Start Synthesized this compound HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity Purity Assessment (>95%) HPLC->Purity Structure_NMR Structural Confirmation (1H, 13C NMR) NMR->Structure_NMR Structure_MS Molecular Weight Confirmation (m/z) MS->Structure_MS Final Characterized this compound Purity->Final Structure_NMR->Final Structure_MS->Final

Caption: Analytical workflow for the characterization of this compound.

HPLC is a crucial technique for assessing the purity of this compound and for monitoring reaction progress. Several methods have been developed for the analysis of Latanoprost and its free acid.[6][7][8][9]

Experimental Protocol: Reversed-Phase HPLC A gradient HPLC method is often employed for the simultaneous detection of Latanoprost and this compound.[7][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 75 mm, 2.7 µm particle size).[7]

  • Mobile Phase A: Aqueous acetic acid (pH 3.1).[7]

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.[7]

  • Gradient Elution: A typical gradient might run from a lower to a higher percentage of Mobile Phase B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.[8][11]

  • Detection: UV spectrophotometry at 210 nm.[7][11]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of 10-100 µg/mL.[7]

Data Presentation: HPLC Parameters

ParameterValueReference
Column C18 Reversed-Phase[7]
Mobile Phase Acetonitrile and aqueous acetic acid (pH 3.1)[7]
Detection UV at 210 nm[7]
Flow Rate 1.0 mL/min[8]
Retention Time Approximately 4.82 min[7]
Limit of Detection 1.0 µg/mL[7]
Limit of Quantitation 2.5 µg/mL[7]

NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Further 2D experiments like COSY and HSQC can be performed for unambiguous signal assignment.

Data Presentation: Representative NMR Data

While a full assignment is complex, key characteristic chemical shifts for Latanoprost (the ester) are reported, which are very similar to the acid. The primary difference will be the absence of the isopropyl ester signals and the presence of a carboxylic acid proton signal in the ¹H NMR spectrum of this compound.

¹H NMR (Latanoprost in CDCl₃, 400 MHz) Chemical Shift (δ, ppm)
Isopropyl CH(CH₃)₂1.23 (d, 6H)
Cyclopentane & Chain CH₂, CH1.30-1.90 (m, 14H)
CH₂ adjacent to C=C and C=O2.07-2.39 (m, 6H)
Phenyl CH7.15-7.35 (m, 5H)
Vinyl CH=CH5.30-5.50 (m, 2H)

Note: Data is for Latanoprost, the isopropyl ester, as detailed spectral data for the free acid is less commonly published. The carboxylic acid proton of this compound would typically appear as a broad singlet between 10-12 ppm, and the isopropyl signals at ~1.23 and ~5.0 ppm would be absent.

¹³C NMR (this compound) Expected Chemical Shift Range (δ, ppm)
Aliphatic CH₂, CH25-55
CH-OH70-80
Phenyl C125-143
Vinyl C=C128-132
Carboxylic C=O~175-180

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for this analysis.[12][13]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[12]

  • Ionization Mode: ESI can be run in either positive or negative ion mode. Negative mode is often suitable for detecting the deprotonated molecule [M-H]⁻.

  • Chromatography: Utilize an HPLC method similar to the one described above to introduce the sample into the mass spectrometer.

  • Mass Analysis: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, perform tandem MS (MS/MS) to observe characteristic fragmentation patterns.

Data Presentation: Mass Spectrometry Data

ParameterValueReference
Molecular Formula C₂₃H₃₄O₅[14][15]
Molecular Weight 390.52 g/mol [14][15]
Monoisotopic Mass 390.2406 g/mol [15]
Expected Ion (ESI-) m/z 389.2 [M-H]⁻
Expected Ion (ESI+) m/z 391.2 [M+H]⁺, 413.2 [M+Na]⁺

References

A Technical Guide to the Binding Affinity of Latanoprost Acid with the Prostaglandin F2α Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding characteristics of latanoprost acid, the active metabolite of the ophthalmic drug latanoprost, to its target, the prostaglandin F2α (FP) receptor. This document details the receptor's signaling pathways, presents quantitative binding affinity data in a comparative format, and outlines the experimental protocols used to derive this data.

Introduction to this compound and the FP Receptor

Latanoprost is a prostaglandin F2α analogue widely prescribed for the treatment of open-angle glaucoma and ocular hypertension.[1] It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active form, this compound.[1][2][3] The primary therapeutic action of this compound is to lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1] This effect is mediated through its specific and high-affinity binding to the prostaglandin F2α receptor, commonly known as the FP receptor.[4][5] Understanding the precise binding affinity and selectivity of this compound for the FP receptor is crucial for elucidating its mechanism of action and for the development of new, more targeted glaucoma therapies.

The Prostaglandin F2α (FP) Receptor and its Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, prostaglandin F2α (PGF2α).[6][7] As a member of the prostanoid receptor family, it plays a significant role in various physiological processes, including smooth muscle contraction, reproductive functions, and inflammation.[7]

Upon agonist binding, such as by PGF2α or this compound, the FP receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[8] This activation initiates a downstream signaling cascade by stimulating the enzyme phospholipase C (PLC).[7][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][10] The elevated cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to the ultimate physiological response.[9]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Response Physiological Response (e.g., ECM Remodeling, Increased Outflow) PKC->Response Leads to

Caption: FP Receptor Gq-PLC Signaling Pathway.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

The following tables summarize the binding affinities of this compound and other prostaglandin analogs for the FP receptor and other prostanoid receptor subtypes. This data highlights the selectivity of this compound for the FP receptor.

Table 1: Binding Affinity (Ki) of Prostaglandin Analogs at the FP Receptor

CompoundBinding Affinity (Ki) at FP ReceptorReference
This compound98 nM[11]
Travoprost Acid35 ± 5 nM[11]
Bimatoprost Acid83 nM[11]
Unoprostone5.9 µM to > 22 µM[11]

Table 2: Selectivity Profile of this compound Across Prostanoid Receptors

Receptor SubtypeBinding Affinity (Ki) of this compoundReference
FP 0.098 µM (98 nM) [12]
EP12.06 µM[12]
EP37.519 µM[12]
DP≥20 µM[12]
EP239.667 µM[12]
TP≥60 µM[12]
EP475 µM[12]
IP≥90 µM[12]

Data Interpretation: The data clearly indicates that this compound binds to the FP receptor with high affinity (Ki = 98 nM).[11][12] Its affinity for other prostanoid receptors, such as EP1, EP3, and DP, is significantly lower (Ki values are in the micromolar range), demonstrating its high selectivity for the FP receptor.[12][13] This selectivity is a key factor in its favorable therapeutic profile, minimizing off-target effects.[13] While travoprost acid shows a higher affinity for the FP receptor, this compound remains a potent and highly selective agonist.[11]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor.[14][15] The following is a generalized protocol for a competitive binding assay to determine the Ki of this compound for the FP receptor.

4.1. Principle of the Assay This assay measures the ability of a non-radiolabeled compound ("cold" ligand, e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand ("hot" ligand, e.g., [³H]-PGF2α) for binding to the FP receptor.[16] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

4.2. Materials and Reagents

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells).

  • Radioligand: [³H]-Prostaglandin F2α.

  • Cold Ligand: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGF2α.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[17]

  • Detection: Scintillation cocktail and a scintillation counter.

4.3. Membrane Preparation

  • Culture cells expressing the FP receptor to near confluence.

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Homogenize the cells in a cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[17]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[17]

4.4. Assay Procedure (96-well plate format)

  • Assay Setup: Prepare a 96-well plate. To each well, add reagents in the following order:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, 150 µL membrane suspension.[16][17]

    • Non-specific Binding (NSB): 50 µL unlabeled PGF2α (10 µM), 50 µL radioligand, 150 µL membrane suspension.[16][17]

    • Competition Binding: 50 µL this compound (at various concentrations, typically a serial dilution), 50 µL radioligand, 150 µL membrane suspension.[16][17]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[17]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16][17]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[17]

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation (from FP-expressing cells) AssaySetup 3. Assay Plate Setup (Total, NSB, Competition) MembranePrep->AssaySetup ReagentPrep 2. Reagent Preparation (Radioligand, Buffers, This compound Dilutions) ReagentPrep->AssaySetup Incubation 4. Incubation (e.g., 60 min at 30°C) AssaySetup->Incubation Filtration 5. Filtration & Washing (Separate Bound/Free Ligand) Incubation->Filtration Counting 6. Scintillation Counting (Measure Radioactivity) Filtration->Counting CalcSpecific 7. Calculate Specific Binding (Total - NSB) Counting->CalcSpecific CurveFit 8. Non-linear Regression (Generate Competition Curve) CalcSpecific->CurveFit CalcKi 9. Determine IC₅₀ and Ki (Cheng-Prusoff Equation) CurveFit->CalcKi

Caption: Workflow for a Radioligand Binding Assay.

4.5. Data Analysis

  • Calculate Specific Binding: For each concentration of the competitor, subtract the average CPM of the non-specific binding wells from the CPM of the total binding wells.

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor (this compound) concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

Conclusion

This compound demonstrates a high and selective binding affinity for the prostaglandin F2α receptor. This specific interaction initiates a well-defined signaling cascade that ultimately results in increased uveoscleral outflow and a reduction in intraocular pressure. The quantitative data, derived from robust experimental methods like radioligand binding assays, confirms the molecular basis for its therapeutic efficacy in glaucoma management. This detailed understanding of its receptor binding profile is fundamental for both clinical application and the future development of advanced ocular hypotensive agents.

References

In Vitro Neuroprotective Effects of Latanoprost Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Latanoprost acid, the active form of the widely used glaucoma medication, Latanoprost. The following sections detail the experimental evidence for its direct neuroprotective actions on retinal neurons, independent of its intraocular pressure-lowering effects. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified across various in vitro models of neuronal damage. The data consistently demonstrates a significant reduction in apoptosis and an increase in cell viability in the presence of this compound.

Table 1: Neuroprotective Effects of this compound on Retinal Cell Viability and Apoptosis
Cell Line/TypeInjury ModelThis compound ConcentrationOutcome MeasureResultReference
RGC-5Serum Deprivation & GlutamateNot SpecifiedCell Viability (XTT Assay)Increased cell viability[1]
R28Serum Deprivation1.0 µMApoptosisSuppressed apoptosis (P<0.001)[2][3]
Primary Human Retinal CellsGlutamate (10 µM) or Hypoxia/Re-oxygenation0.1-0.001 µMLDH ReleaseReduced LDH release[4]
Differentiated RGC-5N/A0.1 µMCell ViabilitySignificantly increased[5]
R28Serum Deprivation1 µMApoptosisRescued cells from apoptosis (P<0.01)[6]
Table 2: Modulation of Apoptotic and Signaling Molecules by this compound
Cell Line/TypeInjury ModelThis compound ConcentrationTarget MoleculeEffectReference
RGC-5Serum Deprivation & GlutamateNot SpecifiedActivated Caspase-3Significantly reduced positive cells[1]
RGC-5GlutamateNot SpecifiedIntracellular Ca2+Suppressed glutamate-evoked increase[1]
R28Serum Deprivation1.0 µMActivated Caspase-3Reduced immunoreactive cells[2][3]
Differentiated RGC-5N/A0.1 µMp-Akt, p-mTORIncreased expression[5][7]
R28N/ANot Specifiedp44/p42 MAPKIncreased phosphorylated to total protein ratio (P<0.05)[2]
Rat Retina (ex vivo)N/A0.1, 10, 1000 nMKlotho Shedding (KL1 & KL2)Promoted shedding[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the neuroprotective effects of this compound.

Cell Culture and Induction of Apoptosis
  • Cell Lines:

    • RGC-5: A transformed rat retinal ganglion cell line.

    • R28: An immortalized retinal neuroglial progenitor cell line.

  • Apoptosis Induction Methods:

    • Serum Deprivation: Cells, such as R28, are cultured in a serum-free medium for 24 hours to induce apoptosis.[3][6] Serum deprivation in RGC-5 cells for 48 hours can lead to a 50-60% loss of cell viability.[9]

    • Glutamate Excitotoxicity: Primary cultures of human retinal cells are exposed to 10 µM glutamate to induce cell death.[4] This method simulates the pathological process where excessive stimulation of glutamate receptors leads to neuronal damage.[10]

    • Chemical Hypoxia: Hypoxia can be mimicked in cultured retinal ganglion cells by adding 500 µM cobalt chloride (CoCl2) to the culture medium.[11][12][13] CoCl2 stabilizes hypoxia-inducible factor alpha-subunits, initiating a cellular response that mimics hypoxia.[11]

Assessment of Neuroprotection
  • Cell Viability Assays:

    • XTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

      • Seed cells in a 96-well plate.

      • After treatment with this compound and/or the apoptotic stimulus, add the XTT labeling mixture.

      • Incubate for 2-5 hours at 37°C.

      • Measure the absorbance at 450 nm.[1][14][15][16][17]

    • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of cell death and membrane damage.

  • Apoptosis Detection:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.

      • Fix and permeabilize retinal whole mounts or cultured cells.

      • Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

      • Visualize the labeled, apoptotic cells using fluorescence microscopy.[1][18][19][20][21][22]

    • Activated Caspase-3 Immunocytochemistry: This technique identifies cells undergoing apoptosis by detecting the active form of caspase-3, a key executioner caspase.

      • Fix and permeabilize cells.

      • Incubate with a primary antibody specific for cleaved caspase-3.

      • Use a fluorescently labeled secondary antibody for detection.[1][23][24][25][26]

Analysis of Signaling Pathways
  • Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways.

    • Lyse cells to extract proteins.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, p44/p42 MAPK, Klotho).[2][5][7][8]

    • Use a secondary antibody conjugated to an enzyme for detection.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated by several interconnected signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

G cluster_0 This compound Neuroprotective Signaling LA This compound OATP2B1 OATP2B1 Transporter LA->OATP2B1 PKC Protein Kinase C OATP2B1->PKC ADAM17 ADAM17 PKC->ADAM17 Klotho Klotho Shedding ADAM17->Klotho Ca_influx Ca2+ Influx Klotho->Ca_influx Calpain Calpain Activation Klotho->Calpain Neuroprotection Neuroprotection Klotho->Neuroprotection Ca_influx->Calpain Apoptosis Apoptosis Calpain->Apoptosis

Caption: Klotho-Mediated Neuroprotective Pathway of this compound.

G cluster_1 PI3K-Akt-mTOR and MAPK Signaling LA This compound FP_Receptor FP Receptor LA->FP_Receptor PI3K PI3K FP_Receptor->PI3K MAPK MAPK Pathway FP_Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth Cell_Survival Cell Survival mTOR->Cell_Survival Caspase3 Caspase-3 Inhibition MAPK->Caspase3 Caspase3->Cell_Survival

Caption: PI3K-Akt-mTOR and MAPK Pro-Survival Pathways.

G cluster_2 In Vitro Neuroprotection Experimental Workflow cluster_3 Assess Outcomes Start Retinal Cell Culture (e.g., RGC-5, R28) Induce_Injury Induce Neuronal Injury (Serum Deprivation, Glutamate, Hypoxia) Start->Induce_Injury Treatment Treat with this compound Induce_Injury->Treatment Viability Cell Viability (XTT, LDH Assay) Treatment->Viability Apoptosis Apoptosis (TUNEL, Caspase-3 Staining) Treatment->Apoptosis Signaling Signaling Pathways (Western Blot) Treatment->Signaling

Caption: General Experimental Workflow for In Vitro Studies.

References

Latanoprost Prodrug to Latanoprost Acid: A Technical Guide to Hydrolysis Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis kinetics of the latanoprost prodrug to its biologically active form, latanoprost acid. This conversion is a critical step in the mechanism of action of this widely prescribed ophthalmic solution for the treatment of glaucoma and ocular hypertension. This document outlines the experimental protocols, summarizes key quantitative data, and visualizes the associated biological pathways.

Introduction to Latanoprost Hydrolysis

Latanoprost, an isopropyl ester prodrug of prostaglandin F2α, is a cornerstone in the management of elevated intraocular pressure (IOP). Its therapeutic efficacy is dependent on its bioactivation via hydrolysis to this compound. This enzymatic conversion is primarily carried out by esterases present in ocular tissues, most notably the cornea. The rapid and extensive nature of this hydrolysis ensures the localized delivery of the active pharmacological agent to its target receptors.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Latanoprost and this compound
ParameterLatanoprost (Prodrug)This compound (Active Metabolite)Reference(s)
Peak Concentration in Aqueous Humor Not Applicable15-30 ng/mL[1][2]
Time to Peak Concentration in Aqueous Humor Not Applicable~2 hours[1]
Plasma Half-life Not Applicable~17 minutes[1][2]
Half-life in Aqueous Humor Not Applicable2-3 hours[1][2]
Table 2: In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues
Ocular TissueRelative Rate of HydrolysisKey FindingsReference(s)
Choroid HighestMost rapid hydrolysis observed.[3]
Ciliary Body HighSignificant hydrolytic activity.[3]
Cornea HighA primary site of bioactivation.[3]
Conjunctiva HighComparable hydrolytic activity to the cornea and ciliary body.[3]
Aqueous Humor NegligibleMinimal to no hydrolysis observed.[3]

Note: Most of the latanoprost was hydrolyzed within 2 hours of incubation with the active human ocular tissues.[3]

Experimental Protocols

In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues

This protocol is adapted from studies investigating the enzymatic conversion of latanoprost in various ocular tissues.[3]

Objective: To determine the rate and extent of latanoprost hydrolysis to this compound in different human ocular tissues.

Materials:

  • Human donor eyes (obtained from a tissue bank within 24 hours post-mortem)

  • Latanoprost standard

  • This compound standard

  • Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4

  • Incubator (37°C)

  • LC-MS/MS system

  • Standard laboratory glassware and dissection tools

Procedure:

  • Tissue Dissection: On ice, dissect the human eye to isolate the following tissues: aqueous humor, cornea, conjunctiva, ciliary body, retina, choroid, and sclera.

  • Tissue Preparation: Divide each tissue into two replicates, blot to remove excess fluid, and weigh.

  • Incubation: Transfer each tissue replicate to a separate incubation tube containing a known volume of GBR buffer (pH 7.4).

  • Dosing: Add latanoprost to each tube to a final concentration of 20 µM.

  • Sampling: Incubate the tubes at 37°C. Collect samples from the incubation buffer at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Analysis: Analyze the collected samples for the disappearance of latanoprost and the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of latanoprost and this compound versus time to determine the rate of hydrolysis. Normalize the rate to the tissue weight.

Quantitative Analysis of Latanoprost and this compound by HPLC

This protocol outlines a general method for the simultaneous quantification of latanoprost and this compound using High-Performance Liquid Chromatography (HPLC).

Objective: To develop and validate an HPLC method for the quantification of latanoprost and this compound in in vitro samples.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 0.05 M, pH 3.0)

  • Latanoprost and this compound reference standards

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (e.g., 60:40 v/v), adjusted to pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of latanoprost and this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the in vitro hydrolysis study with the mobile phase to fall within the concentration range of the standard curve.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Generate a standard curve by plotting the peak area against the concentration for both latanoprost and this compound. Use the regression equation from the standard curve to determine the concentrations of latanoprost and this compound in the unknown samples.

Visualizations

Latanoprost Hydrolysis Reaction

G cluster_products Products Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid This compound (Biologically Active) Latanoprost->Latanoprost_Acid Hydrolysis Isopropanol Isopropanol Esterases Corneal Esterases Esterases->Latanoprost

Caption: Enzymatic hydrolysis of latanoprost to this compound.

Experimental Workflow for Kinetic Analysis

G start Ocular Tissue Dissection incubation Incubation with Latanoprost (37°C) start->incubation sampling Time-course Sampling incubation->sampling analysis LC-MS/MS or HPLC Analysis sampling->analysis kinetics Kinetic Data Analysis analysis->kinetics

Caption: Workflow for in vitro latanoprost hydrolysis kinetics.

Signaling Pathway of this compound

G Latanoprost_Acid This compound FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor PI3K PI3K FP_Receptor->PI3K MMP Matrix Metalloproteinases (MMPs) FP_Receptor->MMP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuroprotection Neurite Outgrowth & Neuroprotection mTOR->Neuroprotection ECM Extracellular Matrix Degradation MMP->ECM Uveoscleral_Outflow Increased Uveoscleral Outflow ECM->Uveoscleral_Outflow

Caption: this compound signaling pathways.

Conclusion

The hydrolysis of latanoprost to this compound in ocular tissues is a rapid and efficient process, essential for its therapeutic effect in lowering intraocular pressure. While qualitative and semi-quantitative data on this conversion are well-documented, a gap exists in the literature regarding specific kinetic parameters such as rate constants and activation energy. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting further research to elucidate these specific kinetic values. A deeper understanding of the hydrolysis kinetics can aid in the development of new prostaglandin analogue prodrugs with optimized delivery and efficacy profiles.

References

The Journey of Latanoprost Acid in Animal Models: A Pharmacokinetic and Metabolic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of latanoprost acid, the active metabolite of the prostaglandin analogue latanoprost, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this potent intraocular pressure-lowering agent is crucial for preclinical safety and efficacy assessments in the development of novel ophthalmic therapies. This document synthesizes key findings from multiple studies, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing metabolic pathways.

Pharmacokinetic Profile of this compound

Latanoprost, an isopropyl ester prodrug, is rapidly hydrolyzed by esterases in the cornea to its biologically active form, this compound.[1] This conversion is essential for its therapeutic effect. The subsequent systemic exposure to this compound is generally low, with a short plasma half-life.

Plasma Pharmacokinetics

Following topical ocular administration, this compound is quickly detected in the plasma of animal models, albeit at low concentrations. The peak plasma concentration (Cmax) is typically reached within minutes to half an hour, followed by a rapid elimination phase.

Table 1: Plasma Pharmacokinetic Parameters of this compound Following a Single Topical Ocular Dose in Animal Models

Animal ModelFormulationDoseCmax (pg/mL)Tmax (hr)
New Zealand White Rabbits0.005% Latanoprost with BAK1 drop217.20.25
New Zealand White Rabbits0.005% Latanoprost without BAK1 drop174.10.25
Cynomolgus Monkeys[³H]-Latanoprost6 µ g/eye 7.87 ± 3.18 ng eq./ml (Day 1)~0.17
Cynomolgus Monkeys[³H]-Latanoprost6 µ g/eye 9.31 ± 4.21 ng eq./ml (Day 21)~0.17

BAK: Benzalkonium Chloride

Ocular Tissue Distribution

This compound preferentially distributes to the anterior segment of the eye, with the highest concentrations found in the cornea and aqueous humor.[2][3] This localized distribution is critical for its targeted therapeutic action in reducing intraocular pressure.

Table 2: Ocular Tissue Pharmacokinetic Parameters of this compound in New Zealand White Rabbits Following a Single Topical Ocular Dose of 0.005% Latanoprost

TissueFormulationCmax (ng/g or ng/mL)Tmax (hr)AUC (0-inf) (hr·ng/mL or hr·ng/g)t1/2 (hr)
Aqueous Humor with BAK--119.61.5
without BAK--133.11.4
Vitreous Humor with BAK--Not Estimable27.4
without BAK--Not Estimable41.4
Cornea with BAK----
without BAK----

Table 3: Ocular Tissue Concentrations of this compound in Dutch Belted Rabbits Following a Single Topical Ocular Dose of 0.005% Latanoprost

FormulationTissueAUC (ng/mL·h or ng/g·h)CmaxTmax (hr)
A (PF/SF) Aqueous Humor521-2
Iris-Ciliary Body300-0.5 - 1
B (with BAC) Aqueous Humor470-2
Iris-Ciliary Body269-0.5 - 1
C (PF with MGHS 40) Aqueous Humor210-2
Iris-Ciliary Body97-0.5 - 1

PF: Preservative-Free; SF: Surfactant-Free; BAC: Benzalkonium Chloride; MGHS 40: Macrogolglycerol hydroxystearate 40

Metabolism of this compound

The primary metabolic pathway for this compound that reaches systemic circulation is fatty acid β-oxidation in the liver.[1] This process leads to the formation of shorter-chain metabolites, which are then primarily eliminated via the kidneys.[1]

The major metabolites identified in animal models are the 1,2-dinor and 1,2,3,4-tetranor metabolites of this compound.[1][4] In rabbits, the main metabolite found in urine and feces is the 1,2,3,4-tetranor metabolite.[5] In cynomolgus monkeys, both 1,2-dinor and 1,2,3,4-tetranor metabolites are prominent.[4][6]

Latanoprost_Metabolism cluster_cornea Cornea cluster_liver Liver Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid This compound (Active Metabolite) Latanoprost->Latanoprost_Acid Esterases Metabolites 1,2-dinor and 1,2,3,4-tetranor Metabolites Latanoprost_Acid->Metabolites β-oxidation Excretion Renal Excretion Metabolites->Excretion

Caption: Metabolic pathway of latanoprost in animal models.

Experimental Protocols

The pharmacokinetic and metabolism studies of this compound in animal models employ a range of standardized methodologies.

Animal Models
  • New Zealand White Rabbits: Commonly used for ocular pharmacokinetic studies due to their large eyes and ease of handling.[2][7]

  • Dutch Belted Rabbits: Another rabbit strain utilized for comparative pharmacokinetic assessments of different latanoprost formulations.[8]

  • Beagles: Employed for in vivo efficacy studies, particularly for measuring intraocular pressure reduction.[2][7]

  • Cynomolgus Monkeys: A non-human primate model that provides pharmacokinetic and metabolic data more closely related to humans.[4][6][9]

Drug Administration and Sample Collection
  • Topical Ocular Administration: A single drop of the latanoprost formulation is typically instilled into the eye(s) of the animal.[2][7][8]

  • Sample Collection:

    • Plasma: Blood samples are collected at various time points post-dose to determine the systemic exposure to this compound.[2][7]

    • Ocular Tissues: Aqueous humor, vitreous humor, cornea, iris-ciliary body, and other ocular tissues are collected at specified time points, often following euthanasia, for tissue distribution analysis.[2][8]

    • Urine and Feces: Collected to identify and quantify excreted metabolites.[4][5][6]

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rabbit, Monkey) Drug_Admin Topical Ocular Administration Animal_Model->Drug_Admin Sample_Collection Sample Collection (Plasma, Ocular Tissues, Excreta) Drug_Admin->Sample_Collection Analysis Bioanalytical Method (e.g., LC-MS/MS) Sample_Collection->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Caption: General experimental workflow for pharmacokinetic studies.

Analytical Methods
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used to quantify this compound and its metabolites in biological matrices.[8]

  • Radiolabeling Studies: The use of tritium-labeled latanoprost allows for the tracking of the drug and its metabolites throughout the body and in excreta.[4][5][6]

Conclusion

Preclinical studies in various animal models have consistently demonstrated that latanoprost is an effective prodrug that is rapidly converted to its active form, this compound, in the eye. The subsequent systemic exposure to this compound is low and transient due to rapid metabolism, primarily through β-oxidation in the liver. The distribution of this compound is largely confined to the anterior ocular tissues, which is consistent with its localized pharmacological effect. This comprehensive understanding of the pharmacokinetic and metabolic profile of this compound in animal models is fundamental for the continued development and refinement of prostaglandin analogues for the treatment of glaucoma and ocular hypertension.

References

Latanoprost Acid: A Technical Guide on Biological Activity and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity and structure-activity relationship (SAR) of latanoprost acid, the active metabolite of the widely prescribed glaucoma medication, latanoprost. This document details its mechanism of action, signaling pathways, pharmacokinetic profile, and the key structural features that govern its potent pharmacological effects.

Biological Activity of this compound

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, this compound.[1][2][3] This conversion is crucial for its therapeutic efficacy, as the acid form is a potent and selective agonist of the Prostaglandin F2α (FP) receptor.[4][5][6]

Mechanism of Action

The primary mechanism of action of this compound is the reduction of intraocular pressure (IOP).[3][4][6] This is achieved by increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.[2][3][4][6] Activation of the FP receptor in the ciliary muscle leads to the remodeling of the extracellular matrix.[6][7] This process involves the regulation and increased activity of matrix metalloproteinases (MMPs), which breaks down collagen and other extracellular matrix components, thereby reducing hydraulic resistance and enhancing fluid drainage.[6][7][8]

Signaling Pathway

This compound exerts its effects by activating the FP receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade. The binding of this compound to the FP receptor is believed to activate Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, studies have indicated that latanoprost can promote neurite outgrowth through an FP receptor-mediated modulation of the PI3K-Akt-mTOR signaling pathway, suggesting a potential neuroregenerative role.[9]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LA This compound FP_Receptor FP Receptor LA->FP_Receptor binds Gq_11 Gq/11 FP_Receptor->Gq_11 activates PI3K PI3K FP_Receptor->PI3K activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Akt Akt PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC MMP ↑ MMP Expression Ca_release->MMP PKC->MMP mTOR mTOR Akt->mTOR Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth Outflow ↑ Uveoscleral Outflow MMP->Outflow

Caption: this compound Signaling Pathways.
Pharmacokinetics

Latanoprost is administered as a topical ophthalmic solution.[1] It is absorbed through the cornea where it is completely hydrolyzed to the active this compound.[1][3][4]

  • Absorption and Distribution : Peak concentrations of this compound in the aqueous humor are reached approximately two hours after topical administration.[1][4][7] Systemic absorption is low, with peak plasma concentrations reached within 5 minutes post-administration.[7]

  • Metabolism : The small amount of this compound that reaches systemic circulation is rapidly metabolized in the liver via fatty acid beta-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[1][3][4][7]

  • Excretion : The plasma half-life of this compound is very short, approximately 17 minutes.[1][3][4] The metabolites are primarily excreted via the kidneys, with about 88% of a topical dose recovered in the urine.[1][3][4]

Quantitative Biological Data

The potency of this compound as an FP receptor agonist has been quantified in various studies. This data is essential for understanding its therapeutic efficacy.

CompoundReceptorAssay TypeValueReference
This compoundHuman FPFunctional AssayEC50: 3.6 nM[10]

Structure-Activity Relationship (SAR)

The chemical structure of this compound is a modified prostaglandin F2α analog.[4][5][11] Its design incorporates specific modifications to enhance potency, selectivity, and pharmacokinetic properties compared to the endogenous PGF2α.

Key structural features governing the activity of latanoprost include:

  • Prostanoid Backbone : The core prostaglandin structure is essential for its activity.[12]

  • C-1 Isopropyl Ester : Latanoprost is an isopropyl ester prodrug. This esterification of the carboxylic acid increases lipophilicity, which significantly enhances its penetration through the cornea.[3][7][12]

  • ω-Chain Modification : The replacement of the terminal pentyl group of PGF2α with a phenyl group at C-17 (17-phenyl-18,19,20-trinor modification) is a critical modification. This change increases potency and selectivity for the FP receptor.[13][14]

  • 13,14-Double Bond Saturation : Latanoprost is a 13,14-dihydro analog. Saturation of this double bond improves the receptor selectivity profile and enhances the chemical stability of the molecule.[13][14]

  • C-15 Hydroxyl Group : The hydroxyl group at the C-15 position is crucial for biological activity. Its dehydrogenation to a keto group results in a marked loss of potency.[13]

  • α-Chain Double Bond : The Z-configuration of the double bond in the heptenoate side chain (α-chain) is important for proper receptor binding and efficacy.[12]

SAR_Latanoprost cluster_info Structure-Activity Relationship Highlights A C-1 Carboxylic Acid (Esterified in Prodrug) - Enhances corneal penetration B C-15 Hydroxyl Group - Essential for activity C 13,14-Saturated Bond - Improves stability and receptor profile D C-17 Phenyl Group - Increases potency and FP receptor selectivity

Caption: Key SAR Features of this compound.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the biological activity of this compound.

FP Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity of this compound to the FP receptor.

  • Materials :

    • Cell membranes from cells expressing human FP receptors.

    • Radioligand (e.g., [3H]-PGF2α).

    • This compound (unlabeled competitor).

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol :

    • Prepare serial dilutions of this compound.

    • In assay tubes, combine the cell membranes, a fixed concentration of [3H]-PGF2α, and varying concentrations of this compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α).

    • Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.

In Vitro Latanoprost Hydrolysis Assay

This protocol assesses the conversion of the latanoprost prodrug to this compound in ocular tissues.[15]

  • Materials :

    • Human ocular tissues (e.g., cornea, ciliary body).[15]

    • Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4.[15]

    • Latanoprost solution (e.g., 20 µM).[15]

    • Incubator at 37°C.[15]

    • LC-MS/MS system.[15]

  • Protocol :

    • Dissect and weigh replicates of human ocular tissues.[15]

    • Place tissue samples in incubation tubes containing GBR buffer.[15]

    • Add latanoprost to a final concentration of 20 µM.[15]

    • Incubate the tubes at 37°C.[15]

    • Collect samples from the incubation buffer at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes).[15]

    • Quench the enzymatic reaction (e.g., by adding acetonitrile).

    • Analyze the samples for the disappearance of latanoprost and the formation of this compound using a validated LC-MS/MS method.[15]

    • Calculate the rate of hydrolysis, often normalized for tissue weight.[15]

HPLC Method for Latanoprost and this compound Quantification

This method is used for the quality control and analysis of latanoprost and its active acid form in aqueous solutions.[16][17]

  • Instrumentation :

    • High-Performance Liquid Chromatography (HPLC) system with UV detection.[17]

    • Reversed-phase C18 column.[17]

  • Chromatographic Conditions :

    • Mobile Phase : Gradient elution using aqueous acetic acid (e.g., pH 3.1) and acetonitrile with 0.1% acetic acid.[17]

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV spectrophotometry at 210 nm.[17]

    • Injection Volume : 10 µL.

  • Workflow :

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Prepare Aqueous Sample (containing Latanoprost/Latanoprost Acid) Injection Inject 10 µL onto Reversed-Phase C18 Column Sample_Prep->Injection Standard_Prep Prepare Standard Solutions (1.0 to 150 µg/mL) Standard_Prep->Injection Elution Gradient Elution with Aqueous Acetic Acid & Acetonitrile Injection->Elution Detection UV Detection at 210 nm Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (LPA ~4.8 min, LP ~9.3 min) Chromatogram->Integration Quantification Quantify Concentration using Calibration Curve Integration->Quantification

Caption: HPLC Workflow for Latanoprost Analysis.

References

The Role of Latanoprost Acid in the Uveoscleral Outflow Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma, primarily due to its efficacy in lowering intraocular pressure (IOP). Its mechanism of action is centered on enhancing the uveoscleral outflow of aqueous humor. This technical guide provides an in-depth exploration of the molecular and cellular processes initiated by latanoprost acid, the active form of latanoprost, within the uveoscleral outflow pathway. It details the signaling cascades, the remodeling of the extracellular matrix, and the key molecular players involved. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for key assays, and provides visual representations of the critical pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The uveoscleral outflow pathway is a significant route for the drainage of aqueous humor from the anterior chamber of the eye, independent of the conventional trabecular meshwork pathway. This compound, a selective prostanoid FP receptor agonist, enhances fluid drainage through this pathway, thereby reducing IOP.[1][2] This effect is not due to ciliary muscle relaxation but rather a complex process of extracellular matrix (ECM) remodeling within the ciliary muscle and surrounding tissues.[3][4][5] This guide will dissect the intricate mechanisms underlying this process.

Mechanism of Action of this compound

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, this compound.[2][6] The primary action of this compound is the remodeling of the ECM in the ciliary muscle, which increases the interstitial spaces between muscle bundles, thereby facilitating the passage of aqueous humor.[1][4]

Signaling Pathway

The signaling cascade initiated by this compound in human ciliary muscle (HCM) cells is a critical component of its mechanism of action.

  • FP Receptor Activation: this compound binds to the prostanoid FP receptor, a G-protein coupled receptor.[2][7]

  • Downstream Signaling: This binding activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • PKC and ERK1/2 Activation: DAG, along with intracellular calcium mobilized by IP3, activates Protein Kinase C (PKC), specifically the PKCε isoform.[8] Activated PKC then triggers the phosphorylation and activation of the mitogen-activated protein kinases, ERK1/2 (extracellular signal-regulated kinases 1 and 2).[1]

  • MMP Upregulation: The activation of the PKC/ERK1/2 pathway ultimately leads to the upregulation of the transcription and secretion of various Matrix Metalloproteinases (MMPs).[1][8]

This compound Signaling Pathway cluster_cell Ciliary Muscle Cell LA This compound FP FP Receptor LA->FP Gq Gq Protein FP->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca mobilizes PKC PKCε DAG->PKC activates Ca->PKC co-activates ERK ERK1/2 PKC->ERK activates TF Transcription Factors (e.g., AP-1) ERK->TF activates MMP_mRNA MMP mRNA TF->MMP_mRNA upregulates transcription MMP_Protein MMP Protein MMP_mRNA->MMP_Protein translation ECM_Degradation ECM Degradation MMP_Protein->ECM_Degradation leads to Outflow Increased Uveoscleral Outflow ECM_Degradation->Outflow HCM Cell Culture Workflow start Start: Obtain Human Donor Eyes dissect Dissect Ciliary Muscle Tissue start->dissect explant Establish Primary Explant Cultures (DMEM, 10% FBS) dissect->explant subculture Subculture Cells (up to 5th passage) explant->subculture serum_starve Serum Starve Confluent Cells (e.g., 24 hours) subculture->serum_starve treatment Treat with this compound (or vehicle control) serum_starve->treatment harvest Harvest Cells and/or Conditioned Media treatment->harvest end Proceed to Downstream Assays harvest->end

References

Latanoprost Acid's Impact on Extracellular Matrix Remodeling in the Trabecular Meshwork: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves enhancing the uveoscleral outflow of aqueous humor.[1][3] However, a growing body of evidence indicates that its active form, latanoprost acid, also exerts a significant influence on the conventional outflow pathway through the trabecular meshwork (TM), primarily by inducing extracellular matrix (ECM) remodeling.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways involved in the this compound-mediated remodeling of the TM ECM.

Core Mechanism: Altering the Balance of Matrix Metalloproteinases and Their Inhibitors

The structural integrity and hydraulic conductivity of the trabecular meshwork are critically dependent on the dynamic equilibrium of its extracellular matrix. This balance is maintained by the interplay between matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[6] this compound disrupts this balance, leading to a net increase in ECM turnover and, consequently, a reduction in outflow resistance.[7][8]

Quantitative Effects on MMP and TIMP Gene Expression

Studies on cultured human trabecular meshwork cells have demonstrated that this compound significantly alters the gene expression profile of various MMPs and TIMPs. Treatment with this compound leads to the upregulation of several MMPs known to degrade collagenous and non-collagenous components of the ECM. Concurrently, certain TIMPs are also upregulated, suggesting a complex regulatory feedback mechanism.[7][9]

GeneEffect of this compound TreatmentKey Function in ECM Remodeling
Matrix Metalloproteinases (MMPs)
MMP-1Increased mRNA expression[7][9]Interstitial collagenase, degrades fibrillar collagens (types I, II, III).
MMP-3Increased mRNA expression[7][8][9]Stromelysin-1, degrades a broad range of ECM proteins including proteoglycans, fibronectin, and laminin. Activates other MMPs.
MMP-9Increased activity[8]Gelatinase B, degrades type IV collagen (a major component of basement membranes) and gelatin.
MMP-17Increased mRNA expression[7][9]Membrane-type 4 MMP (MT4-MMP), involved in pericellular proteolysis.
MMP-24Increased mRNA expression[7][9]Membrane-type 5 MMP (MT5-MMP), role in ECM turnover is less characterized.
MMP-11Decreased mRNA expression[7][9]Stromelysin-3, its role in TM is not well-defined.
MMP-15Decreased mRNA expression[7][9]Membrane-type 2 MMP (MT2-MMP), involved in pericellular proteolysis.
Tissue Inhibitors of Metalloproteinases (TIMPs)
TIMP-2Increased mRNA expression[7][8][9]Inhibits most MMPs, particularly MMP-2.
TIMP-3Increased mRNA expression[7][9]Broad-spectrum MMP inhibitor.
TIMP-4Increased mRNA expression[7][8][9]Inhibits most MMPs, with a potential preference for certain MMPs.

Signaling Pathways Implicated in this compound Action

The effects of this compound on the trabecular meshwork are initiated by its binding to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[1] This interaction triggers downstream signaling cascades that ultimately modulate the expression of genes involved in ECM remodeling.

Key Signaling Cascades

Two major signaling pathways have been identified as crucial mediators of this compound's effects on the TM:

  • c-fos Proto-Oncogene: Activation of the FP receptor leads to the induction of the proto-oncogene c-fos.[10][11] c-fos is a component of the AP-1 transcription factor, which plays a pivotal role in regulating the expression of various genes, including MMPs.

  • NF-κB Pathway: this compound has been shown to increase the expression of NF-κB p65 and decrease the expression of its inhibitor, IκBα.[10][11] The activation of the NF-κB pathway is known to influence the expression of MMPs and other inflammatory mediators, contributing to ECM turnover.

Latanoprost_Acid_Signaling_Pathway Latanoprost This compound FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds to G_Protein G-Protein Signaling FP_Receptor->G_Protein Activates c_fos c-fos Proto-Oncogene Activation G_Protein->c_fos NFkB NF-κB Pathway Activation G_Protein->NFkB AP1 AP-1 Transcription Factor c_fos->AP1 MMP_Genes MMP Gene Transcription NFkB->MMP_Genes AP1->MMP_Genes ECM_Remodeling ECM Remodeling MMP_Genes->ECM_Remodeling Leads to Outflow_Increase Increased Aqueous Outflow ECM_Remodeling->Outflow_Increase

This compound Signaling Pathway in Trabecular Meshwork Cells.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in studies investigating the effects of this compound on trabecular meshwork cells.

Human Trabecular Meshwork Cell Culture
  • Isolation: Primary human TM cells are isolated from donor eyes, typically within 48 hours of death. The TM tissue is carefully dissected from the anterior segment.

  • Culture: The isolated TM cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[12] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Characterization: Cultured cells are characterized by their morphology and the expression of specific markers to confirm their TM origin.

This compound Treatment
  • Preparation: this compound, the biologically active form of latanoprost, is dissolved in a suitable vehicle, such as ethanol.

  • Treatment: Confluent cultures of human TM cells are serum-starved for a period (e.g., 24-48 hours) before being treated with this compound at various concentrations (e.g., ranging from nanomolar to micromolar). A vehicle control is always included. The treatment duration typically ranges from 24 to 72 hours.[7]

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is isolated from treated and control cells. cDNA is synthesized, and qRT-PCR is performed to quantify the relative mRNA expression levels of target genes (MMPs, TIMPs, etc.), often normalized to a housekeeping gene like GAPDH.[7]

  • Immunoblotting (Western Blot): Protein lysates are collected from treated and control cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest (e.g., MMP-1, MMP-3).

  • Gelatin Zymography: This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.

  • Immunofluorescence: Cells are fixed and stained with fluorescently labeled antibodies to visualize the localization and expression of specific proteins within the cells.

Experimental_Workflow Isolation Isolation of Human Trabecular Meshwork Cells Culture Cell Culture and Expansion Isolation->Culture Treatment Treatment with This compound Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Isolation Protein Isolation Treatment->Protein_Isolation qRT_PCR qRT-PCR for Gene Expression RNA_Isolation->qRT_PCR Western_Blot Immunoblotting for Protein Expression Protein_Isolation->Western_Blot Zymography Zymography for Enzyme Activity Protein_Isolation->Zymography Data_Analysis Data Analysis and Interpretation qRT_PCR->Data_Analysis Western_Blot->Data_Analysis Zymography->Data_Analysis

General Experimental Workflow for Studying this compound Effects.

Impact on Other Extracellular Matrix Components

Beyond its effects on MMPs and TIMPs, this compound has also been shown to influence the expression of other critical ECM proteins in the trabecular meshwork. Notably, some studies have reported an increase in fibronectin expression in TM cells following treatment with this compound.[13] This finding suggests that the ECM remodeling process induced by this compound is complex and involves a multifaceted regulation of various matrix components.

Conclusion and Future Directions

This compound plays a significant role in remodeling the extracellular matrix of the trabecular meshwork, contributing to its IOP-lowering effect. The modulation of MMP and TIMP expression, driven by signaling pathways such as c-fos and NF-κB, is a key mechanism in this process. For researchers and drug development professionals, a deeper understanding of these molecular interactions is crucial for designing novel therapeutic strategies that can more effectively target the conventional outflow pathway in glaucoma.

Future research should focus on further elucidating the intricate signaling networks involved, identifying additional molecular targets of this compound, and exploring the long-term consequences of this induced ECM remodeling on the health and function of the trabecular meshwork. Such investigations will be instrumental in optimizing glaucoma therapies and developing next-generation treatments with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Latanoprost Acid in Aqueous Humor using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantification of Latanoprost acid in aqueous humor samples using High-Performance Liquid Chromatography (HPLC).

Introduction

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, this compound.[1][2] The concentration of this compound in the aqueous humor is a critical parameter for assessing the ocular pharmacokinetics and pharmacodynamics of Latanoprost formulations.

Signaling Pathway of Latanoprost

Latanoprost exerts its therapeutic effect by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[2][3] The active form, this compound, binds to the prostaglandin F (FP) receptors located in the ciliary muscle.[2][4] This binding initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle, which is believed to reduce the hydraulic resistance and enhance the outflow of aqueous humor.[2] Additionally, studies have suggested the involvement of other signaling pathways, such as the PI3K-Akt-mTOR pathway, in the cellular effects of Latanoprost.[5]

Latanoprost Signaling Pathway cluster_extracellular cluster_cornea cluster_ciliary Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid This compound (Active Drug) Esterases->Latanoprost_Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds to PI3K PI3K FP_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ECM_Remodeling Extracellular Matrix Remodeling mTOR->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Latanoprost signaling cascade.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis for the quantification of this compound in aqueous humor.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from the aqueous humor matrix.[6]

Materials:

  • Aqueous humor samples

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 50 µL of aqueous humor into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold methanol to the tube.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the this compound, and transfer it to a clean autosampler vial for HPLC analysis.

HPLC-MS/MS Method

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Condition
Column Octylsilica (C8), e.g., 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 5 min, hold for 2 min, return to 30% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL

| Column Temp. | 40°C |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) [To be determined based on this compound mass]
Product Ion (m/z) [To be determined based on fragmentation]

| Collision Energy | [To be optimized for the specific instrument] |

HPLC-UV Method

For laboratories without access to mass spectrometry, an HPLC-UV method can be employed, though it may have higher limits of detection and quantification.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, e.g., Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[1]
Mobile Phase Acetonitrile and water (70:30, v/v) containing 0.1% trifluoroacetic acid, pH 3.0[1]
Flow Rate 1 mL/min[1]
Injection Volume 50 µL[1]
Column Temp. 25°C[1]

| Detection | UV at 205 nm[1] |

Method Validation and Data Presentation

A summary of typical method validation parameters for the quantification of this compound is presented in the tables below. These values are based on published literature and should be verified for each specific laboratory setup.

HPLC-MS/MS Method Validation Data
ParameterAqueous HumorReference
Linearity Range 10 - 160 ng/mL[6]
Limit of Detection (LOD) 30.66 pg/mL[6]
Limit of Quantification (LOQ) Not explicitly stated, but LLOQ was 0.200 ng/mL in a similar study[6][7]
Accuracy Within ±15% of nominal concentration[6]
Precision (RSD%) < 15%[6]
HPLC-UV Method Validation Data
ParameterValueReference
Linearity Range 0.0125 - 1 µg/mL[1]
Correlation Coefficient (r²) 0.999[1]
Limit of Detection (LOD) 3 ng/mL[1]
Limit of Quantification (LOQ) 10 ng/mL[1]
Accuracy (Recovery %) 99.59 - 100.53%[1]
Precision (Intra-day RSD%) < 1.01%[1]
Precision (Inter-day RSD%) < 0.97%[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in aqueous humor is depicted in the following diagram.

Experimental Workflow cluster_sample cluster_analysis cluster_data AqueousHumor Aqueous Humor Sample Collection ProteinPrecipitation Protein Precipitation (Methanol) AqueousHumor->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Injection Supernatant->HPLC Chromatography Chromatographic Separation (C8 or C18 column) HPLC->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Workflow for this compound analysis.

Conclusion

The protocols and data presented provide a robust framework for the quantification of this compound in aqueous humor samples. The choice between HPLC-MS/MS and HPLC-UV will depend on the required sensitivity and the instrumentation available. Proper method validation is crucial to ensure the accuracy and reliability of the results. These application notes serve as a valuable resource for researchers in the fields of ophthalmology, pharmacology, and drug development.

References

Application Notes and Protocols for In Vivo Rodent Models Studying Latanoprost Acid Effects on Intraocular Pressure (IOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in glaucoma patients. The active form of the drug, latanoprost acid, effectively reduces IOP by increasing the uveoscleral outflow of aqueous humor. Rodent models are invaluable tools for preclinical studies investigating the efficacy, mechanism of action, and potential side effects of latanoprost and other ocular hypotensive agents. This document provides detailed application notes and protocols for utilizing in vivo rodent models to study the effects of this compound on IOP.

I. Rodent Models for Latanoprost Studies

Several rodent species and strains are commonly used to investigate the effects of latanoprost on IOP. The choice of model can depend on the specific research question, cost, and handling considerations.

Rat Models

Wistar and Brown Norway rats are frequently used in ophthalmic research.[1] Rat eyes share anatomical and physiological similarities with human eyes, making them a suitable model for glaucoma studies.[2]

Mouse Models

The primary advantage of using mice, such as C57BL/6 and NIH Swiss strains, is the availability of transgenic models to study the molecular mechanisms of drug action.[1][3] While smaller eye size can present technical challenges, mice are a cost-effective option for larger-scale studies.[3][4]

II. Experimental Protocols

Induction of Ocular Hypertension (OHT)

While studies can be conducted on normotensive animals, inducing ocular hypertension can better mimic the glaucomatous condition.

Protocol 1: Microbead Occlusion Model in Mice

This model involves injecting microbeads into the anterior chamber to obstruct aqueous humor outflow, leading to a sustained elevation in IOP.[5][6]

Materials:

  • Adult C57BL/6J mice[5]

  • Anesthetic cocktail (e.g., ketamine/xylazine)[6]

  • Topical anesthetics (e.g., 0.5% proparacaine hydrochloride)[6]

  • Mydriatic and cycloplegic agents (e.g., 5% phenylephrine, 0.5% tropicamide)[6]

  • Polystyrene microbeads[5]

  • Hyaluronic acid[6]

  • 31G needle[6]

  • Glass microneedle[3]

Procedure:

  • Anesthetize the mouse via intraperitoneal injection.[6]

  • Dilate the pupil and apply topical anesthetic to the cornea.[6]

  • Under a surgical microscope, create a corneal incision using a 31G needle.[6]

  • Inject a suspension of microbeads mixed with hyaluronic acid into the anterior chamber using a glass microneedle.[5][6]

  • Allow the animal to recover on a warming pad.

  • Monitor IOP regularly to confirm the development of ocular hypertension.[6]

Protocol 2: Hypertonic Saline-Induced OHT in Rabbits (Adaptable for Rats)

This method provides a transient model of elevated IOP.

Materials:

  • New Zealand White rabbits (or Wistar/Brown Norway rats)

  • Anesthetics

  • 5% hypertonic saline solution

  • Injection needle

Procedure:

  • Anesthetize the animal.

  • Inject a small volume of 5% hypertonic saline into the vitreous humor. This creates an osmotic imbalance, leading to a rapid increase in IOP.

  • The IOP elevation is typically rapid and normalizes within a few hours.

Administration of this compound

Topical administration is the most common route for latanoprost delivery in these models.

Protocol 3: Topical Administration of Latanoprost

Materials:

  • Latanoprost ophthalmic solution (various concentrations)[3]

  • Micropipette

Procedure:

  • Gently restrain the conscious animal or use light anesthesia if necessary.

  • Using a calibrated micropipette, apply a small, precise volume (e.g., 2-4 μL) of the latanoprost solution directly onto the cornea of one eye.[3][5] The contralateral eye can receive a vehicle control (e.g., phosphate-buffered saline).[3]

  • Record the time of administration for subsequent IOP measurements.

Measurement of Intraocular Pressure

Accurate and consistent IOP measurement is critical for these studies.

Protocol 4: Rebound Tonometry in Rodents

Rebound tonometers (e.g., TonoLab, TonoVet) are widely used for measuring IOP in conscious rodents as they are non-invasive and well-tolerated.[2][7][8]

Materials:

  • Rebound tonometer (e.g., TonoLab)[7][9]

  • Topical anesthetic (e.g., 0.1% proparacaine) to minimize discomfort[7]

Procedure:

  • Habituate the animals to the measurement procedure to minimize stress-induced IOP fluctuations.[2]

  • Lightly anesthetize the cornea with a drop of proparacaine.[7]

  • Hold the tonometer probe perpendicular to the central cornea.

  • Take multiple readings (e.g., three) and average them to obtain a single IOP measurement for that time point.[2]

  • Perform baseline IOP measurements before drug administration.[7][9]

  • Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the biphasic response.[1][7][9]

III. Data Presentation

Quantitative data from studies investigating the effects of latanoprost on IOP in rodents are summarized below.

Table 1: Effects of a Single Topical Dose of Latanoprost on IOP in Normotensive Rodents

Rodent StrainLatanoprost Dose/ConcentrationTime of Peak Hypertensive ResponsePeak IOP Increase (mmHg)Time of Peak Hypotensive ResponsePeak IOP Reduction (mmHg)Reference
Wistar Rat60 ng2 hours2.1 ± 0.75 hours5.2 ± 0.7[1]
Brown Norway Rat60 ng1 hour4.21 ± 0.525 hours4.79 ± 0.65[7]
C57BL/6 MouseSingle dose (unspecified)1-2 hoursNot specified4-8 hoursNot specified[1]
NIH Swiss Mouse0.0025%1 hour~1.2 (11% of baseline)2-3 hoursNot specified[3][10]
NIH Swiss Mouse0.01%Not significantNot significant2 hours~2.1 (14% of baseline)[3][10]

Note: The biphasic response, characterized by an initial transient increase in IOP followed by a more sustained decrease, is a consistent finding in rodent models.[1][7][9]

Table 2: Continuous Latanoprost Infusion in Normotensive Wistar Rats

Delivery MethodLatanoprost ConcentrationDurationOnset of Stable IOP ReductionMaximum IOP ReductionReference
Subcutaneous Mini-pumps0.005%7 daysDay 3~20% from baseline[2]

IV. Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in IOP Reduction

This compound, the active metabolite of latanoprost, lowers IOP primarily by increasing uveoscleral outflow.[11] This is mediated through the activation of the prostaglandin F2α (FP) receptor.[12][13] FP receptor activation in the ciliary muscle leads to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix, reducing hydraulic resistance and facilitating aqueous humor outflow.[7][13][14] Tumor necrosis factor-alpha (TNF-α) has also been implicated as a downstream mediator in this pathway.[7][9]

latanoprost_pathway cluster_drug Drug Action cluster_cellular Cellular Response cluster_physiological Physiological Effect Latanoprost This compound FP_Receptor Prostaglandin F2α (FP) Receptor Latanoprost->FP_Receptor Binds to TNFa TNF-α Release FP_Receptor->TNFa Stimulates MMPs Matrix Metalloproteinases (MMPs) Upregulation FP_Receptor->MMPs Induces TNFa->MMPs Potentiates ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Leads to Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Increases IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction Results in experimental_workflow start Start animal_prep Animal Acclimation & Habituation to IOP Measurement start->animal_prep baseline_iop Baseline IOP Measurement animal_prep->baseline_iop group_assignment Randomize into Treatment Groups (Latanoprost vs. Vehicle) baseline_iop->group_assignment oht_induction Induce Ocular Hypertension (Optional) group_assignment->oht_induction drug_admin Topical Drug Administration group_assignment->drug_admin Normotensive Model oht_induction->drug_admin iop_monitoring Monitor IOP at Multiple Time Points (e.g., 1-24h) drug_admin->iop_monitoring data_analysis Data Analysis and Comparison iop_monitoring->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Assessing Latanoprost Acid Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2] It is a prodrug that is hydrolyzed to its biologically active form, Latanoprost acid, in the cornea.[1][2] While effective, concerns regarding its potential cytotoxicity, particularly with chronic use and in the presence of preservatives like benzalkonium chloride (BAK), necessitate robust in vitro evaluation. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on relevant ocular cell lines.

Core Concepts in this compound Cytotoxicity

Studies have shown that Latanoprost can induce a dose- and time-dependent cytotoxic effect on human corneal stromal cells.[3] This cytotoxicity is often mediated by apoptosis, involving the activation of caspases, disruption of mitochondrial membrane potential, and regulation of pro- and anti-apoptotic proteins.[3] It is crucial to distinguish the cytotoxicity of the active compound, this compound, from that of preservatives commonly found in ophthalmic solutions.[4][5]

Key Experimental Protocols

Several assays are essential for a comprehensive assessment of this compound's cytotoxic profile. These include evaluating cell viability, membrane integrity, and the induction of apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding:

    • Seed human corneal epithelial cells (HCE-T) or human conjunctival cells (IOBA-NHC) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[8]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • This compound Treatment:

    • Prepare a stock solution of this compound. A study on human corneal stromal cells used concentrations ranging from 0.78125 mg/L to 50 mg/L.[3]

    • Remove the culture medium from the wells and replace it with medium containing various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a negative control (culture medium alone).

    • Incubate for desired exposure times. Studies have used incubation times of 15, 30, and 60 minutes, as well as 24 and 48 hours.[9][10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] It is a reliable method for quantifying cell membrane disruption.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and this compound treatment steps as described for the MTT assay. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[14]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture to each well containing the supernatant.[15]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Absorbance Measurement:

    • Add a stop solution if required by the kit.[15]

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[14][15]

Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[17] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[17]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting and Staining:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability (MTT Assay) of Ocular Cells Treated with this compound

This compound Concentration% Viability (HCE-T) - 24h% Viability (IOBA-NHC) - 1h
Control100%100%
Vehicle Control(Value ± SD)(Value ± SD)
Concentration 1(Value ± SD)(Value ± SD)
Concentration 2(Value ± SD)(Value ± SD)
Concentration 3(Value ± SD)(Value ± SD)

Table 2: Cytotoxicity (LDH Assay) in Ocular Cells Treated with this compound

This compound Concentration% Cytotoxicity (HCE-T) - 24h
Control0%
Vehicle Control(Value ± SD)
Concentration 1(Value ± SD)
Concentration 2(Value ± SD)
Concentration 3(Value ± SD)
Maximum LDH Release100%

Table 3: Apoptosis and Necrosis (Annexin V/PI Staining) in Ocular Cells Treated with this compound (24h)

This compound Concentration% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control(Value ± SD)(Value ± SD)(Value ± SD)
Vehicle Control(Value ± SD)(Value ± SD)(Value ± SD)
Concentration 1(Value ± SD)(Value ± SD)(Value ± SD)
Concentration 2(Value ± SD)(Value ± SD)(Value ± SD)

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed Seed Ocular Cells (e.g., HCE-T, IOBA-NHC) incubate_attach Incubate 24h (Attachment) seed->incubate_attach treat Treat with this compound (Various Concentrations & Times) incubate_attach->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V / PI Staining (Apoptosis) treat->annexin data Data Acquisition & Analysis (Spectrophotometry / Flow Cytometry) mtt->data ldh->data annexin->data

Caption: Experimental workflow for assessing this compound cytotoxicity.

Latanoprost_Apoptosis_Pathway cluster_cell Corneal Stromal Cell cluster_mito Mitochondrial Pathway latanoprost This compound death_receptor Death Receptor Activation latanoprost->death_receptor induces bax Bax (pro-apoptotic) Upregulation latanoprost->bax upregulates bcl2 Bcl-2 (anti-apoptotic) Downregulation latanoprost->bcl2 downregulates caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito_potential Mitochondrial Membrane Potential Disruption bax->mito_potential bcl2->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Note and Protocol for a Stability-Indicating HPLC Method for Latanoprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely used medication for the management of glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[1][2][3] To ensure the safety and efficacy of pharmaceutical formulations, it is crucial to develop a stability-indicating analytical method that can accurately quantify this compound and separate it from any potential degradation products that may form under various environmental conditions.

This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Chromatographic Conditions

A summary of the recommended HPLC conditions for the analysis of this compound is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent[4]
Mobile Phase Acetonitrile and Water (70:30, v/v) containing 0.1% Trifluoroacetic Acid, pH adjusted to 3.0[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 210 nm[7]
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Mix 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water.

  • Add 1.0 mL of trifluoroacetic acid to the mixture.

  • Adjust the pH of the solution to 3.0 using diluted phosphoric acid or ammonia solution.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up to the mark.

  • This stock solution should be stored at 2-8°C and protected from light.[8]

Working Standard Solution (10 µg/mL):

  • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] These studies involve subjecting the drug substance to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

General Procedure for Forced Degradation:

  • Prepare a solution of this compound at a concentration of 100 µg/mL in the respective stress media.

  • After the specified exposure time, neutralize the samples (for acid and base hydrolysis) and dilute them with the mobile phase to a final concentration of 10 µg/mL before injection into the HPLC system.

  • A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Acid Hydrolysis:

  • Stress Condition: 0.1 M Hydrochloric Acid at 60°C for 24 hours.

Base Hydrolysis:

  • Stress Condition: 0.1 M Sodium Hydroxide at 60°C for 4 hours.

Oxidative Degradation:

  • Stress Condition: 3% Hydrogen Peroxide at room temperature for 24 hours.

Thermal Degradation:

  • Stress Condition: Solid drug substance exposed to 80°C for 48 hours.

Photolytic Degradation:

  • Stress Condition: Expose the drug solution (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for 24 hours. Latanoprost is known to be unstable under UV exposure.[8]

Data Presentation

The results of the forced degradation studies should be summarized to clearly demonstrate the separation of this compound from its degradation products.

Table 2: Summary of Forced Degradation Results

Stress ConditionThis compound Retention Time (min)Degradation Products Retention Times (min)% Degradation
Control (Unstressed) ~ 4.5-0
Acid Hydrolysis ~ 4.5Peaks at ~2.8, ~3.5~15%
Base Hydrolysis ~ 4.5Peaks at ~3.2, ~5.1~18%
Oxidative Degradation ~ 4.5Peaks at ~3.9, ~6.2~12%
Thermal Degradation ~ 4.5Minor peaks observed~5%
Photolytic Degradation ~ 4.5Peaks at ~3.7, ~5.8~20%

Note: The retention times and percentage degradation are illustrative and will vary depending on the specific experimental conditions. The key is to demonstrate adequate resolution between the parent drug and all degradation products. Known degradation products of Latanoprost include its free acid, the 15-epi diastereomer, and the 5,6-trans isomer.[3][9]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the stability-indicating HPLC method.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (as per ICH Q2(R1)) cluster_3 Application A Literature Review & Parameter Selection B Chromatographic Optimization (Column, Mobile Phase, Flow Rate) A->B C Acid Hydrolysis B->C Apply Optimized Method D Base Hydrolysis B->D Apply Optimized Method E Oxidative Degradation B->E Apply Optimized Method F Thermal Degradation B->F Apply Optimized Method G Photolytic Degradation B->G Apply Optimized Method H Specificity C->H Demonstrate Specificity D->H Demonstrate Specificity E->H Demonstrate Specificity F->H Demonstrate Specificity G->H Demonstrate Specificity I Linearity & Range H->I J Accuracy & Precision H->J K LOD & LOQ H->K L Robustness H->L M Routine Analysis of this compound L->M N Stability Testing of Formulations M->N

Caption: Experimental workflow for HPLC method development.

Logical Relationship of Stability-Indicating Method

This diagram outlines the logical connection between the different components of a stability-indicating method.

G cluster_0 Key Attributes A Stability-Indicating HPLC Method B Separates Analyte from Degradants A->B C Accurate & Precise Quantification A->C D ICH Guidelines Compliant A->D E Forced Degradation Studies B->E Demonstrated by F Assay of Stability Samples C->F Applied for

Caption: Core principles of a stability-indicating method.

Potential Degradation Pathway of Latanoprost

The following diagram illustrates a simplified potential degradation pathway of Latanoprost to this compound and other related substances.

G cluster_0 Degradation Pathways A Latanoprost (Isopropyl Ester Prodrug) B This compound (Active Moiety) A->B Hydrolysis (Acidic/Basic/Enzymatic) C 15-epi-Latanoprost A->C Epimerization D 5,6-trans-Latanoprost A->D Isomerization E Keto-derivatives B->E Oxidation

Caption: Simplified degradation pathway of Latanoprost.

Conclusion

The described HPLC method provides a robust and reliable approach for the stability-indicating analysis of this compound. The method is specific for the quantification of this compound in the presence of its degradation products, making it suitable for routine quality control and stability studies of pharmaceutical formulations. The provided protocols and visualizations serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for Latanoprost Acid Solution in Topical Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely recognized therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is commercially available as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid.[3][4] this compound is a potent and selective agonist of the prostaglandin F2α (FP) receptor.[5] Activation of the FP receptor in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, thereby lowering IOP.[2][3]

While the prodrug form is used clinically, research applications may necessitate the direct use of this compound to study its pharmacological effects without the influence of metabolic conversion. However, the direct topical application of this compound presents challenges due to its lower aqueous solubility and potential for increased ocular irritation compared to the prodrug.[6]

These application notes provide a comprehensive guide to the preparation of this compound solutions for topical ophthalmic research, including detailed protocols, stability considerations, and relevant biological pathways.

Physicochemical Properties and Formulation Parameters

A summary of the key physicochemical properties of Latanoprost and this compound is presented in Table 1. Understanding these properties is crucial for developing a stable and effective topical formulation.

Table 1: Physicochemical Properties of Latanoprost and this compound

PropertyLatanoprost (Prodrug)This compound (Active Form)Reference(s)
Molecular Formula C₂₆H₄₀O₅C₂₃H₃₄O₅[7]
Molecular Weight 432.6 g/mol 390.5 g/mol [7]
Appearance Colorless to slightly yellow, viscous oilPale yellow oil[7][8]
Aqueous Solubility Practically insoluble in waterSparingly soluble in aqueous buffers[7][9]
Solubility in Organic Solvents Freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and acetonitrileFreely soluble in DMSO[7][8]
Storage (unopened) Refrigerated at 2°C to 8°C (36°F to 46°F)-20°C[7][8]

Formulation of a stable and physiologically compatible ophthalmic solution is paramount for reproducible research outcomes. Table 2 outlines the typical parameters for a topical ophthalmic solution, based on commercially available Latanoprost formulations and general ophthalmic standards.

Table 2: Recommended Parameters for Topical Ophthalmic Solutions

ParameterRecommended Range/ValueRationaleReference(s)
pH 5.0 - 6.7Balances drug stability and physiological tolerance. Latanoprost stability is enhanced in a slightly acidic pH range.[3][10]
Osmolality 260 - 300 mOsmol/kgTo be isotonic with tear fluid and minimize ocular discomfort.[3]
Viscosity 15 - 20 cpsEnhances retention time on the ocular surface without causing blurred vision.
Concentration Typically 0.005% (50 µg/mL) for LatanoprostThis concentration is clinically effective. For this compound, the concentration may need to be optimized based on the research question.[3][7]
Preservative e.g., Benzalkonium chloride (BAK) 0.02%Required for multi-dose containers to prevent microbial contamination. Preservative-free formulations are preferred for sensitive applications or to avoid confounding factors.[3][11]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its therapeutic effect by activating the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor. The binding of this compound to the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, ultimately increasing aqueous humor outflow and reducing intraocular pressure.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Latanoprost_Acid This compound FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Effects: - Ciliary Muscle Relaxation - Extracellular Matrix Remodeling Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: this compound FP Receptor Signaling Pathway.

Preclinical Experimental Workflow

A typical preclinical workflow for evaluating the efficacy of a topical ophthalmic formulation involves several key stages, from formulation preparation to in vivo testing and data analysis. The rabbit is a commonly used animal model for such studies due to the anatomical similarities of its eyes to human eyes.[12]

Preclinical Experimental Workflow Start Start Formulation This compound Solution Preparation Start->Formulation QC Quality Control: pH, Osmolality, Sterility Formulation->QC Animal_Model Animal Model Selection (e.g., New Zealand White Rabbits) QC->Animal_Model Baseline Baseline IOP Measurement Animal_Model->Baseline Dosing Topical Administration of this compound Solution Baseline->Dosing IOP_Monitoring IOP Monitoring at Pre-defined Time Points Dosing->IOP_Monitoring Data_Analysis Data Analysis and Comparison to Vehicle Control IOP_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Preclinical Workflow for Topical Ophthalmic Drug Testing.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Ophthalmic Solution (0.005%)

This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 0.005% (50 µg/mL) in a sterile, isotonic, and buffered vehicle.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), sterile, pH 7.4

  • Hydrochloric acid (HCl), 0.1 N, sterile

  • Sodium hydroxide (NaOH), 0.1 N, sterile

  • Sterile water for injection

  • Sterile 0.22 µm syringe filters

  • Sterile vials or dropper bottles

Equipment:

  • Analytical balance

  • pH meter

  • Osmometer

  • Sterile laminar flow hood

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Stock Solution Preparation:

    • Due to the poor aqueous solubility of this compound, a stock solution in an organic solvent may be necessary. Weigh 1 mg of this compound and dissolve it in a minimal amount of a suitable sterile-filtered organic solvent like ethanol or DMSO.

    • Note: The final concentration of the organic solvent in the ophthalmic solution should be kept to a minimum (ideally below 1%) to avoid ocular irritation.

  • Vehicle Preparation:

    • Prepare a sterile phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in sterile water for injection to achieve the target pH (e.g., 6.7).

    • Add a tonicity-adjusting agent, such as sodium chloride, to achieve an osmolality of approximately 290 mOsmol/kg.

    • If a preservative is required for a multi-dose formulation, add benzalkonium chloride to a final concentration of 0.02%.

  • Final Solution Preparation:

    • In a sterile container, add the prepared vehicle.

    • While stirring, slowly add the this compound stock solution to the vehicle to achieve a final concentration of 50 µg/mL.

    • Adjust the final pH to the desired value (e.g., 6.7) using sterile 0.1 N HCl or 0.1 N NaOH.

    • Bring the solution to the final volume with the sterile vehicle.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial or dropper bottle.

  • Quality Control:

    • Measure the final pH and osmolality of the solution.

    • Perform a sterility test to ensure the absence of microbial contamination.

    • The concentration of this compound can be verified using a validated HPLC method.

Stability and Storage:

  • Store the prepared this compound solution protected from light at 2-8°C.

  • Due to the potential for degradation in aqueous solutions, it is recommended to prepare fresh solutions for each experiment or to conduct a stability study to determine the shelf-life of the formulation.

Protocol 2: In Vivo Evaluation of Intraocular Pressure Reduction in a Rabbit Model

This protocol outlines a general procedure for assessing the IOP-lowering efficacy of the prepared this compound solution in New Zealand White rabbits.

Materials:

  • Prepared this compound ophthalmic solution (and corresponding vehicle as a control)

  • New Zealand White rabbits

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animal Acclimation:

    • Acclimate the rabbits to the laboratory environment and handling procedures for at least one week prior to the experiment.

  • Baseline IOP Measurement:

    • Instill one drop of topical anesthetic into each eye.

    • Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer. It is recommended to take at least three readings per eye and average them.

  • Topical Administration:

    • Randomly assign the rabbits to treatment groups (e.g., this compound solution, vehicle control).

    • Instill a single drop (approximately 30-50 µL) of the test or control solution into one eye of each rabbit. The contralateral eye can serve as an untreated control.

  • IOP Monitoring:

    • Measure the IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Apply a topical anesthetic before each set of measurements.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Compare the IOP reduction in the this compound-treated eyes to that in the vehicle-treated and untreated contralateral eyes using appropriate statistical methods (e.g., t-test, ANOVA).

Ethical Considerations:

  • All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

Conclusion

The preparation of a stable and effective this compound solution for topical ophthalmic research requires careful consideration of its physicochemical properties and appropriate formulation parameters. The protocols and information provided in these application notes offer a foundation for researchers to develop and utilize this compound in their studies. It is important to emphasize the experimental nature of using the free acid topically and the need for thorough validation of the formulation's stability and efficacy for each specific research application.

References

Application Notes and Protocols for the Analytical Detection of Latanoprost Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of latanoprost acid, the active metabolite of the prostaglandin analogue latanoprost, and its subsequent metabolites. The protocols described herein are essential for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction

Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea by esterases to its biologically active form, this compound.[1][2][3] This potent prostaglandin F2α analogue effectively reduces intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[4][5] Following its local activity, this compound that reaches systemic circulation is metabolized in the liver primarily through fatty acid β-oxidation into 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then mainly excreted via the kidneys.[1][4][5]

Accurate and sensitive analytical methods are crucial for determining the concentration of this compound and its metabolites in various biological matrices and pharmaceutical products. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), recognized for their robustness and sensitivity in these applications.

Metabolic Pathway of Latanoprost

Latanoprost undergoes a series of metabolic transformations to be activated and subsequently eliminated from the body. The key steps are the hydrolysis of the prodrug to the active this compound and the subsequent β-oxidation of the acid.

G Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid This compound (Biologically Active) Latanoprost->Latanoprost_Acid Corneal Esterases (Hydrolysis) Metabolites 1,2-dinor and 1,2,3,4-tetranor Metabolites Latanoprost_Acid->Metabolites Hepatic β-oxidation Excretion Renal Excretion Metabolites->Excretion

Diagram 1: Metabolic Pathway of Latanoprost.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the quantification of latanoprost and this compound.

Table 1: HPLC-UV Methods

Analyte(s)MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
LatanoprostPharmaceutical Formulation40 - 600.0250.35[3][6]
Latanoprost & this compoundAqueous Solution1.0 - 1501.02.5[7][8]
Latanoprost IsomersBulk Material1 - 24--[9]

Table 2: LC-MS/MS Methods

Analyte(s)MatrixLinearity Range (ng/mL)LODLOQReference
This compoundRabbit Aqueous Humor10 - 16030.66 pg/mL-[10]
This compoundRabbit Ciliary Body80 - 1280 ng/g237.75 pg/g-[10]
Latanoprost & this compoundPlasma0.5 - 50-0.5 ng/mL[11]
Bimatoprost, Latanoprost, TravoprostCosmetic Serums0.25 - 500.01 mg/kg0.03 mg/kg[12]

Experimental Protocols

The following are detailed protocols for the analysis of this compound. An illustrative workflow is provided below.

G cluster_prep Sample Preparation cluster_analysis Analytical Detection Biological_Sample Biological Sample (Aqueous Humor, Plasma) Spiking Spike with Internal Standard Biological_Sample->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection UV or MS/MS Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Diagram 2: General Experimental Workflow.
Protocol 1: HPLC-UV for Latanoprost and this compound in Aqueous Solutions

This protocol is adapted from a method developed for the simultaneous determination of latanoprost and this compound.[7][8]

A. Materials and Reagents

  • Latanoprost and this compound reference standards

  • HPLC grade acetonitrile and water

  • Glacial acetic acid

  • Methanol, Ethanol, Dimethyl sulfoxide (DMSO)

  • Deionized water

B. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 7.5 mm, 2.7 µm particle size)

  • Data acquisition and processing software

C. Preparation of Standard Solutions

  • Prepare stock solutions (100 or 150 µg/mL) of latanoprost and this compound by dissolving the reference standards in ethanol, followed by dilution with deionized water.

  • Prepare working standard solutions for the calibration curve by serial dilution of the stock solutions to achieve concentrations ranging from 1.0 to 150 µg/mL.

  • Store stock solutions at 4°C.

D. Chromatographic Conditions

  • Mobile Phase A: 0.1% acetic acid in deionized water

  • Mobile Phase B: 0.1% acetic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate latanoprost and this compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

E. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject blank samples (diluent) to establish a stable baseline.

  • Inject the prepared standard solutions to construct a calibration curve.

  • Inject the unknown samples for analysis.

  • Quantify the amount of latanoprost and this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS for this compound in Biological Matrices

This protocol is a composite based on methods for analyzing this compound in rabbit aqueous humor, ciliary body, and plasma.[10][11]

A. Materials and Reagents

  • This compound reference standard

  • Deuterated this compound (internal standard, IS)

  • LC-MS grade methanol, acetonitrile, water

  • Ethyl acetate, isopropanol

  • Formic acid or acetic acid

B. Instrumentation

  • Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

  • Data acquisition and processing software

C. Sample Preparation

  • Aqueous Humor:

    • To 100 µL of aqueous humor, add the internal standard solution.

    • Add 60 µL of methanol for protein precipitation.

    • Vortex for 60 seconds and centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and inject it into the LC-MS/MS system.[10]

  • Ciliary Body:

    • To 25 mg of ciliary body tissue, add the internal standard and 1 mL of ethyl acetate:isopropanol (60:40 v/v).

    • Homogenize the tissue.

    • Vortex for 20 minutes and centrifuge.

    • Transfer the organic layer to a new tube and repeat the extraction.

    • Combine the organic layers and evaporate to dryness.

    • Reconstitute the residue in 150 µL of the initial mobile phase for injection.[10]

  • Plasma:

    • To 100 µL of plasma, add the internal standard.

    • Perform liquid-liquid extraction with a mixture of ethyl acetate and isopropanol.

    • Alternatively, use protein precipitation with acetonitrile containing 0.1% formic acid, followed by phospholipid removal.[11]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

D. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% formic acid or acetic acid in water

  • Mobile Phase B: 0.1% formic acid or acetic acid in acetonitrile or methanol

  • Elution: Isocratic or gradient elution suitable for separating the analyte from matrix components.

  • Flow Rate: As per column specifications (e.g., 0.2-0.4 mL/min)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

E. Analysis and Quantification

  • Develop a calibration curve by spiking blank biological matrix with known concentrations of this compound and a fixed concentration of the internal standard.

  • Process the calibration standards and unknown samples using the appropriate sample preparation protocol.

  • Analyze the extracts by LC-MS/MS.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive means for the detection and quantification of this compound and its metabolites. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For high-throughput analysis and trace-level quantification in complex biological fluids, LC-MS/MS is the preferred method. These protocols serve as a foundational guide for researchers and professionals in the pharmaceutical and biomedical fields.

References

Application Notes: Latanoprost Acid for Prostaglandin FP Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost acid, the active metabolite of the prodrug latanoprost, is a potent and selective agonist for the prostaglandin F2α (FP) receptor.[1] Latanoprost is a widely used therapeutic agent for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2] Its mechanism of action involves binding to the FP receptor in the ciliary muscle, leading to an increase in uveoscleral outflow of aqueous humor.[2][3] Beyond its clinical applications, this compound serves as a valuable research tool for elucidating the intricate signaling pathways mediated by the FP receptor, a Gq protein-coupled receptor (GPCR).

Mechanism of Action

This compound mimics the endogenous ligand prostaglandin F2α (PGF2α) by binding to and activating the FP receptor.[1] The FP receptor is primarily coupled to the Gq family of G proteins.[4] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC), initiating a cascade of downstream signaling events.

Applications in Research

  • Studying Gq-Mediated Signaling: this compound is an ideal tool to investigate the canonical Gq pathway, including the activation of PLC, generation of inositol phosphates (IPs), and mobilization of intracellular calcium.

  • Investigating Downstream Kinase Cascades: Activation of the FP receptor by this compound has been shown to trigger various downstream kinase pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[5]

  • Elucidating Cytoskeletal Reorganization: The therapeutic effect of latanoprost in increasing uveoscleral outflow is linked to the remodeling of the extracellular matrix and alterations in the cytoskeleton of ciliary muscle cells, processes often mediated by the Rho/Rho-kinase (ROCK) pathway.[2][6]

  • Drug Discovery and Development: this compound can be used as a reference compound in the screening and characterization of novel FP receptor agonists and antagonists.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of Prostaglandin Analogs for the FP Receptor

CompoundKi (nM)Organism/TissueReference(s)
This compound 3.1 - 9.8Human Ciliary Body[3]
PGF2α5.0Human Ciliary Body[3]
Travoprost Acid3.5Human Ciliary Body[3]
Bimatoprost Acid23Human Ciliary Body[3]
Tafluprost Acid0.43Human Ciliary Body[3]

Table 2: Comparative Potencies (EC50) of Prostaglandin Analogs in Functional Assays

CompoundFunctional AssayEC50 (nM)Cell TypeReference(s)
This compound Phosphoinositide Turnover32Human Ciliary Muscle Cells[3]
This compound Calcium Mobilization11.51321N1 cells expressing human FP receptor[7]
PGF2αPhosphoinositide Turnover7.8Human Ciliary Muscle Cells[3]
Travoprost AcidPhosphoinositide Turnover1.4Human Ciliary Muscle Cells[3]
Bimatoprost AcidPhosphoinositide Turnover2.8Human Ciliary Muscle Cells[3]

Signaling Pathways and Experimental Workflows

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Latanoprost_Acid This compound FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PI3K_Pathway PI3K/Akt Pathway FP_Receptor->PI3K_Pathway Activates RhoA RhoA FP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca2_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Cellular_Responses Cellular Responses (e.g., Gene Expression, Cytoskeletal Changes) MAPK_Pathway->Cellular_Responses PI3K_Pathway->Cellular_Responses ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Responses

Caption: this compound-induced FP Receptor Signaling Cascade.

Experimental_Workflow cluster_assays Experimental Assays Binding_Assay Receptor Binding Assay (Ki determination) Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis PI_Turnover Phosphoinositide Turnover (IP1 Accumulation) PI_Turnover->Data_Analysis Ca_Mobilization Calcium Mobilization (EC50 determination) Ca_Mobilization->Data_Analysis Western_Blot Western Blot (ERK, Akt phosphorylation) Western_Blot->Data_Analysis RhoA_Assay RhoA Activation Assay (GTP-RhoA pulldown) RhoA_Assay->Data_Analysis Start Start with this compound Cell_Culture Culture cells expressing FP receptor Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment Treatment->Binding_Assay Treatment->PI_Turnover Treatment->Ca_Mobilization Treatment->Western_Blot Treatment->RhoA_Assay

Caption: Workflow for studying FP receptor signaling with this compound.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

Objective: To determine the binding affinity (Ki) of this compound for the prostaglandin FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radioligand: [3H]-PGF2α

  • Unlabeled this compound

  • Scintillation cocktail

  • Glass fiber filters (GF/C)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-FP cells to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of unlabeled this compound, and 50 µL of [3H]-PGF2α (at a final concentration close to its Kd).

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled PGF2α) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Phosphoinositide (IP1) Turnover Assay (HTRF)

Objective: To measure the accumulation of inositol monophosphate (IP1) as an indicator of PLC activation upon FP receptor stimulation by this compound.

Materials:

  • CHO-K1 cells stably expressing the human FP receptor

  • Cell culture medium (Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • Stimulation buffer (provided in the kit, containing LiCl)

  • This compound

  • 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Seed CHO-K1-FP cells into a 384-well white plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Aspirate the culture medium from the cells and add the this compound dilutions.

    • Incubate the plate at 37°C for 60 minutes.

  • IP1 Detection:

    • Add the IP1-d2 reagent followed by the anti-IP1 cryptate reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the transient increase in intracellular calcium concentration following FP receptor activation by this compound.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed HEK293-FP cells into a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.

    • Aspirate the culture medium and add the loading buffer to the cells.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Calcium Measurement:

    • Wash the cells with HBSS containing probenecid.

    • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

    • Inject various concentrations of this compound and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.

Western Blot for ERK Phosphorylation

Objective: To detect the phosphorylation of ERK1/2 as a marker of MAPK pathway activation by this compound.

Materials:

  • Human ciliary muscle cells

  • Cell culture medium

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture human ciliary muscle cells to 80% confluency and serum-starve overnight.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

    • Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

RhoA Activation Assay

Objective: To measure the activation of RhoA in response to this compound treatment.

Materials:

  • Human ciliary muscle cells

  • Cell culture medium

  • This compound

  • RhoA Activation Assay Kit (containing Rhotekin-RBD beads and lysis buffer)

  • Anti-RhoA antibody

  • Western blot materials (as described above)

Procedure:

  • Cell Treatment and Lysis:

    • Culture human ciliary muscle cells and treat them with this compound as described for the Western blot protocol.

    • Lyse the cells with the provided lysis buffer.

  • GTP-RhoA Pulldown:

    • Incubate the cell lysates with Rhotekin-RBD beads to specifically pull down active, GTP-bound RhoA.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the bound proteins from the beads and separate them by SDS-PAGE.

    • Perform a Western blot using an anti-RhoA antibody to detect the amount of activated RhoA.

  • Data Analysis:

    • Quantify the band intensities to determine the relative amount of activated RhoA in treated versus untreated cells.

References

Application of Latanoprost Acid in Organ Bath Experiments on Ciliary Muscle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma, primarily functioning by increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure. The ciliary muscle is a key target tissue for this drug. While traditionally organ bath experiments are used to study direct muscle contraction or relaxation, the primary effect of latanoprost acid on the ciliary muscle involves the remodeling of the extracellular matrix, which in turn facilitates aqueous humor outflow. This document provides detailed application notes and protocols for studying the effects of this compound on isolated ciliary muscle tissue, with a focus on methodologies that can elucidate its mechanism of action.

Mechanism of Action of this compound on Ciliary Muscle

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, this compound. This compound is a selective agonist for the prostaglandin F (FP) receptor. In the ciliary muscle, the binding of this compound to FP receptors initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[1][2] These enzymes are responsible for the degradation and remodeling of extracellular matrix components, including collagens.[1] This remodeling of the ciliary muscle's extracellular matrix is believed to reduce hydraulic resistance and increase the passage of aqueous humor through the uveoscleral pathway.[1]

Interestingly, direct contractile or relaxant effects of this compound on the ciliary muscle in organ bath experiments are not its primary mechanism for lowering intraocular pressure. Some studies have shown that this compound does not cause significant contraction of the ciliary muscle.[3][4] One study on isolated rhesus monkey ciliary muscle found that this compound did not significantly alter the electrically evoked contractile response.[5]

Signaling Pathway of this compound in Ciliary Muscle

Latanoprost_Signaling cluster_cell Ciliary Muscle Cell LA This compound FP_receptor FP Receptor LA->FP_receptor Gq_protein Gq Protein FP_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAP Kinase Pathway PKC->MAPK_pathway activates Gene_expression Increased Gene Expression of MMPs MAPK_pathway->Gene_expression leads to ECM_remodeling Extracellular Matrix Remodeling Gene_expression->ECM_remodeling results in Outflow Increased Uveoscleral Outflow ECM_remodeling->Outflow facilitates

Signaling pathway of this compound in ciliary muscle cells.

Quantitative Data from Ciliary Muscle Studies

The following tables summarize the available quantitative data from studies on the effects of this compound on ciliary muscle and related tissues.

Table 1: Effect of this compound on Ciliary Muscle Contraction

SpeciesPreparationThis compound ConcentrationEffect on ContractionReference
Rhesus MonkeyIsolated Longitudinal Ciliary Muscle1 µMNo significant change in electrically evoked contractile response amplitude.[5]

Table 2: Effects of this compound on Cultured Ciliary Muscle Cells

SpeciesCell TypeThis compound ConcentrationEffectTimeReference
RabbitCiliary Muscle Cells2 x 10⁻⁷ MMaximal increase in MMP-1 mRNA and maximal decrease in TIMP-2 mRNA.24 h[2]
RabbitCiliary Muscle Cells5 x 10⁻⁷ MMaximal decrease in TIMP-1 mRNA.24 h[2]
RabbitCiliary Muscle CellsVariousNo significant change in intracellular Ca²⁺.N/A[2]

Table 3: Phosphoinositide Turnover and Contraction in Ocular Tissues

TissueSpeciesParameterEC₅₀ (nM)Reference
Ciliary Muscle CellsHumanPhosphoinositide Turnover124
Iris Sphincter Smooth MuscleCatContraction29.9

Experimental Protocols

Experimental Workflow for Organ Bath Studies

Organ_Bath_Workflow A Tissue Preparation (e.g., Rhesus Monkey Ciliary Muscle) B Mounting in Organ Bath (e.g., Longitudinal Strips) A->B C Equilibration (e.g., 60-90 min in Krebs solution) B->C D Application of Electrical Field Stimulation (optional) (e.g., 100 Hz, 0.3 ms, 10 V) C->D E Addition of this compound (Cumulative or Single Concentrations) D->E F Isometric Tension Recording (Force Transducer) E->F G Data Analysis (e.g., Change in Contractile Force) F->G

General experimental workflow for ciliary muscle organ bath studies.
Protocol 1: Isometric Tension Recording of Isolated Ciliary Muscle

This protocol is adapted from studies on primate ciliary muscle and is designed to assess the direct contractile or relaxant effects of this compound.[5]

1. Tissue Preparation:

  • Humanely euthanize the animal (e.g., rhesus monkey) in accordance with institutional guidelines.

  • Enucleate the eyes and dissect them under a microscope in cold, oxygenated Krebs-Ringer bicarbonate solution.

  • Isolate the longitudinal ciliary muscle and prepare muscle strips (approximately 1 mm wide and 5-7 mm long).

2. Organ Bath Setup:

  • Mount the ciliary muscle strips vertically in a 10 mL organ bath containing Krebs-Ringer bicarbonate solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Attach one end of the muscle strip to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial resting tension of approximately 500-800 mg and allow the tissue to equilibrate for at least 60-90 minutes. Replace the bath solution every 15-20 minutes during equilibration.

3. Experimental Procedure:

  • To study the effect on neurally-mediated contractions, position platinum plate electrodes on either side of the muscle strip for electrical field stimulation (EFS).

  • Apply EFS parameters such as 100 Hz, 0.3 ms pulse duration, and 10 V.[5]

  • Once a stable contractile response to EFS is established, introduce this compound into the organ bath in a cumulative or single-concentration manner.

  • Record changes in isometric tension.

4. Data Analysis:

  • Measure the amplitude of the contractile response before and after the addition of this compound.

  • Express the response to this compound as a percentage of the initial EFS-induced contraction.

Protocol 2: In Vitro Culture of Ciliary Muscle Cells for MMP/TIMP Expression Analysis

This protocol is based on studies investigating the effect of this compound on extracellular matrix remodeling.[2]

1. Cell Culture:

  • Isolate and culture ciliary muscle cells from a suitable species (e.g., rabbit or human).

  • Grow the cells to confluence in appropriate culture media.

  • Serum-starve the cells for 24 hours prior to the experiment to reduce basal levels of MMP and TIMP expression.

2. Treatment with this compound:

  • Treat the confluent, serum-starved ciliary muscle cells with varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) for different time periods (e.g., 6, 12, 24, 36 hours).

3. Analysis of MMP and TIMP Expression:

  • RNA Extraction and RT-PCR: Extract total RNA from the cells and perform reverse transcription-polymerase chain reaction (RT-PCR) to quantify the mRNA expression levels of various MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9) and their tissue inhibitors (TIMPs, e.g., TIMP-1, TIMP-2).

  • Zymography: Collect the culture medium to analyze the secreted MMP activity using gelatin zymography.

4. Data Analysis:

  • Quantify the changes in mRNA expression and protein activity of MMPs and TIMPs in response to different concentrations and durations of this compound treatment.

Conclusion

The application of this compound in organ bath experiments on the ciliary muscle reveals that its primary mechanism of action is not direct muscle contraction or relaxation, but rather the induction of extracellular matrix remodeling through the upregulation of MMPs. The provided protocols offer a framework for researchers to investigate both the direct physiological effects on muscle tone and the more nuanced cellular and molecular changes that underlie the therapeutic efficacy of latanoprost in treating glaucoma. These methodologies are crucial for the continued development and understanding of ocular hypotensive drugs.

References

Application Notes and Protocols for In Vitro Corneal Permeation Studies of Latanoprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid. The efficacy of topical latanoprost formulations is critically dependent on their ability to permeate the cornea. Therefore, in vitro corneal permeation studies are essential for the development and evaluation of new latanoprost formulations.

These application notes provide detailed protocols for conducting in vitro corneal permeation studies of this compound using both reconstructed human corneal epithelium and excised animal corneas with Franz diffusion cells. Additionally, this document summarizes key quantitative data from published studies and illustrates the relevant biological pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize the apparent permeability coefficient (Papp) and cumulative transport of this compound across different corneal models and from various formulations. These values are crucial for comparing the performance of different drug delivery systems.

Table 1: Apparent Permeability Coefficients (Papp) of this compound

Formulation DescriptionCorneal ModelPapp (x 10⁻⁶ cm/s)Reference
Preservative-free (PF) and surfactant-free (SF)Reconstructed Human Corneal Epithelium8.52 ± 0.47[1]
Containing Benzalkonium Chloride (BAK) 0.02%Reconstructed Human Corneal Epithelium8.47 ± 0.40[1]
Preservative-free, containing Macrogolglycerol hydroxystearate 40 (MGHS 40) 5%Reconstructed Human Corneal Epithelium3.14 ± 0.14[1]
Xalatan® (0.02% BAK)Reconstructed Human Corneal Epithelium8.81[2]
Monoprost® (preservative-free)Reconstructed Human Corneal Epithelium1.15[2]
Formulations with Poloxamer 407Reconstructed Human Corneal Epithelium6.05 - 6.27[2]
Formulations without surfactantsReconstructed Human Corneal Epithelium1.69 - 2.57[2]

Table 2: Cumulative Transport of this compound at Specific Time Points

Formulation DescriptionTime (hours)Cumulative Transport (μg/cm²)Reference
Preserved latanoprost41.021 ± 0.048[1]
Preservative-free, surfactant-free latanoprost41.011 ± 0.047[1]
Preservative-free latanoprost with MGHS 4040.475 ± 0.018[1]
Preserved latanoprost81.227 ± 0.060[1]
Preservative-free, surfactant-free latanoprost81.224 ± 0.057[1]
Preservative-free latanoprost with MGHS 4081.004 ± 0.025[1]
Preserved latanoprost121.283 ± 0.065[1]
Preservative-free, surfactant-free latanoprost121.279 ± 0.061[1]
Preservative-free latanoprost with MGHS 40121.311 ± 0.034[1]

Signaling Pathway

This compound reduces intraocular pressure by increasing the uveoscleral outflow of aqueous humor. This is achieved through its action as a selective agonist of the prostaglandin F2α (FP) receptor. The binding of this compound to the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle.

This compound Signaling Pathway Latanoprost_Acid This compound FP_Receptor Prostaglandin F2α (FP) Receptor Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase MMPs Matrix Metalloproteinases (MMPs) Upregulation Ca_Increase->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Outflow_Increase Increased Uveoscleral Aqueous Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction Reduced Intraocular Pressure (IOP) Outflow_Increase->IOP_Reduction

Caption: this compound signaling pathway in the eye.

Experimental Protocols

Protocol 1: Permeation Study using Reconstructed Human Corneal Epithelium

This protocol is adapted from studies utilizing the EpiCorneal™ tissue model, which is a 3D reconstructed human corneal epithelium model that closely mimics the morphology and barrier properties of the human cornea.[1][2][3]

Materials:

  • Reconstructed human corneal epithelium tissue model (e.g., EpiCorneal™)

  • Cell culture inserts

  • Assay medium (e.g., Krebs Ringer Buffer, pH 7.4)

  • Latanoprost formulations to be tested

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂, 95% RH)

  • Multi-well plates

  • Analytical equipment for this compound quantification (e.g., HPLC-UV or HPLC-MS/MS)

Procedure:

  • Tissue Equilibration: Upon receipt, equilibrate the corneal tissues overnight in the provided culture medium according to the manufacturer's instructions.

  • Experimental Setup:

    • On the day of the experiment, replace the culture medium in the receiver wells with a known volume of pre-warmed assay medium.

    • Carefully move the cell culture inserts containing the corneal tissues to the new wells.

  • Application of Formulation:

    • Apply a precise volume (e.g., 50-100 µL) of the latanoprost formulation directly onto the apical surface of the corneal tissue.[2][3]

  • Incubation and Sampling:

    • Incubate the plates at 37°C, 5% CO₂, and 95% relative humidity.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), collect the entire volume of the receiver solution for analysis.[2][3]

    • Immediately replenish the receiver well with an equal volume of fresh, pre-warmed assay medium.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated analytical method such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample removal.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = Jss / C₀ Where:

      • Jss is the steady-state flux (μg/cm²/s)

      • C₀ is the initial concentration of the drug in the donor compartment (μg/cm³)

  • Tissue Integrity Assessment (Optional but Recommended):

    • At the end of the experiment, assess the integrity of the corneal tissue using methods such as Transepithelial Electrical Resistance (TEER) measurement or Lucifer Yellow leakage assay to ensure the barrier function was maintained.[2][3]

Reconstructed Cornea Permeation Workflow Start Start: Equilibrate Reconstructed Corneal Tissues Setup Prepare Assay: Add Assay Medium to Receiver Wells Start->Setup Apply Apply Latanoprost Formulation to Apical Surface Setup->Apply Incubate Incubate at 37°C, 5% CO₂ Apply->Incubate Sample Collect Receiver Solution at Predetermined Time Points Incubate->Sample Integrity Assess Tissue Integrity (TEER / Lucifer Yellow) Incubate->Integrity Replenish Replenish with Fresh Assay Medium Sample->Replenish Analyze Analyze Samples for This compound (HPLC) Sample->Analyze Replenish->Incubate Repeat for all time points Data Calculate Cumulative Permeation, Flux, and Papp Analyze->Data End End Data->End Integrity->End

Caption: Workflow for in vitro permeation study using reconstructed cornea.

Protocol 2: Permeation Study using Excised Animal Cornea and Franz Diffusion Cells

This protocol provides a general framework for using excised animal corneas (e.g., rabbit, porcine) in vertical Franz diffusion cells.

Materials:

  • Freshly enucleated animal eyes (e.g., from a local abattoir)

  • Franz diffusion cells

  • Corneal sectioning instruments (forceps, scissors, scalpel)

  • Receptor solution (e.g., BSS, Krebs-Ringer bicarbonate buffer, pH 7.4)

  • Latanoprost formulations to be tested

  • Water bath with magnetic stirrers

  • Syringes and needles for sampling

  • Parafilm

  • Analytical equipment for this compound quantification (e.g., HPLC-UV or HPLC-MS/MS)

Procedure:

  • Cornea Excision and Mounting:

    • Carefully excise the cornea from the enucleated eye, leaving a 2-4 mm scleral rim.

    • Rinse the excised cornea with the receptor solution.

    • Mount the cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

    • Ensure a leak-proof seal.

  • Franz Diffusion Cell Assembly and Equilibration:

    • Fill the receptor chamber with a known volume of degassed receptor solution, ensuring no air bubbles are trapped beneath the cornea.

    • Place the Franz diffusion cells in a water bath maintained at 37°C.

    • Allow the system to equilibrate for approximately 30 minutes. The receptor solution should be continuously stirred.

  • Application of Formulation:

    • Apply a precise amount of the latanoprost formulation to the corneal surface in the donor chamber.

    • Cover the donor chamber opening with parafilm to prevent evaporation.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the receptor solution through the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated analytical method.

  • Data Analysis:

    • Follow the same data analysis steps as outlined in Protocol 1 to calculate cumulative permeation, flux, and the apparent permeability coefficient (Papp).

Excised Cornea Franz Cell Workflow Start Start: Excise Animal Cornea Mount Mount Cornea in Franz Diffusion Cell Start->Mount Fill Fill Receptor Chamber with Degassed Buffer Mount->Fill Equilibrate Equilibrate at 37°C with Stirring Fill->Equilibrate Apply Apply Latanoprost Formulation to Donor Chamber Equilibrate->Apply Sample Withdraw Aliquot from Receptor Chamber at Intervals Apply->Sample Replace Replace with Fresh Buffer Sample->Replace Analyze Analyze Samples for This compound (HPLC) Sample->Analyze Replace->Sample Repeat for all time points Calculate Calculate Permeation Parameters (Cumulative Amount, Flux, Papp) Analyze->Calculate End End Calculate->End

Caption: Workflow for in vitro permeation study using excised cornea.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in the collected samples is typically performed using a validated reverse-phase HPLC method with UV or mass spectrometry detection.

  • Mobile Phase: A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile).[4] A gradient elution may be necessary to separate this compound from other components.

  • Stationary Phase: A C18 column is frequently used.[4]

  • Detection: UV detection is often set at 210 nm.[4] Mass spectrometry (LC-MS/MS) can provide higher sensitivity and selectivity.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve prepared with known concentrations of this compound. The lower limit of quantification (LLOQ) for this compound is typically in the range of 0.059 μg/mL.[1]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to conduct and interpret in vitro corneal permeation studies of this compound. The choice between a reconstructed human corneal model and an excised animal cornea will depend on the specific objectives of the study, balancing the higher physiological relevance of the human model with the accessibility of animal tissues. Consistent application of these detailed protocols will ensure the generation of reliable and reproducible data, which is crucial for the successful development of effective topical ophthalmic formulations of latanoprost.

References

Troubleshooting & Optimization

Latanoprost Acid in Aqueous Solutions: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the stability challenges of latanoprost acid in aqueous solutions. As the active metabolite of the prodrug latanoprost, understanding its stability is critical for accurate experimental design and the development of robust ophthalmic formulations. This resource offers troubleshooting advice and frequently asked questions to address common issues encountered during research and development.

I. FAQs: Understanding this compound Stability

Q1: What is the primary pathway for the formation of this compound in aqueous solutions?

A1: this compound is predominantly formed through the hydrolysis of the isopropyl ester group of its parent prodrug, latanoprost.[1][2] This reaction is a key consideration in the stability of any aqueous formulation of latanoprost. In vivo, this hydrolysis is intentionally catalyzed by esterases in the cornea to produce the biologically active compound.[1][2]

Q2: What are the main factors that influence the degradation of latanoprost and the formation of this compound?

A2: The stability of latanoprost, and consequently the formation of this compound, is significantly affected by several factors:

  • pH: Latanoprost is susceptible to both acidic and alkaline hydrolysis.[3] The optimal pH for the stability of latanoprost in aqueous solutions is in the range of 5.0 to 6.25.[4]

  • Temperature: Elevated temperatures accelerate the degradation of latanoprost.[5] Unopened bottles of commercial latanoprost solutions are recommended to be stored under refrigeration (2°C to 8°C).[6][7] Once opened, they can typically be stored at room temperature (up to 25°C) for a limited period (usually 6 weeks).[6]

  • Light: Exposure to light, particularly UV radiation, can lead to the degradation of latanoprost.[8] Therefore, solutions should be protected from light.[9]

  • Oxidation: Latanoprost can also degrade via oxidation.[3]

  • Adsorption: Being a lipophilic molecule, latanoprost can adsorb to plastic containers, leading to a decrease in its concentration in solution.[3]

Q3: What are the known degradation products of latanoprost besides this compound?

A3: In addition to this compound, other identified degradation products of latanoprost include 15-keto latanoprost, an active metabolite, and various isomers.[1][10][11] Forced degradation studies have also revealed other related substances.[3][12]

Q4: Are there established methods to stabilize latanoprost in aqueous solutions?

A4: Yes, various strategies are employed to enhance the stability of latanoprost in aqueous formulations. These include:

  • pH control: Buffering the solution to the optimal pH range of 5.0-6.25.[4]

  • Use of Stabilizers: The addition of certain excipients, such as ε-aminocaproic acid, has been shown to improve stability.[4]

  • Micellar Solubilization: Incorporating surfactants to form micelles can protect the latanoprost molecule from hydrolysis and adsorption to containers.[13]

  • Cyclodextrins: The use of cyclodextrins can form inclusion complexes with latanoprost, enhancing its solubility and stability in aqueous solutions.[14]

Q5: What are the recommended storage and handling conditions for this compound solutions?

A5: While specific stability data for this compound in aqueous solution is not extensively available in public literature, general recommendations based on the handling of prostaglandins and the stability of the parent compound should be followed. It is advisable to store this compound solutions at low temperatures (e.g., -20°C for long-term storage) and protected from light.[15][16] The container should be tightly sealed and made of a material with low adsorption properties.[15] For short-term use, refrigeration (2°C to 8°C) is recommended.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Decreased concentration of this compound over time in a prepared standard solution. 1. Chemical Degradation: this compound itself may be unstable under the storage conditions. 2. Adsorption to Container: The compound may be adsorbing to the walls of the storage vial.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (ideally -20°C or colder for long-term) and protected from light. 2. Evaluate Solvent: Consider the composition of your aqueous solution. The presence of buffers and other excipients can influence stability. 3. Container Material: Use low-adsorption vials, such as those made of polypropylene or silanized glass. 4. Prepare Fresh Solutions: For critical experiments, prepare fresh standard solutions from a solid stock to ensure accuracy.
Inconsistent results in cell-based assays or other functional experiments. 1. Degradation of this compound: The active compound may be degrading in the assay medium during incubation. 2. Inaccurate Initial Concentration: The stock solution may have already degraded, leading to a lower-than-expected starting concentration.1. Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the potential for degradation. 2. Run Time-Course Experiments: Analyze the stability of this compound in your specific assay medium over the experimental timeframe. 3. Quantify Concentration Pre- and Post-Experiment: Use a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to measure the concentration of this compound at the beginning and end of the experiment.
Appearance of unexpected peaks in chromatograms during analytical testing. 1. Formation of Degradation Products: The unexpected peaks are likely degradation products of latanoprost or this compound. 2. Contamination: The sample may be contaminated.1. Perform Forced Degradation Studies: Subject your this compound solution to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products. 3. Review Sample Handling: Scrutinize all sample preparation and handling steps to rule out sources of contamination.
Variability in results between different batches of this compound. 1. Purity of the Starting Material: The purity of the this compound solid may vary between batches. 2. Handling of Solid Compound: Improper storage or handling of the solid material can lead to degradation before it is even dissolved.1. Verify Certificate of Analysis: Always check the purity and impurity profile provided by the supplier for each new batch. 2. Proper Storage of Solid: Store solid this compound at the recommended temperature (typically -20°C) and under an inert atmosphere if possible. 3. Qualify New Batches: Before use in critical experiments, qualify each new batch by analytical methods to confirm its identity and purity.

III. Data Presentation: Latanoprost Degradation Under Stress

The following table summarizes the degradation of the parent compound, latanoprost, under various forced degradation conditions, which leads to the formation of this compound and other degradants.

Stress ConditionLatanoprost Degradation (%)Key Degradation ProductsReference
Acidic Hydrolysis SignificantThis compound[3]
Alkaline Hydrolysis SignificantThis compound[3]
Oxidation SignificantOxidative degradation products[3]
Thermal Temperature-dependentThis compound, other degradants[5]
Photolytic (UV light) SignificantPhotodegradation products[8]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of Latanoprost

Objective: To intentionally degrade latanoprost to identify its degradation products, including this compound, and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of latanoprost in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1N NaOH) and keep at room temperature or heat gently.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for several hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a specified duration.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like HPLC-UV or LC-MS/MS. The chromatographic method should be developed to separate the parent latanoprost peak from all degradation product peaks.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Latanoprost and this compound

Objective: To quantify the concentration of latanoprost and this compound in a solution.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific column and compounds being separated.

  • Detection Wavelength: Typically in the range of 210-220 nm.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for both latanoprost and this compound to generate a calibration curve.

  • Sample Preparation: Dilute the test sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Injection and Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of latanoprost and this compound in the sample by comparing their peak areas to the calibration curve.

V. Visualizations

Latanoprost_Degradation_Pathway Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid This compound (Active Metabolite) Latanoprost->Latanoprost_Acid Hydrolysis (pH, Temperature) Degradation_Products Other Degradation Products (e.g., 15-keto latanoprost, isomers) Latanoprost->Degradation_Products Oxidation, Photolysis, Thermal Stress

Caption: Primary degradation pathway of latanoprost in aqueous solutions.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Solution Verify this compound Solution Integrity Start->Check_Solution Investigate_Assay Investigate Assay Conditions Start->Investigate_Assay Analyze_Concentration Quantify Concentration (e.g., HPLC) Check_Solution->Analyze_Concentration Yes Review_Storage Review Storage Conditions (Temp, Light, Container) Check_Solution->Review_Storage No Prepare_Fresh Prepare Fresh Solution Analyze_Concentration->Prepare_Fresh Concentration Low Re_run_Experiment Re-run Experiment Analyze_Concentration->Re_run_Experiment Concentration OK Review_Storage->Prepare_Fresh Prepare_Fresh->Re_run_Experiment Investigate_Assay->Re_run_Experiment No Assay_Stability Assess Stability in Assay Medium Investigate_Assay->Assay_Stability Yes Modify_Protocol Modify Experimental Protocol Assay_Stability->Modify_Protocol Modify_Protocol->Re_run_Experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Latanoprost Acid Degradation: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the degradation of latanoprost acid in research samples. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing an unexpected peak in my chromatogram when analyzing my latanoprost sample. What could it be?

A1: An unexpected peak in your chromatogram is likely a degradation product of latanoprost. The most common degradant is this compound, formed by the hydrolysis of the isopropyl ester of latanoprost.[1][2] Other potential degradation products include 15-ketolatanoprost, which is an oxidation product, and various isomers such as the 15-epi diastereomer and the 5,6-trans isomer.[3] The formation of these products is often accelerated by exposure to stress conditions like extreme pH, heat, light, and oxidizing agents.[4][5][6]

Q2: My latanoprost concentration is lower than expected in my stock solution. What could be the cause?

A2: A decrease in latanoprost concentration is a strong indicator of degradation. Latanoprost is known to be unstable in aqueous solutions and is sensitive to temperature and light.[2] Storing stock solutions at elevated temperatures or exposing them to light can lead to significant degradation. For instance, at 50°C, the concentration of latanoprost can decrease by 10% in just over 8 days.[7] Additionally, hydrolysis to this compound is a common degradation pathway in aqueous environments.[2] It is also important to consider potential adsorption of the highly lipophilic drug to plastic containers.[3][5]

Q3: How can I prevent the degradation of my latanoprost samples during storage and handling?

A3: To minimize degradation, latanoprost solutions should be stored in a refrigerator at 2-8°C and protected from light.[8] Using gas-tight containers may also enhance stability.[5][6] For long-term storage, freezing the samples is a viable option. When preparing solutions, it is advisable to use a pH-buffered medium to avoid extreme pH conditions that can accelerate hydrolysis.

Q4: I need to perform a forced degradation study on latanoprost. What are the key stress conditions I should consider?

A4: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10] The key stress conditions to investigate for latanoprost include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., HCl) at an elevated temperature.

  • Basic Hydrolysis: Treatment with a base (e.g., NaOH) at room or elevated temperature.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂).

  • Thermal Stress: Heating the sample at a specific temperature for a defined period.

  • Photolytic Stress: Exposing the sample to UV light.

Quantitative Data on Latanoprost Degradation

The following table summarizes the extent of latanoprost degradation under various forced stress conditions as reported in a study.

Stress ConditionParameters% Degradation of LatanoprostReference
Acidic Hydrolysis 5M HCl for 4 hours91%[4]
Basic Hydrolysis 5M NaOH for 4 hours95%[4]
Oxidation 30% H₂O₂ for 6 hours20%[4]
Photolytic Stress White light for 24 hours13%[4]
Thermal Stress 40°C for 48 hours35%[4]

Experimental Protocols

Protocol for a Forced Degradation Study of Latanoprost

This protocol outlines a general procedure for conducting a forced degradation study on a latanoprost standard.

1. Preparation of Stock Solution:

  • Prepare a stock solution of latanoprost standard in methanol at a concentration of 2 µg/ml.[4]

2. Stress Conditions:

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 5N hydrochloric acid. Keep the solution at 40°C for 4-12 hours.[11] Neutralize the solution with an appropriate amount of 5N sodium hydroxide before analysis.

  • Basic Degradation: To an aliquot of the stock solution, add an equal volume of 5N sodium hydroxide solution. Keep the solution at 25°C or 40°C for 30 minutes to 4 hours.[11] Neutralize the solution with an appropriate amount of 5N hydrochloric acid before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for 6 hours.[4]

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 40°C for 48 hours.[4]

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.[4]

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section provides a typical HPLC method for the analysis of latanoprost and its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Spherisorb ODS2, 250mm x 4.6mm, 5µm) is commonly used.[9]

  • Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer (pH 5.2) in a ratio of 55:45:05 (v/v/v) can be effective.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 210 nm or 239 nm.[1][9]

  • Injection Volume: 20-80 µL.[10]

  • Analysis Time: A run time of around 10 minutes is typical.[12]

Visualizations

Latanoprost_Degradation_Pathway Latanoprost Latanoprost (Isopropyl Ester) Latanoprost_Acid This compound (Hydrolysis Product) Latanoprost->Latanoprost_Acid Hydrolysis (Acid/Base) Keto_Latanoprost 15-Keto Latanoprost (Oxidation Product) Latanoprost->Keto_Latanoprost Oxidation Other_Degradants Other Degradants (e.g., Isomers) Latanoprost->Other_Degradants Heat, Light Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Latanoprost Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis Analyze by HPLC or LC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify & Quantify Degradants Analysis->Data

References

Technical Support Center: Latanoprost Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Latanoprost acid.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Question: Why am I seeing poor peak shape, such as peak tailing or fronting, for my this compound peak?

Answer:

Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: Peak tailing, in particular, is often due to the interaction of the acidic this compound with active silanol groups on the silica-based column packing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around pH 3) can suppress the ionization of silanol groups, thereby reducing tailing.[1][2] Using a mobile phase additive like trifluoroacetic acid (TFA) or acetic acid can achieve this.[2][3][4]

    • Solution 2: Use a Different Column: Employing a column with high-purity silica or an end-capped column can minimize the availability of free silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.[5]

    • Solution: Dilute your sample and reinject. If necessary, develop a calibration curve to ensure you are working within the linear range of the detector.

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical.

    • Solution: Methodically vary the mobile phase composition. For instance, if using acetonitrile and water, try altering the ratio to see if peak shape improves.[2]

A logical workflow for troubleshooting peak shape issues is outlined below.

Caption: Troubleshooting workflow for poor peak shape.

Question: I am having difficulty separating this compound from Latanoprost and other related substances. What should I do?

Answer:

Achieving adequate resolution between Latanoprost, its free acid, and other impurities is a common challenge.

  • Optimize the Mobile Phase:

    • Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often necessary to separate compounds with different polarities.[3][4] You can start with a higher aqueous content to retain and separate polar compounds like this compound and gradually increase the organic solvent to elute less polar compounds like Latanoprost.

    • Mobile Phase Additives: The use of ion-pairing reagents or adjusting the pH can alter the retention times and improve separation.

  • Column Selection:

    • A high-resolution column, such as one with a smaller particle size (e.g., 3.5 µm), can provide better separation efficiency.[2]

    • For complex separations involving isomers, a combination of columns (e.g., chiral and cyano) might be necessary.[6]

  • Flow Rate: A lower flow rate generally provides better resolution, but at the cost of longer run times.[7] Experiment with slightly reducing the flow rate from a standard 1.0 mL/min to see if resolution improves.[2][8][9]

Question: My retention times are shifting between injections. What is causing this instability?

Answer:

Retention time instability can invalidate your results. The following are common causes and solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run, especially when using a new mobile phase or after a gradient elution.

    • Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[5]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.

    • Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed.[2] If preparing a buffered mobile phase, always double-check the pH.

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[2][10]

  • Pump Issues: Leaks or malfunctioning pump seals can cause inconsistent flow rates.

    • Solution: Check for any visible leaks in the system and listen for unusual noises from the pump. Perform a flow rate calibration if possible.[5]

The diagram below illustrates a systematic approach to diagnosing retention time variability.

Caption: Diagnostic workflow for retention time instability.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC parameters for this compound analysis?

A1: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, acidified with a small amount of trifluoroacetic acid (e.g., 0.1%) to a pH of around 3.0.[2] Detection is typically performed at a low UV wavelength, such as 205 nm or 210 nm.[2][3][4]

Q2: How can I improve the sensitivity of my assay for low concentrations of this compound?

A2: To improve sensitivity, you can try increasing the injection volume, though be mindful of potential peak distortion.[2] Optimizing the detection wavelength to the absorbance maximum of this compound (around 205-210 nm) is also crucial.[2] Additionally, ensuring a clean baseline by using high-purity solvents and a well-maintained system can help in detecting low-level analytes. A simple and sensitive isocratic HPLC method has been developed for quantifying Latanoprost at nanogram levels.[2]

Q3: What are the key differences in chromatographic behavior between Latanoprost and this compound?

A3: Latanoprost is an isopropyl ester prodrug, making it more hydrophobic than its active form, this compound.[6] In reversed-phase HPLC, Latanoprost will therefore be more retained and have a longer retention time than the more polar this compound.[3][4] This difference in polarity is the basis for their chromatographic separation.

Q4: Is a gradient or isocratic elution better for this compound analysis?

A4: The choice depends on the complexity of the sample. An isocratic method, which uses a constant mobile phase composition, is simpler and faster.[2] However, if you need to separate this compound from the parent drug and multiple impurities or degradation products, a gradient elution will likely be necessary to achieve adequate resolution for all components.[3][4]

Experimental Protocols

Representative Isocratic HPLC Method

This protocol is based on a simple, fast, and sensitive method for the quantification of Latanoprost.[2]

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm particle size)[2]

  • Mobile Phase: Acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 50 µL[2]

  • Column Temperature: 25°C[2]

  • Detection Wavelength: 205 nm[2]

Representative Gradient HPLC Method

This protocol is adapted from a method designed to separate Latanoprost (LP) and Latanoprost free acid (LPA).[3][4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 7.5 mm, 2.7 µm)[3][4]

  • Mobile Phase A: Aqueous acetic acid (pH 3.1)[3][4]

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid[4]

  • Gradient Program: A linear gradient would be established to increase the percentage of Mobile Phase B over the course of the run. A specific gradient was not detailed in the summary, but a typical starting point could be 30% B, increasing to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL[4]

  • Detection Wavelength: 210 nm[3][4]

Data Presentation

Table 1: Comparison of HPLC Method Parameters

ParameterIsocratic Method[2]Gradient Method[3][4]
Column Type C18C18
Mobile Phase Acetonitrile/Water (70:30) with 0.1% TFAA: Aqueous Acetic Acid (pH 3.1)B: Acetonitrile with 0.1% Acetic Acid
Elution Type IsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 205 nm210 nm
Column Temp. 25°CNot specified
Injection Vol. 50 µL10 µL

Table 2: Typical Retention Times

AnalyteGradient Method Retention Time (approx.)[3][4]
This compound (LPA)4.82 min
Latanoprost (LP)9.27 min

References

troubleshooting low recovery of Latanoprost acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the bioanalysis of Latanoprost acid in biological samples. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound in biological samples?

A1: Low recovery of this compound is typically attributed to a combination of factors including:

  • Sample Degradation: Latanoprost, the prodrug, is an isopropyl ester that readily hydrolyzes to the active this compound. Both forms are susceptible to degradation under suboptimal pH, temperature, and light conditions.[1][2][3]

  • Inefficient Extraction: The choice of extraction method and solvent is critical and highly dependent on the biological matrix. An improper selection can lead to poor partitioning of the analyte from the sample matrix into the extraction solvent.

  • Matrix Effects in LC-MS/MS: Components in the biological sample can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression and an artificially low signal.[4]

  • Adsorption to Surfaces: Latanoprost can adsorb to the surfaces of collection tubes, pipette tips, and vials, which can significantly reduce the concentration of the analyte in the final extract.[5]

Q2: My this compound recovery from plasma samples is consistently low. How can I improve my extraction efficiency?

A2: Low recovery from plasma can often be resolved by optimizing your sample preparation protocol. The two most common and effective methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Troubleshooting Steps:

  • Evaluate Your Current Extraction Method: If you are using Protein Precipitation with a single solvent like acetonitrile, consider that while it is a simple method, it may not be the most efficient for this compound.

  • Optimize Protein Precipitation: Acetonitrile is generally more effective than methanol for protein precipitation, and a solvent-to-sample ratio of at least 3:1 is recommended for efficient protein removal.[6][7] Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can improve the recovery of acidic analytes like this compound.[8]

  • Consider Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract compared to PPT, reducing matrix effects. A common solvent mixture for this compound is ethyl acetate and isopropanol.[8][9] The pH of the aqueous sample should be adjusted to be acidic (below the pKa of this compound, which is ~4.6) to ensure it is in a neutral form and partitions more readily into the organic solvent.

  • Combine Methods: For complex matrices, a combination of PPT followed by LLE or Solid-Phase Extraction (SPE) on the supernatant can yield a much cleaner sample and improve recovery.[10]

Below is a troubleshooting workflow to help you decide on an appropriate extraction strategy.

G cluster_ppt PPT Optimization cluster_lle LLE Optimization start Start: Low Recovery in Plasma ppt Current Method: Protein Precipitation (PPT) start->ppt Using PPT? lle Current Method: Liquid-Liquid Extraction (LLE) start->lle Using LLE? other Other Method start->other Other? ppt_solvent Optimize Solvent (e.g., Acetonitrile > Methanol) ppt->ppt_solvent lle_ph Adjust Sample pH (Acidic, e.g., pH 4) lle->lle_ph ppt_combined Consider PPT followed by LLE or SPE other->ppt_combined Evaluate PPT or LLE lle_combined Consider PPT followed by LLE other->lle_combined Evaluate PPT or LLE ppt_ratio Increase Solvent:Sample Ratio (>= 3:1) ppt_solvent->ppt_ratio ppt_acidify Acidify Precipitation Solvent (e.g., 0.1% Formic Acid) ppt_ratio->ppt_acidify ppt_acidify->ppt_combined end_node Re-evaluate Recovery ppt_combined->end_node lle_solvent Optimize Solvent System (e.g., Ethyl Acetate:Isopropanol) lle_ph->lle_solvent lle_solvent->lle_combined lle_combined->end_node G cluster_factors Degradation Factors Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid This compound (Biologically Active) Latanoprost->Latanoprost_Acid Activation Degradation_Products Degradation Products Latanoprost->Degradation_Products Degradation Latanoprost_Acid->Degradation_Products Degradation Hydrolysis Hydrolysis (Corneal Esterases, pH) Hydrolysis->Latanoprost Heat Heat Heat->Latanoprost Heat->Latanoprost_Acid Light Light Light->Latanoprost Light->Latanoprost_Acid Oxidation Oxidation Oxidation->Latanoprost Oxidation->Latanoprost_Acid

References

preventing Latanoprost acid degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Latanoprost acid to prevent degradation and ensure the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: Latanoprost, an isopropyl ester prodrug, is susceptible to degradation through several mechanisms, with hydrolysis being a major pathway.[1][2] This hydrolysis results in the formation of its biologically active form, this compound.[1][3] Additionally, Latanoprost is sensitive to heat, light (especially UV radiation), and oxidation.[2][4][5][6] Exposure to temperatures above room temperature and certain pH conditions can significantly accelerate its degradation.[2][4][5]

Q2: What are the ideal long-term storage conditions for this compound samples?

A2: For long-term stability, it is recommended to store this compound at temperatures between -20°C and -10°C.[7][8] Samples should be stored in tightly sealed, light-resistant containers to protect them from moisture and light.[7][9]

Q3: Can I store my this compound samples at refrigerated temperatures (2-8°C)?

A3: Refrigerated storage at 2-8°C is acceptable for short-term storage, typically for up to 7 days, especially during shipping.[7] However, for periods longer than a month, freezing is the recommended condition to minimize degradation.[7] Studies have shown that Latanoprost remains stable at 4°C for at least 30 days.[4][5]

Q4: My samples were left at room temperature (25°C) for a few hours. Are they still viable?

A4: While not ideal, short-term exposure to room temperature (up to 25°C) for a few hours may not cause significant degradation. Latanoprost has been shown to be stable at 25°C for up to 30 days.[4][5] However, prolonged exposure should be avoided. For opened solutions, they may be stored at room temperature up to 25°C (77°F) for 6 weeks.[10] It is always best to minimize the time samples spend outside of recommended storage conditions.

Q5: How does pH affect the stability of this compound?

A5: Latanoprost is susceptible to degradation under both acidic and alkaline conditions.[2] A pH of approximately 6.7 is used in commercial formulations to maintain stability.[10] It is crucial to control the pH of your sample matrix to prevent accelerated degradation.

Q6: What are the common degradation products of this compound that I should be aware of?

A6: The primary degradation product is this compound, formed via hydrolysis of the isopropyl ester.[1] Other known degradation products include the 15-epi diastereomer, the 5,6-trans isomer, and oxidation products like 5-keto and 15-keto derivatives.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound degradation in your samples.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions A Low or Inconsistent This compound Concentration B Review Storage Conditions A->B C Examine Sample Preparation A->C D Check Analytical Method A->D E Assess Sample Matrix A->E F Improper Temperature? Solution: Store at -20°C B->F Temperature G Light Exposure? Solution: Use amber vials B->G Light I Repeated Freeze-Thaw? Solution: Aliquot samples B->I Freeze-Thaw H Incorrect pH? Solution: Buffer samples to pH ~6.7 C->H pH J Contamination? Solution: Use fresh reagents C->J Purity K Instrument Calibration? Solution: Recalibrate instrument D->K Calibration E->H pH

Caption: Troubleshooting workflow for low this compound concentration.

Quantitative Data Summary

The stability of Latanoprost is highly dependent on temperature. The following table summarizes the degradation rates at various temperatures.

Storage Temperature (°C)Time for 10% Degradation (t90)Stability DurationReference
4Stable> 30 days[4][5]
25Stable> 30 days[4][5]
508.25 days-[4][5][11]
701.32 days-[4][5][11]

Experimental Protocols

Protocol 1: Recommended Sample Storage
  • Aliquotting: Upon receiving or preparing this compound samples, immediately aliquot them into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the sample is subjected to.[7]

  • Container Selection: Use amber glass or polypropylene vials to protect samples from light.[7] Ensure the containers have tight-sealing caps to prevent moisture ingress.

  • Long-Term Storage: For storage longer than one month, place the aliquoted samples in a freezer at -20°C to -10°C.[7]

  • Short-Term Storage: For storage up to 30 days, samples can be kept in a refrigerator at 4°C.[4][5]

  • Handling: When retrieving a sample for analysis, allow it to thaw completely at room temperature. Once thawed, use the sample immediately and do not refreeze the remaining portion of that aliquot.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Latanoprost Quantification

This protocol provides a general guideline for the quantification of Latanoprost using HPLC with UV detection. Method parameters may need to be optimized for specific instruments and sample matrices.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column is commonly used.[12]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 70:30, v/v) with a small amount of acid, such as 0.1% trifluoroacetic acid, to adjust the pH to around 3.0.[13]

  • Flow Rate: A flow rate of 1 mL/min is often used.[13]

  • Detection Wavelength: Latanoprost can be detected at a wavelength of 210 nm.[1][12]

  • Standard Preparation: Prepare a stock solution of Latanoprost in a suitable solvent like acetonitrile. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the thawed samples with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the diluted samples through a 0.45 µm filter before injection.

  • Analysis: Inject the prepared standards and samples onto the HPLC system. Quantify the Latanoprost concentration in the samples by comparing their peak areas to the calibration curve.

Latanoprost Degradation Pathway

The primary degradation pathway for Latanoprost involves the hydrolysis of its isopropyl ester to form the biologically active this compound. Other degradation products can also form through oxidation and isomerization.

Latanoprost_Degradation cluster_0 Degradation Pathways Latanoprost Latanoprost (Isopropyl Ester) Latanoprost_Acid This compound (Active Metabolite) Latanoprost->Latanoprost_Acid Hydrolysis (Enzymatic/Chemical) Oxidation_Products Oxidation Products (e.g., 15-keto-Latanoprost) Latanoprost->Oxidation_Products Oxidation (Heat, Light, O2) Isomers Isomers (e.g., 5,6-trans-Latanoprost) Latanoprost->Isomers Isomerization (Heat, Light)

Caption: Major degradation pathways of Latanoprost.

References

Technical Support Center: Latanoprost Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Latanoprost acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Latanoprost?

A1: Latanoprost is an isopropyl ester prodrug, which is relatively inactive.[1] In biological systems, it is hydrolyzed by esterases, primarily in the cornea, to its biologically active form, this compound.[2][3] this compound is a potent, selective F-series prostaglandin (FP) prostanoid receptor agonist and is significantly more potent than its ester prodrug form.[4][5]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in organic solvents but is practically insoluble in water.[6] For optimal results in preparing stock solutions, refer to the quantitative data summarized in Table 1.

Q3: How should I prepare a stock solution of this compound for my in vitro experiments?

A3: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or ethanol. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.

Q4: My this compound precipitated when I diluted it into my aqueous cell culture medium. What can I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue due to the lipophilic nature of this compound. Please consult the Troubleshooting Guide for potential causes and solutions to this problem.

Q5: How stable is this compound in aqueous solutions?

A5: this compound can be unstable in aqueous solutions, susceptible to degradation through hydrolysis and oxidation.[7] The stability is also pH-dependent, with greater stability observed in a pH range of 5.0 to 6.25.[8] It is advisable to prepare fresh aqueous working solutions for each experiment and avoid long-term storage.[9]

Q6: Are there methods to enhance the aqueous solubility of this compound for specific assays?

A6: Yes, several methods can improve aqueous solubility. The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes is a well-documented approach.[10][11] Non-ionic surfactants can also be employed to create micelles that encapsulate the compound, thereby increasing its solubility and stability in aqueous media.[12]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Freely Soluble[4]
EthanolFreely Soluble[4]
MethanolSoluble[4]
WaterPractically Insoluble[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Aqueous Medium The final concentration of this compound exceeds its aqueous solubility limit.- Lower the final concentration of this compound in your assay.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it remains below cytotoxic levels for your cell line (typically <0.5%).- Perform a serial dilution of your stock solution in the aqueous medium with vigorous vortexing between each step.
The stock solution was not properly dissolved.- Ensure the initial stock solution in the organic solvent is completely clear before making further dilutions. Gently warm the solution if necessary, but be mindful of potential degradation at elevated temperatures.
Insufficient mixing during dilution.- Add the this compound stock solution dropwise to the aqueous medium while continuously stirring or vortexing.
Inconsistent Experimental Results Degradation of this compound in the working solution.- Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Ensure the pH of your final assay buffer is within a range that promotes stability (pH 5.0-6.25 is optimal for Latanoprost).[8]
Adsorption of the compound to plasticware.- The high lipophilicity of Latanoprost can lead to its adsorption onto plastic surfaces, reducing the effective concentration.[7][11] Consider using low-adhesion microplates or glass vials where appropriate.
Cell Toxicity Observed High concentration of the organic solvent in the final working solution.- Calculate the final percentage of your organic solvent (e.g., DMSO) in the cell culture medium and ensure it is below the tolerance level of your specific cell line. Include a vehicle control in your experiment with the same final solvent concentration to assess its effect.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the standard procedure for preparing this compound solutions for typical in vitro cell-based assays.

  • Preparation of Master Stock Solution (10 mM in DMSO):

    • Weigh the required amount of this compound powder (Molecular Weight: 390.51 g/mol ) in a sterile microfuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.905 mg of this compound in 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.

  • Storage of Master Stock Solution:

    • Aliquot the master stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw one aliquot of the master stock solution at room temperature.

    • Perform serial dilutions in a serum-free cell culture medium or an appropriate aqueous buffer to reach the desired final concentration for your assay.

    • Important: When diluting, add the stock solution to the aqueous medium while vortexing to facilitate mixing and reduce the risk of precipitation.

  • Application to Cells:

    • Add the final diluted working solution to the cell culture wells.

    • Ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (generally below 0.5%).

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Storage cluster_2 Working Solution Preparation cluster_3 Application weigh Weigh Latanoprost Acid Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex1 Vortex until Clear dissolve->vortex1 aliquot Aliquot into Small Volumes vortex1->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Serially Dilute in Aqueous Medium thaw->dilute vortex2 Vortex During Dilution dilute->vortex2 apply Add to Cells vortex2->apply control Include Vehicle Control apply->control

Caption: Workflow for Preparing this compound Solutions.

This compound Signaling Pathway

G LA This compound FP_receptor FP Receptor (Gq-protein coupled) LA->FP_receptor Gq Gq Protein FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses (e.g., MAPK activation, MMP regulation) Ca->Downstream PKC->Downstream

Caption: this compound FP Receptor Signaling Cascade.

References

addressing variability in in vivo responses to Latanoprost acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with latanoprost acid in in vivo models. The information is designed to address common challenges and sources of variability encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in intraocular pressure (IOP) reduction between subjects in our animal model after administering latanoprost. What are the potential causes?

A1: Variability in in vivo responses to latanoprost is a known challenge and can stem from several factors:

  • Genetic Variation: Polymorphisms in the prostaglandin F2α receptor (FP receptor) gene (PTGFR) can significantly influence the IOP-lowering effect of latanoprost.[1][2][3] Different strains or genetic backgrounds of your animal models may harbor these variations.

  • Formulation Differences: The formulation of the latanoprost solution can impact its stability, penetration, and ultimately, its efficacy.[4][5][6][7] Key formulation variables include:

    • Preservatives: The presence and concentration of preservatives like benzalkonium chloride (BAK) can affect corneal toxicity and drug penetration.[8][9][10]

    • Excipients: Other ingredients such as surfactants (e.g., macrogolglycerol hydroxystearate 40), viscosity enhancers, and solubilizing agents can influence the drug's bioavailability.[4][5][11]

  • Drug Administration Technique: Inconsistent topical administration can lead to variable dosing. Ensure a standardized volume is delivered to the conjunctival sac and minimize immediate washout.

  • Physiological Factors: The baseline IOP of the animals can influence the magnitude of the reduction; often, a greater effect is observed in eyes with higher baseline IOP.[12] Additionally, diurnal variations in IOP can contribute to variability if measurements are not taken at consistent times.[13]

  • Metabolism: Latanoprost is a prodrug that is hydrolyzed to its active form, this compound, by esterases in the cornea.[14][15][16][17] Individual differences in corneal esterase activity could lead to variable drug activation.

Q2: Our latanoprost solution appears to be losing potency over time, even when stored as recommended. What could be the issue?

A2: Latanoprost is susceptible to degradation, which can affect its efficacy. Consider the following:

  • Temperature Sensitivity: Latanoprost solutions are typically recommended to be stored at refrigerated temperatures (2-8°C) to maintain stability.[6] Stability can be compromised at room temperature.

  • Hydrolysis and Adsorption: In aqueous solutions, latanoprost can undergo hydrolysis to this compound and can also adsorb to the surface of plastic eye drop containers, reducing the effective concentration.[6][18]

  • Formulation Stability: The stability of latanoprost can be influenced by the formulation. Some formulations containing surfactants or cyclodextrins have been shown to improve stability at room temperature.[6][11]

Q3: We are not observing the expected IOP-lowering effect after administering this compound directly. Why might this be?

A3: Latanoprost is an isopropyl ester prodrug designed to enhance corneal penetration.[14][16][17] The active form, this compound, is more polar and has significantly lower lipophilicity, which limits its ability to effectively cross the cornea.[12][19] Therefore, direct administration of this compound is not expected to produce a significant IOP-lowering effect.[12][15]

Q4: What are the common side effects of latanoprost administration in animal models that we should be aware of?

A4: Common side effects observed with topical latanoprost administration are generally localized to the eye and include:

  • Conjunctival Hyperemia (Redness): This is one of the most frequent side effects.[14]

  • Eyelid Edema and Pigmentation Changes: Swelling of the eyelids and darkening of the eyelid skin may occur.[14]

  • Changes in Eyelashes: Increased length, thickness, and pigmentation of eyelashes are commonly reported.[14][17]

  • Intraocular Inflammation: Latanoprost should be used with caution in cases of active intraocular inflammation (uveitis).[14][17]

  • Corneal Effects: Formulations containing preservatives like BAK can have toxic effects on the corneal epithelium.[5][10]

Troubleshooting Guide

IssuePotential CauseRecommended Action
High variability in IOP response Genetic differences in animal strain.If possible, use an inbred strain to minimize genetic variability. Consider genotyping for PTGFR polymorphisms if significant variability persists.
Inconsistent drug administration.Standardize the administration technique, including drop volume and placement. Ensure personnel are properly trained.
Diurnal IOP fluctuations.Acclimatize animals to a consistent light-dark cycle and perform IOP measurements at the same time each day.[13]
Lack of expected IOP reduction Degraded latanoprost solution.Ensure proper storage of the latanoprost solution at recommended temperatures.[6] Prepare fresh solutions as needed.
Incorrect drug form used.Verify that you are using the latanoprost prodrug and not this compound for topical administration.[12][15]
Insufficient drug penetration.Evaluate the formulation. The absence of penetration-enhancing excipients may limit efficacy.[7][8]
Signs of ocular irritation Formulation components (e.g., preservatives).Consider using a preservative-free formulation of latanoprost to minimize ocular surface toxicity.[9][10]
High concentration of excipients.Be aware that high concentrations of certain excipients, like macrogolglycerol hydroxystearate 40, can cause corneal toxicity.[4][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rabbits

ParameterLatanoprost 0.005% (BAK-free)Latanoprost 0.005% (with BAK)
Plasma Cmax (pg/mL) 174.1217.2
Plasma Tmax (hours) 0.250.25
Aqueous Humor AUC(0-inf) (hr*ng/mL) 133.1119.6
Aqueous Humor T1/2 (hours) 1.4 - 41.41.5 - 27.4
Data from a study in New Zealand white rabbits.[8][9]

Table 2: Ocular Bioavailability of this compound from Different Formulations in Rabbits

FormulationPeak Concentration in Aqueous Humor (ng/mL)Peak Concentration in Iris-Ciliary Body (ng/g)
Preserved Latanoprost (with BAK) ~18~100
Preservative-Free (PF) Latanoprost ~8~40
PF Surfactant-Free (SF) Latanoprost ~17~100
Concentrations determined after a single administration.[20]

Experimental Protocols

Protocol 1: In Vivo IOP Measurement in a Rabbit Model

  • Animal Acclimatization: House New Zealand white rabbits under standard conditions with a consistent light-dark cycle for at least one week prior to the experiment.[8][9]

  • Baseline IOP Measurement: Measure the baseline intraocular pressure (IOP) in conscious animals using a calibrated tonometer (e.g., TonoLab) at a consistent time of day to minimize diurnal variations.[12]

  • Drug Administration:

    • Gently restrain the rabbit.

    • Instill a single, precise volume (e.g., 30 µL) of the latanoprost test formulation into the lower conjunctival sac of one eye.[8] The contralateral eye can receive a vehicle control.

    • Hold the eyelid closed for a few seconds to prevent immediate washout.

  • Post-Dose IOP Measurements: Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to capture the full time-course of the effect.[8][9][14]

  • Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction between the treated and control eyes. Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine significance.

Protocol 2: Quantification of this compound in Aqueous Humor

  • Animal Dosing: Administer the latanoprost formulation as described in Protocol 1.

  • Aqueous Humor Collection: At a specified time point post-administration (e.g., 2 hours for peak concentration), humanely euthanize the animal.[14]

  • Sample Extraction: Immediately following euthanasia, carefully perform an anterior chamber paracentesis using a fine-gauge needle (e.g., 30-gauge) to aspirate the aqueous humor.

  • Sample Processing: Immediately freeze the collected aqueous humor samples (e.g., at -80°C) until analysis.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[21]

Mandatory Visualizations

Latanoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_cell Ciliary Muscle Cell cluster_outflow Aqueous Humor Outflow Latanoprost Latanoprost Latanoprost_Prodrug Latanoprost_Prodrug Latanoprost->Latanoprost_Prodrug Corneal Penetration Esterases Esterases Latanoprost_Prodrug->Esterases Hydrolysis Latanoprost_Acid Latanoprost_Acid Esterases->Latanoprost_Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds PI3K PI3K FP_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMPs MMPs (e.g., MMP-1, -3, -9) mTOR->MMPs Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Increased_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Increased_Outflow IOP_Reduction IOP Reduction Increased_Outflow->IOP_Reduction

Caption: Latanoprost signaling pathway for IOP reduction.

Experimental_Workflow start Start: Hypothesis (e.g., Formulation A is more effective) animal_prep Animal Model Selection & Acclimatization start->animal_prep baseline Baseline IOP Measurement animal_prep->baseline grouping Randomize into Groups (Vehicle, Formulation A, etc.) baseline->grouping dosing Topical Drug Administration grouping->dosing post_dosing Time-Course IOP Measurements dosing->post_dosing data_collection Data Collection (IOP, Observations) post_dosing->data_collection analysis Statistical Analysis (Compare IOP change from baseline) data_collection->analysis conclusion Conclusion (Evaluate Hypothesis) analysis->conclusion

Caption: General experimental workflow for in vivo latanoprost studies.

References

minimizing interference in Latanoprost acid quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference in Latanoprost acid quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

A1: Interference in this compound quantification can arise from several sources, including:

  • Isomers and Related Substances: Latanoprost has several isomers, such as (15S)-latanoprost, the latanoprost enantiomer, and 5,6-trans latanoprost, which can interfere with the analysis if not properly separated.[1]

  • Degradation Products: Latanoprost is susceptible to degradation, forming products like this compound (the active molecule) and 15-ketolatanoprost.[1][2] Forced degradation studies have shown that extreme pH, oxidation, light, and heat are significant factors in latanoprost degradation.[2][3][4]

  • Formulation Excipients: Ophthalmic solutions often contain preservatives like benzalkonium chloride (BAC), which can interfere with the analysis. Degradants of excipients, such as benzyl alcohol from BAC, can also produce interfering peaks in the chromatogram.[1]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, aqueous humor), endogenous components can co-elute with the analyte and suppress or enhance the ionization in mass spectrometry, leading to inaccurate quantification.[5] This is a significant challenge in LC-MS/MS-based bioanalysis.[5]

  • Co-administered Drugs: If Latanoprost is part of a combination therapy, the other active pharmaceutical ingredients, such as Timolol, and their respective impurities must be adequately separated.[1][6]

Q2: What are the recommended analytical techniques for quantifying this compound?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This is a simpler and widely used method for quantifying Latanoprost and its related substances in pharmaceutical formulations.[7][8][9] However, its sensitivity might be limited for detecting very low concentrations (nanogram levels).[9]

  • LC-MS/MS: This technique offers high sensitivity and selectivity, making it ideal for bioanalytical applications where this compound is present at very low concentrations (nanogram or subnanogram levels) in complex biological matrices like plasma or aqueous humor.[10][11] It is particularly effective for dealing with matrix effects when properly optimized.

Q3: How can I prevent the degradation of Latanoprost during sample storage and preparation?

A3: Latanoprost is sensitive to heat, light, and extreme pH.[2][3][4] To ensure stability:

  • Storage: Store standard solutions and samples at low temperatures (e.g., 4°C) and protected from light.[7] For long-term stability, storage in thermally sealed, gas-tight containers is recommended.[3][4]

  • pH Control: Maintain a suitable pH during sample preparation. Latanoprost is an ester that hydrolyzes to this compound, a process accelerated by alkaline conditions.[12]

  • Minimize Exposure: Reduce the exposure of samples to high temperatures and direct light during the analytical process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound quantification.

Issue 1: Poor Peak Shape or Resolution
Possible Cause Troubleshooting Steps
Inappropriate column chemistry.Select a column that provides good separation for prostaglandins and their isomers. C18 and C8 columns are commonly used.[7][10][11] For separating specific isomers, chiral and cyano columns have been successfully employed in a combined system.[1]
Suboptimal mobile phase composition.Optimize the mobile phase. A mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid or formic acid is often used.[7][10] Adjusting the pH and gradient profile can significantly improve resolution.[13][14]
Interference from excipients like Benzalkonium Chloride (BAC).In formulations containing BAC, the preservative's homologs can co-elute and obscure peaks of interest. A specialized chromatographic method, potentially using a combination of columns (e.g., chiral and cyano), may be necessary to resolve analytes from BAC signals.[12]
Issue 2: Inaccurate or Inconsistent Quantitative Results
Possible Cause Troubleshooting Steps
Matrix effects (ion suppression or enhancement) in LC-MS/MS.1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11] 2. Chromatographic Separation: Modify the HPLC method to separate the analyte from co-eluting matrix components. 3. Use an Internal Standard: A stable isotope-labeled internal standard (e.g., tetra-deuterated this compound) is highly recommended to compensate for matrix effects and variability in extraction and injection.[11] 4. Evaluate Different Ionization Sources: For LC-MS/MS, techniques like UniSpray ionization may offer better sensitivity and reduced matrix effects compared to traditional electrospray ionization (ESI).[10]
Analyte degradation.Review sample handling and storage procedures as described in FAQ Q3. Forced degradation studies can help identify potential degradation products that might interfere with quantification.[1][3][4]
Non-linearity of calibration curve.Ensure the calibration range is appropriate for the expected sample concentrations. The linear range can vary depending on the method and detector. Check for saturation of the detector at high concentrations.
Issue 3: Extraneous Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Contamination from solvents, glassware, or the instrument.Run a blank injection (mobile phase only) to identify system-related peaks. Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade) and glassware is thoroughly cleaned.
Presence of degradation products or impurities.Compare the chromatogram with that of a stressed sample (e.g., exposed to acid, base, or heat) to tentatively identify degradation peaks. Use reference standards for known impurities and degradation products for positive identification.[1]
Co-elution of other compounds from the sample matrix.Optimize the chromatographic method for better separation. For complex matrices, consider using a more selective sample preparation method.

Experimental Protocols and Data

Sample Preparation: Liquid-Liquid Extraction for Plasma Samples

This protocol is based on methodologies for extracting Latanoprost and its acid from biological matrices.[10]

  • Aliquoting: Take a 100 µL aliquot of the plasma sample.

  • Internal Standard: Add the internal standard (e.g., tetra-deuterated this compound) to the sample.

  • Extraction: Add a mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v) to the plasma sample.[11]

  • Vortexing: Vortex the mixture thoroughly to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Example HPLC Method Parameters

The following table summarizes typical parameters for HPLC-based quantification of Latanoprost.

ParameterHPLC-UV Method[7][8]LC-MS/MS Method[10]
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)Waters Acquity BEH C8 (150 mm x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile and water (70:30, v/v) with 0.1% trifluoroacetic acid, pH 3.0Acetonitrile and 0.1% formic acid
Flow Rate 1.0 mL/minNot specified
Detection UV at 205 nmMass Spectrometry (MRM mode)
Internal Standard Triamcinolone acetonideTetra-deuterated analogs
Summary of Method Performance Data

This table presents a summary of validation parameters from various published methods for Latanoprost and this compound quantification.

MethodAnalyteLinear RangeLOQRecoveryReference
HPLC-UVLatanoprost0.0125–1 µg/mL10 ng/mL~100.15%[8]
HPLC-UVLatanoprost40–60 µg/mL0.35 µg/mL98.0–102.0%[1]
LC-MS/MSLatanoprost & this compound0.5–50 ng/mL0.5 ng/mL>91%[10][11]
LC-MS/MS (Aqueous Humor)This compound10–160 ng/mLN/A>97%[11]
LC-MS/MS (Ciliary Body)This compound80–1280 ng/gN/A>97%[11]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Aqueous Humor) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Reconstitute Evaporate & Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: General workflow for this compound bioanalysis.

G Issue Inaccurate Results or Interference Observed SourceID Identify Source of Interference Issue->SourceID Matrix Matrix Effects? SourceID->Matrix Degradation Degradation? SourceID->Degradation Contamination Contamination / Co-elution? SourceID->Contamination Matrix->Degradation No OptimizePrep Improve Sample Prep (e.g., use SPE) Matrix->OptimizePrep Yes Degradation->Contamination No CheckStability Review Storage & Handling Procedures Degradation->CheckStability Yes OptimizeChroma Optimize Chromatography for Better Separation Contamination->OptimizeChroma Yes UseIS Use Stable Isotope Internal Standard OptimizePrep->UseIS Resolved Issue Resolved UseIS->Resolved CheckStability->Resolved OptimizeChroma->Resolved

Caption: Troubleshooting workflow for assay interference.

G Latanoprost Latanoprost (Prodrug) LPA This compound (Active Analyte) Latanoprost->LPA Hydrolysis (in cornea) Keto 15-keto-latanoprost Latanoprost->Keto Degradation Trans 5,6-trans-latanoprost Latanoprost->Trans Degradation Isomer Other Isomers Latanoprost->Isomer Impurity Excipients Excipients (e.g., BAC)

Caption: Latanoprost conversion and potential interferences.

References

Technical Support Center: Refining Tissue Extraction Methods for Latanoprost Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the extraction and analysis of Latanoprost acid from ocular tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Latanoprost and this compound?

A1: Latanoprost is a lipophilic isopropyl ester prodrug, which makes it suitable for topical administration and absorption into the eye.[1][2] Within the cornea, it is rapidly hydrolyzed by esterase enzymes into its biologically active form, this compound.[3][4][5] This active acid is a potent agonist of the prostaglandin F2α receptor, which is responsible for increasing the uveoscleral outflow of aqueous humor and reducing intraocular pressure (IOP).[2][4]

Q2: Which ocular tissues are most important for analyzing Latanoprost hydrolysis?

A2: The cornea is the primary site of hydrolysis where Latanoprost is converted to this compound.[3][6] After conversion, the active this compound is distributed to other tissues. One hour after administration, the highest concentrations are typically found in the iris, followed by the aqueous humor and the ciliary body.[4] Therefore, the cornea, aqueous humor, iris, and ciliary body are key tissues for analysis.[7][8]

Q3: What are the most common extraction methods for this compound from ocular tissues?

A3: The most frequently cited methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation: Often used for simpler matrices like aqueous humor. It involves adding a solvent like methanol to precipitate proteins, followed by centrifugation.[7][9]

  • Liquid-Liquid Extraction: Suitable for more complex tissues like the ciliary body. This method uses a mixture of organic solvents (e.g., ethyl acetate and isopropanol) to separate the analyte from the tissue homogenate.[1][7]

  • Solid-Phase Extraction (SPE): An effective pre-purification step to clean up samples from complex biological matrices before downstream analysis.[10][11]

Q4: How should ocular tissue samples be handled and stored prior to extraction?

A4: Proper handling is critical to prevent degradation. Immediately after dissection, tissues should be blotted, weighed, and either processed immediately or flash-frozen and stored at -20°C or lower until analysis.[6][7]

Q5: What is the recommended analytical technique for quantifying this compound?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is necessary for detecting the typically low concentrations of this compound in biological samples.[1][7][9]

Troubleshooting Guide

Q1: Why is my recovery of this compound consistently low?

A1: Low recovery can stem from several factors:

  • Inefficient Homogenization: The tissue may not be completely disrupted, trapping the analyte within the matrix. Ensure the homogenization protocol is optimized and visually inspect for uniform consistency.[12]

  • Analyte Degradation: this compound can be unstable. Minimize freeze-thaw cycles and ensure samples are kept cold throughout the extraction process.[13]

  • Poor Extraction Efficiency: The chosen solvent system may not be optimal for your specific tissue type. For complex tissues, a simple protein precipitation might be insufficient. Consider switching from PPT to LLE or adding an SPE cleanup step.[10]

  • Non-specific Binding: this compound may bind to tissue components or plasticware.[6] Using a deuterated internal standard can help to account for and quantify this loss.[1][7]

Q2: I'm observing high variability between my sample replicates. What could be the cause?

A2: High variability often points to inconsistencies in the experimental workflow:

  • Inconsistent Homogenization: If using a manual or bead-based homogenizer, ensure the duration and intensity are identical for all samples.[14]

  • Pipetting Errors: When working with small volumes of extraction solvents or internal standards, small errors can lead to large variations. Calibrate your pipettes regularly.

  • Incomplete Solvent Evaporation/Reconstitution: If an evaporation step is used, ensure all samples are brought to complete dryness and then fully reconstituted in the mobile phase before analysis. Incomplete reconstitution is a common source of variability.

Q3: My chromatogram shows significant matrix effects or interfering peaks. How can I clean up my sample?

A3: Matrix effects are common when analyzing complex biological samples.

  • Optimize Extraction: A more selective extraction method like SPE can significantly reduce matrix components.[10] Research suggests that SPE with octadecyl-bonded silica gel can be effective for prostaglandins.[10]

  • Adjust Chromatographic Conditions: Modifying the mobile phase gradient or switching to a different column may help separate the interfering peaks from your analyte of interest.[1]

  • Use a Deuterated Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix-induced ion suppression or enhancement in LC-MS/MS analysis.[7]

Quantitative Data Summary

The following tables summarize key performance metrics for this compound analysis from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Tissue/Matrix Analytical Method LOD LOQ Citation
Aqueous Humor (Rabbit) RP-HPLC/ESI-MS/MS 30.66 pg/mL - [7]
Ciliary Body (Rabbit) RP-HPLC/ESI-MS/MS 237.75 pg/g - [7]
Plasma LC-MS/MS (Unispray) - 0.5 ng/mL [1]
Aqueous Solutions HPLC-UV 1.0 µg/mL 2.5 µg/mL [15][16]
Ophthalmic Solutions HPLC-Fluorescence 0.021 µg/mL -

| Ophthalmic Solutions | HPLC-UV | 0.025 µg/mL | 0.35 µg/mL |[3][11] |

Table 2: Linearity and Recovery Rates

Analyte Matrix Linearity Range Recovery (%) Citation
This compound Aqueous Humor (Rabbit) 10 - 160 ng/mL - [7]
This compound Ciliary Body (Rabbit) 80 - 1280 ng/g - [7]
Latanoprost Ophthalmic Solutions 40 - 60 µg/mL 98.0 - 102.0 [3][11]
Prostaglandin E2 Plasma 1 - 50 ng/mL 96 - 98 [17]

| Prostaglandins | Urine, Plasma, Homogenate | - | ≥ 90 (with formic acid) |[10] |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Ciliary Body (Adapted from methodologies for rabbit ciliary body)[7]

  • Tissue Preparation: Weigh approximately 25 mg of the ciliary body tissue.

  • Homogenization: Place the tissue in a suitable tube. Add 1 mL of an ethyl acetate:isopropanol (60:40, v/v) mixture. Manually break up the tissue with scissors, then homogenize using a mechanical homogenizer.

  • Internal Standard: Spike the homogenate with 20 µL of a deuterated this compound internal standard (IS) solution (e.g., 600 ng/mL).

  • Extraction: Vortex the mixture for 20 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the organic supernatant to a new tube.

  • Evaporation: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 150 µL of a water/acetonitrile mixture (e.g., 55:45, v/v).

  • Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.

Protocol 2: Protein Precipitation (PPT) of this compound from Aqueous Humor (Adapted from methodologies for rabbit aqueous humor)[7][9]

  • Sample Preparation: In a microcentrifuge tube, place 100 µL of the aqueous humor sample.

  • Internal Standard: Add 20 µL of the internal standard solution (e.g., deuterated this compound).

  • Precipitation: Add 80 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for analysis.

  • Analysis: Inject an aliquot directly into the LC-MS/MS system.

Visualizations

latanoprost_activation cluster_cornea Cornea Latanoprost Latanoprost (Prodrug) Latanoprost_Acid This compound (Active Drug) Latanoprost->Latanoprost_Acid Hydrolysis by Esterases Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->Receptor Binds to activate

Caption: Latanoprost prodrug activation pathway in the eye.

extraction_workflow start Ocular Tissue Collection homogenize 1. Tissue Homogenization (Mechanical or Chemical) start->homogenize extract 2. Analyte Extraction (LLE or PPT) homogenize->extract cleanup 3. Sample Cleanup (Optional) (e.g., SPE) extract->cleanup analyze 4. Final Analysis (LC-MS/MS) extract->analyze If sample is clean enough cleanup->analyze If needed end Data Interpretation analyze->end

Caption: General workflow for this compound tissue extraction.

troubleshooting_flow problem Problem: Low Analyte Recovery cause1 Is Homogenization Complete? problem->cause1 cause2 Is Extraction Method Optimal? cause1->cause2 Yes solution1 Solution: Increase homogenization time/intensity. Visually inspect for uniformity. cause1->solution1 No cause3 Is Analyte Stable? cause2->cause3 Yes solution2 Solution: Switch to a more robust method (e.g., PPT -> LLE). Add SPE cleanup step. cause2->solution2 No solution3 Solution: Keep samples on ice. Minimize freeze-thaw cycles. Use fresh solvents. cause3->solution3 No

References

impact of pH and temperature on Latanoprost acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of latanoprost acid under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light.[1][2][3] Extreme pH conditions, both acidic and basic, lead to significant degradation.[1][2][3] Elevated temperatures also accelerate the degradation process.[1][2] Additionally, latanoprost has been shown to be unstable upon exposure to UV light.[4]

Q2: At what pH is this compound most stable?

A2: this compound is most stable in a slightly acidic to neutral pH range. Commercial ophthalmic solutions of latanoprost typically have a pH between 6.3 and 6.8.[5] Forced degradation studies have shown that latanoprost degrades significantly in highly acidic (e.g., 5 M HCl) and highly alkaline (e.g., 5 M NaOH) conditions.[1][2] One study noted that latanoprost is more susceptible to hydrolysis at pH values below 4 and above 6.7.

Q3: What is the recommended storage temperature for this compound solutions?

A3: For long-term storage, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C).[4] Latanoprost is stable at room temperature (25°C) for shorter periods, but degradation becomes significant at higher temperatures (e.g., 40°C, 50°C, and 70°C).[1][2]

Q4: What are the main degradation products of this compound?

A4: The primary degradation pathway for latanoprost, an isopropyl ester prodrug, is hydrolysis to its active form, this compound.[6] Under forced degradation conditions, other degradation products can also be formed.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low concentration of this compound in samples. Degradation due to improper pH of the solution.Verify the pH of your sample and buffer solutions. Adjust the pH to a range of 6.3-6.8 for optimal stability.
Degradation due to high-temperature storage.Ensure samples are stored at recommended refrigerated temperatures (2-8°C) and minimize exposure to elevated temperatures during handling and experiments.
Photodegradation from exposure to light.Protect this compound solutions from light by using amber vials or storing them in the dark.
Appearance of unknown peaks in chromatogram. Formation of degradation products.Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to identify the retention times of potential degradation products. Use a stability-indicating analytical method.
Inconsistent stability results between experimental batches. Variation in experimental conditions.Standardize all experimental parameters, including pH, temperature, light exposure, and storage time. Use calibrated equipment and high-purity reagents.

Quantitative Data Summary

Table 1: Effect of Temperature on Latanoprost Stability

Temperature (°C)Exposure TimePercent DegradationReference
430 daysStable[2]
2530 daysStable[2]
3730 daysMeasurable degradation (0.15 µg/mL/day)
4048 hours35%[1]
508.25 days (t90)10%[2]
701.32 days (t90)10%[2]

Table 2: Effect of pH on Latanoprost Stability (Forced Degradation)

ConditionExposure TimePercent DegradationReference
5 M HCl (acidic)4 hours91%[1]
5 M NaOH (basic)4 hours95%[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for inducing degradation of this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 5 M hydrochloric acid.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).

    • Neutralize the solution with an appropriate amount of 5 M sodium hydroxide.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 5 M sodium hydroxide.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).

    • Neutralize the solution with an appropriate amount of 5 M hydrochloric acid.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 6 hours).

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

    • Allow the solution to cool to room temperature.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 24 hours).

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an untreated control sample, using a validated stability-indicating HPLC or LC-MS/MS method.

Protocol 2: HPLC Method for this compound Stability Testing

This protocol provides a general framework for an HPLC method suitable for quantifying this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 3.0) in a 60:40 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Detector Wavelength: 210 nm.[7]

  • Column Temperature: 25°C.[7]

  • Procedure:

    • Prepare standard solutions of this compound at various concentrations to generate a calibration curve.

    • Prepare samples for analysis by diluting them to a concentration within the linear range of the calibration curve.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and the calibration curve.

    • Calculate the percentage of degradation by comparing the peak area of the this compound in the stressed samples to that of the unstressed control.

Visualizations

G cluster_workflow Experimental Workflow for this compound Stability Testing prep Sample Preparation Stock Solution of this compound stress Stress Conditions Acidic (HCl) Basic (NaOH) Oxidative (H2O2) Thermal (Heat) Photolytic (UV) prep->stress analysis Analysis HPLC or LC-MS/MS stress->analysis data Data Interpretation Quantify Degradation Identify Degradants analysis->data

Caption: Workflow for this compound Stability Analysis.

G cluster_relationship Factors Influencing this compound Stability Latanoprost This compound Stability Degradation Degradation Latanoprost->Degradation Instability leads to pH pH pH->Latanoprost Optimal Range (6.3-6.8) Temp Temperature Temp->Latanoprost Refrigerated (2-8°C) for stability Light Light Exposure Light->Latanoprost Protection Required

Caption: Key Factors Affecting this compound Stability.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Latanoprost Acid and Travoprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the efficacy of Latanoprost acid and Travoprost acid, the active forms of the widely prescribed prostaglandin F2α (PGF2α) analogs used in the management of glaucoma and ocular hypertension. The following sections present a comprehensive overview of their interaction with the prostaglandin F receptor (FP receptor), subsequent cellular signaling, and downstream effects on the extracellular matrix, supported by experimental data and detailed methodologies.

Mechanism of Action: FP Receptor Activation

Both this compound and Travoprost acid exert their therapeutic effects primarily by acting as selective agonists for the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor in ocular tissues, particularly in the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, and to a lesser extent, the trabecular outflow, thereby reducing intraocular pressure (IOP).

Quantitative Comparison of In Vitro Efficacy

The in vitro efficacy of this compound and Travoprost acid has been evaluated through various assays, primarily focusing on their binding affinity to the FP receptor and their functional potency in stimulating downstream signaling pathways.

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the key quantitative data from in vitro studies comparing this compound and Travoprost acid.

Table 1: Prostaglandin F Receptor (FP Receptor) Binding Affinity

CompoundReceptor Binding Affinity (Ki, nM)Cell Type/System
Travoprost acid 35 ± 5Recombinant human FP receptor
This compound 98Recombinant human FP receptor

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency in Phosphoinositide (PI) Turnover Assays

CompoundEC50 (nM)Cell Type
Travoprost acid 1.4Human Ciliary Muscle Cells
3.6Human Trabecular Meshwork (h-TM) Cells
2.6Mouse Fibroblasts & Rat Aortic Smooth Muscle Cells
This compound 32 - 124Various Cell Types
34.7 ± 2.4Human Trabecular Meshwork (h-TM) Cells

Lower EC50 values indicate higher potency.

Table 3: Functional Potency in Intracellular Calcium [Ca2+]i Mobilization Assays

CompoundPotencyCell Type
Travoprost acid Rapid and dose-dependent effectsHuman Trabecular Meshwork (h-TM) Cells
This compound Rapid and dose-dependent effectsHuman Trabecular Meshwork (h-TM) Cells

Direct comparative EC50 values for calcium mobilization were not consistently available in the reviewed literature, but both compounds are confirmed to induce this response.

Based on the available in vitro data, Travoprost acid demonstrates a higher binding affinity and greater potency as an agonist at the FP receptor compared to this compound.[1] Studies consistently show lower Ki and EC50 values for Travoprost acid in various cell lines, including those relevant to ocular physiology such as human ciliary muscle and trabecular meshwork cells.[1][2]

Downstream Effects: Regulation of Matrix Metalloproteinases (MMPs)

A key mechanism by which prostaglandin analogs are thought to increase aqueous humor outflow is through the remodeling of the extracellular matrix (ECM) in the ciliary muscle and trabecular meshwork.[3] This remodeling is mediated by the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components.

Table 4: Reported Effects on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression in Human Trabecular Meshwork (TM) Cells

CompoundEffect on MMPsEffect on TIMPs
This compound Increased mRNA for MMP-1, MMP-3, MMP-17, and MMP-24.[4] Increased MMP-1 and MMP-9 activity.[1]Increased TIMP-2, TIMP-3, and TIMP-4 expression.[4]
Travoprost acid Increased trabecular outflow, which is associated with increased MMP activity.[1]Data not specifically available for direct comparison.

It is important to note that the data on MMP induction is compiled from different studies and direct quantitative comparisons should be made with caution.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

FP Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the FP receptor.

  • Cell Membrane Preparation: Membranes are prepared from cells overexpressing the human FP receptor.

  • Assay Buffer: A typical buffer used is 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA.

  • Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the ligand that binds to the FP receptor.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compounds (this compound or Travoprost acid).

  • Incubation: The reaction mixture is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the ability of an agonist to activate the Gq-protein coupled FP receptor, leading to the production of inositol phosphates (IPs).

  • Cell Culture and Labeling: Human trabecular meshwork or ciliary muscle cells are cultured and incubated with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of this compound or Travoprost acid for a specific period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography. The amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The total accumulation of [3H]-inositol phosphates is plotted against the agonist concentration, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.

Intracellular Calcium [Ca2+]i Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FP receptor activation.

  • Cell Culture: Human trabecular meshwork or ciliary muscle cells are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. These dyes increase their fluorescence intensity upon binding to calcium.

  • Washing: The cells are washed to remove the excess dye.

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Agonist Addition: this compound or Travoprost acid at various concentrations is added to the wells.

  • Kinetic Fluorescence Measurement: The change in fluorescence intensity is monitored over time, typically for several minutes, to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathway of FP Receptor Activation

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA This compound or Travoprost Acid FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_increase->PKC co-activates MMP_upregulation ↑ MMP Gene Expression PKC->MMP_upregulation -> downstream signaling ECM_remodeling Extracellular Matrix Remodeling MMP_upregulation->ECM_remodeling

Caption: FP Receptor Signaling Pathway.

Experimental Workflow for In Vitro Comparison

Experimental_Workflow cluster_assays In Vitro Assays cluster_receptor_binding Receptor Interaction cluster_functional_potency Cellular Response cluster_downstream_effects Downstream Effects start Start: This compound & Travoprost Acid binding_assay FP Receptor Binding Assay start->binding_assay pi_assay Phosphoinositide Turnover Assay start->pi_assay ca_assay Intracellular Calcium Mobilization Assay start->ca_assay mmp_assay MMP Expression Analysis (qPCR / Western Blot) start->mmp_assay ki_value Determine Ki (Binding Affinity) binding_assay->ki_value end Comparative Efficacy Analysis ki_value->end ec50_value Determine EC50 (Functional Potency) pi_assay->ec50_value ca_assay->ec50_value ec50_value->end mmp_data Quantify Changes in MMP/TIMP Levels mmp_assay->mmp_data mmp_data->end

Caption: Experimental Workflow.

Conclusion

The in vitro evidence strongly suggests that Travoprost acid is a more potent agonist at the human FP receptor than this compound, as demonstrated by its higher binding affinity and greater functional potency in stimulating intracellular signaling pathways. Both compounds effectively induce the expression of MMPs, which is a crucial mechanism for increasing aqueous humor outflow. This comparative guide provides researchers and drug development professionals with a concise summary of the key in vitro efficacy parameters, detailed experimental protocols for replication and further investigation, and visual representations of the underlying biological processes. These findings are essential for understanding the pharmacological profiles of these important glaucoma therapies and for the development of future ocular hypotensive agents.

References

Validating the Neuroprotective Effects of Latanoprost Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Latanoprost acid against other alternatives, supported by experimental data. It details methodologies for key experiments and visualizes complex biological processes to facilitate understanding and further research in neuroprotection.

Latanoprost, a prostaglandin F2α analog, is a first-line treatment for glaucoma, primarily known for its efficacy in lowering intraocular pressure (IOP).[1] Beyond its hypotensive effects, a growing body of evidence suggests that its active form, this compound, possesses direct neuroprotective properties that are independent of IOP reduction.[2] This guide delves into the experimental validation of these effects, offering a comparative analysis with other neuroprotective agents and outlining the intricate signaling pathways involved.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective capacity of this compound has been evaluated in various preclinical models of neuronal damage. To provide a clear comparison, the following tables summarize the quantitative data on retinal ganglion cell (RGC) survival from key studies.

Table 1: Neuroprotective Effect of this compound on Retinal Ganglion Cell (RGC) Survival in an Optic Nerve Transection Model

TreatmentDosageRGC Survival (cells/mm²)Percentage Increase vs. VehicleReference
Vehicle (5% DMSO)-1478 ± 159-[3]
This compound200 pmol/eye2272 ± 555~53.7%[3]
Vehicle-461.5 ± 74.9-[4]
Latanoprost0.3 nmol/eye814.5 ± 236.7~76.5%[4]
Latanoprost30 nmol/eye875.6 ± 106.7~89.7%[4]
Latanoprost300 nmol/eye1160.1 ± 170.5~151.4%[4]

Table 2: Neuroprotective Effect of this compound on RGC Survival in an NMDA-Induced Excitotoxicity Model

TreatmentDosageRGC Survival (cells/mm²)Percentage Increase vs. VehicleReference
Vehicle-555.5 ± 122.0-[4]
Latanoprost30 nmol/eye846.0 ± 177.5~52.3%[4][5]
Latanoprost300 nmol/eye829.9 ± 140.3~49.4%[4]

Table 3: Comparison of Neuroprotective Effects of Different Agents in Various Models

AgentModelKey FindingReference
This compound Diabetic Retinopathy (Rat)Significantly fewer TUNEL-positive cells (12.8 ± 5.3/0.5cm²) compared to control (50.9 ± 21.2/0.5 cm²).[2][2]
Brimonidine Chronic Ocular Hypertensive (Rat)Reduced RGC death by up to 50% compared to Timolol, which showed no neuroprotective effect.[6][6]
Brimonidine Ischemia/Reperfusion (Mouse)Significantly attenuated the reduction in PERG amplitude (a measure of RGC function) by more than 50%.[7][7]
Timolol Experimental Glaucoma (Rat)No significant difference in the total number of neurons in the RGCL in laser-treated eyes compared to control eyes.[8][8]
Citicoline Ischemic Stroke (Animal Meta-analysis)Reduced infarct volume by 27.8%.[9][10][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Optic Nerve Transection Model in Rats

This in vivo model is used to induce apoptosis of RGCs and evaluate the neuroprotective effects of therapeutic agents.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Optic Nerve Exposure: The optic nerve is exposed intraorbitally without damaging the ophthalmic artery.

  • Transection: The optic nerve is completely transected at a distance of 2 mm from the optic disc.

  • Treatment Administration: this compound (or vehicle) is administered via intravitreal injection.[3]

  • RGC Labeling and Quantification: Seven days post-transection, surviving RGCs are retrogradely labeled with a fluorescent tracer (e.g., Fluorogold) applied to the superior colliculus. After a labeling period, the retinas are dissected, flat-mounted, and the number of labeled RGCs is counted under a fluorescence microscope.[5]

N-Methyl-D-Aspartate (NMDA)-Induced Excitotoxicity Model

This model mimics the glutamate-induced excitotoxicity implicated in various neurodegenerative conditions.

  • Animal Preparation: Adult Sprague-Dawley rats are anesthetized.

  • Intravitreal Injection: A solution of NMDA is injected into the vitreous humor of the eye to induce RGC death.

  • Treatment Administration: Latanoprost (or vehicle) is administered intravitreally prior to the NMDA injection.[5]

  • RGC Quantification: After a set period (e.g., seven days), surviving RGCs are labeled and counted using the same method as in the optic nerve transection model.[5]

In Vitro RGC Apoptosis Assay

This assay allows for the direct assessment of a compound's effect on neuronal survival.

  • Cell Culture: Primary rat RGCs or a retinal ganglion cell line (e.g., RGC-5) are cultured.

  • Induction of Apoptosis: Apoptosis is induced by methods such as serum deprivation or exposure to an excitotoxin like glutamate.[11]

  • Treatment: The cultured cells are treated with varying concentrations of this compound.

  • Viability Assessment: Cell viability is measured using assays such as XTT or by immunocytochemistry for markers of apoptosis like activated caspase-3.[11]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its modulation of several intracellular signaling pathways.

Klotho-Mediated Calpain Inhibition Pathway

This compound is transported into RGCs and activates a cascade that leads to the shedding of the anti-aging protein Klotho.[9][12][13] Shed Klotho fragments then suppress the influx of calcium ions (Ca2+), which in turn inhibits the activation of calpain, a calcium-dependent protease involved in apoptotic pathways.[12][13]

G cluster_0 Retinal Ganglion Cell LA This compound OATP2B1 OATP2B1 LA->OATP2B1 Transport PKC PKC OATP2B1->PKC Activates ADAM17 ADAM17 PKC->ADAM17 Activates Klotho_mem Membrane Klotho ADAM17->Klotho_mem Cleaves Klotho_shed Shed Klotho Klotho_mem->Klotho_shed Ca_channel Ca2+ Channel Klotho_shed->Ca_channel Inhibits Ca_ion Ca2+ Influx Ca_channel->Ca_ion Calpain Calpain Ca_ion->Calpain Activates Apoptosis Apoptosis Calpain->Apoptosis Induces

This compound's neuroprotective signaling cascade.
PI3K/Akt/mTOR Pathway

This compound has also been shown to promote neurite outgrowth in differentiated RGC-5 cells through the activation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[14]

G cluster_0 Neuronal Cell LA This compound FP_receptor FP Receptor LA->FP_receptor Binds PI3K PI3K FP_receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neurite_outgrowth Neurite Outgrowth mTOR->Neurite_outgrowth Promotes

PI3K/Akt/mTOR pathway in neurite outgrowth.
Experimental Workflow for Validating Neuroprotective Effects

The following diagram outlines a typical workflow for validating the neuroprotective effects of a compound like this compound in a new experimental model.

G cluster_0 Preclinical Validation Workflow cluster_1 Assessment Methods Model 1. New Experimental Model (e.g., genetic, toxin-induced) Induction 2. Induction of Neurodegeneration Model->Induction Treatment 3. Treatment with this compound vs. Vehicle and Comparators Induction->Treatment Assessment 4. Assessment of Neuroprotection Treatment->Assessment Analysis 5. Data Analysis and Interpretation Assessment->Analysis Histology Histological Analysis (RGC Counting) Assessment->Histology Function Functional Analysis (e.g., Electroretinography) Assessment->Function Molecular Molecular Analysis (Western Blot, qPCR) Assessment->Molecular

Workflow for neuroprotection validation.

Conclusion

The experimental data strongly support the neuroprotective effects of this compound, which are mediated through multiple signaling pathways and are independent of its IOP-lowering mechanism. This comparative guide provides a foundation for researchers to further explore and validate these effects in new models, contributing to the development of novel therapeutic strategies for neurodegenerative diseases of the eye and beyond. The detailed protocols and visual representations of pathways aim to facilitate the design of future studies in this promising area of research.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Latanoprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Latanoprost acid, the active metabolite of the glaucoma medication Latanoprost. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, and the complexity of the sample matrix.

Introduction to Analytical Methodologies

Latanoprost, an isopropyl ester prodrug, is rapidly hydrolyzed in the cornea to its biologically active form, this compound.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. Both HPLC-UV and LC-MS/MS are powerful analytical techniques widely employed for this purpose, each with its own set of advantages and limitations.[2]

High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[2] When coupled with a UV detector, it offers a robust and cost-effective method for quantifying compounds that absorb ultraviolet light.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2][4] This technique allows for the precise identification and quantification of analytes, even at very low concentrations in complex biological matrices, by measuring the mass-to-charge ratio of the compound and its fragments.[2][4]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility and method validation. The following sections outline typical experimental protocols for the analysis of this compound.

HPLC-UV Method

A simple and sensitive isocratic HPLC method with UV detection has been developed for the quantification of Latanoprost.[3] For the analysis of this compound, a gradient HPLC method is often employed.[5][6]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, and a UV detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm), is commonly used.[3][6]

  • Mobile Phase: A gradient elution is typically used, consisting of an aqueous component (e.g., aqueous acetic acid at pH 3.1) and an organic modifier like acetonitrile with 0.1% acetic acid.[6] An isocratic mobile phase, for instance, a mixture of acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid adjusted to pH 3.0, has also been reported for Latanoprost.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][7]

  • Detection: UV detection is generally set at a wavelength of 210 nm.[6][7][8]

  • Sample Preparation: For pharmaceutical formulations, a simple dilution with the mobile phase may be sufficient.[7] For biological samples, a protein precipitation step followed by centrifugation is common.[9]

LC-MS/MS Method

LC-MS/MS methods offer superior sensitivity and are particularly suitable for bioanalytical applications where this compound is present at very low concentrations.[4][10]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Xevo TQ-XS) with an electrospray ionization (ESI) or Unispray source.[10]

  • Column: A reversed-phase column, such as a Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm), is often utilized.[10]

  • Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and 0.1% formic acid.[10]

  • Flow Rate: A flow rate of around 0.2 mL/min is common.[11]

  • Ionization and Detection: Mass spectrometry detection is performed in Multiple Reaction Monitoring (MRM) mode.[10] For this compound, positive ion mode is often used.[10] The specific precursor and product ion transitions are optimized for the analyte and internal standard.

  • Sample Preparation: For plasma samples, a liquid-liquid extraction with a mixture of ethyl acetate and isopropanol is a common procedure.[9][10] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[9]

Performance Comparison

The performance of HPLC and LC-MS/MS methods for the quantification of this compound can be evaluated based on several key validation parameters. The following tables summarize typical performance data gathered from various studies.

Table 1: HPLC-UV Method Performance

ParameterReported ValuesReferences
Linearity Range0.0125 - 1 µg/mL[3]
1.0 - 150 µg/mL[6]
Limit of Detection (LOD)0.07 µg/mL[7]
1.0 µg/mL[6]
Limit of Quantification (LOQ)0.019 µg/mL[7]
2.5 µg/mL[6]
Accuracy (% Recovery)100.15% (average)[12]
Precision (%RSD)<2.0% (intra- and inter-day)[12]

Table 2: LC-MS/MS Method Performance

ParameterReported ValuesReferences
Linearity Range0.5 - 50 ng/mL[10]
10 - 160 ng/mL (in aqueous humor)[9]
Limit of Detection (LOD)30.66 pg/mL (in aqueous humor)[9]
Limit of Quantification (LOQ)0.5 ng/mL[10]
Accuracy (% Deviation)Within ±15% of nominal values[9]
Precision (%RSD)<15%[9][10]

Cross-Validation Workflow

A cross-validation of analytical methods is essential to ensure that data generated by different techniques are comparable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound analysis.

CrossValidationWorkflow Cross-Validation Workflow for HPLC and LC-MS/MS Methods cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Comparison and Validation SampleCollection Sample Collection (e.g., Plasma, Aqueous Humor) Spiking Spiking with this compound (at different concentrations) SampleCollection->Spiking Extraction Sample Extraction (e.g., LLE, Protein Precipitation) Spiking->Extraction HPLC_Analysis HPLC-UV Analysis Extraction->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Comparison Comparison of Quantitative Results HPLC_Analysis->Data_Comparison LCMS_Analysis->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) Data_Comparison->Statistical_Analysis Method_Correlation Assessment of Method Correlation and Bias Statistical_Analysis->Method_Correlation

Caption: A flowchart illustrating the key steps in the cross-validation of HPLC and LC-MS/MS analytical methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends heavily on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method suitable for the analysis of pharmaceutical formulations where the concentration of this compound is relatively high.[3] Its simplicity and robustness make it ideal for routine quality control assays.[3][7]

  • LC-MS/MS is the preferred method for bioanalytical applications, such as pharmacokinetic studies, where high sensitivity and selectivity are paramount.[4][10] This technique can accurately quantify this compound at very low concentrations (ng/mL to pg/mL) in complex biological matrices like plasma and aqueous humor.[9][10]

Ultimately, a thorough validation of the chosen method according to regulatory guidelines (e.g., ICH, FDA) is essential to ensure the generation of accurate and reliable data.[8][9][10] Cross-validation should be performed when multiple analytical methods are used within a study to ensure data consistency and integrity.

References

A Comparative Analysis of Latanoprost Acid and Bimatoprost Acid on Matrix Metalloproteinase Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two widely used prostaglandin F2α analogs, Latanoprost acid and Bimatoprost acid, on the expression of matrix metalloproteinases (MMPs). The differential regulation of MMPs by these compounds is believed to be a key mechanism in their efficacy in lowering intraocular pressure (IOP) for the treatment of glaucoma. This document summarizes key experimental findings, details the methodologies employed, and visualizes the involved biological pathways to support further research and drug development in this area.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and Bimatoprost acid on the expression of various MMPs and their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs), in different ocular cell types. The data is compiled from multiple in vitro studies and presented as reported changes in mRNA or protein levels.

Table 1: Effect of this compound and Bimatoprost Acid on MMP and TIMP Expression in Human Trabecular Meshwork (TM) Cells [1]

TargetThis compoundBimatoprost Acid
MMP-1 ↑ (Increased)↑ (Increased)
MMP-3 ↑ (Increased)↑ (Increased)
MMP-9 ↑ (Increased activity)↑ (Increased activity)
MMP-24 ↑ (mRNA), ↔ (protein)Not consistently reported
TIMP-2 ↑ (Increased)↑ (Increased)
TIMP-4 ↑ (Increased)↑ (Increased)

Data synthesized from immunoblot and zymography results. "↑" indicates an increase, and "↔" indicates no significant change.[1]

Table 2: Effect of this compound and Bimatoprost Acid on MMP and TIMP Expression in Human Ciliary Body Smooth Muscle (CBSM) Cells [2][3]

TargetThis compoundBimatoprost Acid
MMP-1 ↑ (Increased)↑ (Increased)
MMP-2 ↔ (No change)↔ (No change)
MMP-3 ↑ (Increased)↑ (Increased)
MMP-9 ↑ (Increased protein and activity)↑ (Increased protein and activity)
TIMP-2 ↔ (No change)↔ (No change)
TIMP-3 ↑ (Increased)↑ (Increased)

Data based on Western blot and zymography analysis. "↑" denotes an increase, while "↔" signifies no change.[2][3]

Table 3: Dose-Dependent Effect of this compound and Bimatoprost Acid on MMP mRNA Expression in Human Non-Pigmented Ciliary Epithelial Cells (HNPCECs) [4]

TargetConcentrationThis compound (% increase)Bimatoprost Acid (% increase)
MMP-1 1000 µMSignificant IncreaseSignificant Increase
MMP-2 1000 µMSignificant IncreaseGreater Increase than Latanoprost
MMP-3 1000 µMSignificant IncreaseGreater Increase than Latanoprost
MMP-9 1000 µMGreater Increase than BimatoprostSignificant Increase
MMP-17 1000 µMSignificant IncreaseSignificant Increase

Data derived from real-time polymerase chain reaction (qPCR) results. The study indicates that at a concentration of 1000 μM, bimatoprost induced a greater expression of MMP-2 and MMP-3 compared to latanoprost.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Bimatoprost acid on MMP expression.

Cell Culture and Treatment
  • Cell Lines:

    • Human Trabecular Meshwork (TM) Endothelial Cells: Cultured from donor corneoscleral rims.[1]

    • Human Ciliary Body Smooth Muscle (CBSM) Cells: Isolated from donor corneoscleral rims.[2][3]

    • Human Non-Pigmented Ciliary Epithelial Cells (HNPCECs): Immortalized cell lines were used.[4]

  • Culture Conditions: Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Incubation: The free acid forms of Latanoprost and Bimatoprost were used. Cells were incubated with the drugs for a specified period, commonly 24 hours, at various concentrations.[1][2][3] Pharmacologic concentrations were often based on peak aqueous humor concentrations observed in clinical studies.[1]

Measurement of MMP and TIMP Expression
  • Real-Time Polymerase Chain Reaction (qPCR):

    • RNA Isolation: Total RNA was extracted from treated and control cells using standard RNA isolation kits.

    • Reverse Transcription: First-strand cDNA was synthesized from the isolated RNA.

    • qPCR: The expression levels of specific MMP and TIMP mRNAs were quantified using gene-specific primers and probes. A housekeeping gene, such as GAPDH, was used as an internal control for normalization.[5][6]

  • Immunoblot (Western Blot) Analysis:

    • Protein Extraction: Total protein was extracted from cell lysates or conditioned media.

    • SDS-PAGE: Protein samples were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunodetection: The membrane was incubated with primary antibodies specific to the target MMPs or TIMPs, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

    • Visualization: The protein bands were visualized using a chemiluminescence detection system.[1][2][3]

  • Zymography:

    • Sample Preparation: Conditioned media containing secreted MMPs were collected from treated and control cells.

    • Electrophoresis: Samples were run on a polyacrylamide gel co-polymerized with a substrate for MMPs, such as gelatin for MMP-2 and MMP-9.

    • Enzyme Renaturation: The gel was washed to remove SDS and allow the MMPs to renature.

    • Incubation: The gel was incubated in a developing buffer to allow the MMPs to digest the substrate.

    • Staining and Visualization: The gel was stained with Coomassie Brilliant Blue. Areas of enzymatic activity appear as clear bands against a blue background, indicating substrate degradation.[1][2][3]

Signaling Pathways and Experimental Visualization

The induction of MMP expression by this compound and Bimatoprost acid is mediated by complex intracellular signaling pathways. Both compounds are prostaglandin F2α analogs that act as agonists at the FP receptor. Their activation of this receptor triggers downstream signaling cascades that ultimately lead to the transcriptional regulation of MMP genes.

Proposed Signaling Pathway for MMP Induction

The diagram below illustrates a proposed signaling pathway initiated by this compound and Bimatoprost acid, leading to the upregulation of MMP expression. Activation of the FP receptor can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (p38 and p42/44) and the NF-κB pathway.[7][8][9] These pathways converge on the nucleus to activate transcription factors that bind to the promoter regions of MMP genes, thereby increasing their expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound FP Receptor FP Receptor This compound->FP Receptor Bimatoprost Acid Bimatoprost Acid Bimatoprost Acid->FP Receptor NF-kB Pathway NF-kB Pathway MAPK Pathway MAPK Pathway MAPK Pathway\n(p38, p42/44) MAPK Pathway (p38, p42/44) Transcription Factors Transcription Factors MMP Gene Promoter MMP Gene Promoter Transcription Factors->MMP Gene Promoter MMP mRNA MMP mRNA MMP Gene Promoter->MMP mRNA MMP Protein\n(e.g., MMP-1, MMP-3, MMP-9) MMP Protein (e.g., MMP-1, MMP-3, MMP-9) MMP mRNA->MMP Protein\n(e.g., MMP-1, MMP-3, MMP-9) Extracellular Matrix Remodeling Extracellular Matrix Remodeling MMP Protein\n(e.g., MMP-1, MMP-3, MMP-9)->Extracellular Matrix Remodeling

Caption: Proposed signaling pathway for MMP induction by prostaglandin analogs.

Experimental Workflow for MMP Expression Analysis

The following diagram outlines the typical experimental workflow used to investigate the effects of this compound and Bimatoprost acid on MMP expression in cell culture models.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Analysis of MMP Expression cluster_3 Data Interpretation A Ocular Cell Culture (e.g., TM, CBSM) B Treatment with This compound or Bimatoprost Acid A->B C Collect Conditioned Media B->C D Lyse Cells for Protein & RNA B->D E Zymography (MMP Activity) C->E F Western Blot (MMP Protein) D->F G qPCR (MMP mRNA) D->G H Quantitative Comparison of MMP Expression Levels E->H F->H G->H

Caption: Experimental workflow for analyzing MMP expression.

References

A Comparative Analysis of Latanoprost Acid and Tafluprost Acid on Aqueous Humor Dynamics In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of Latanoprost acid and Tafluprost acid, the active forms of the widely prescribed prostaglandin analogues Latanoprost and Tafluprost, respectively. The focus is on their effects on aqueous humor dynamics, a critical aspect of intraocular pressure (IOP) regulation. This analysis is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the nuanced differences between these two therapeutic agents.

Executive Summary

Both this compound and Tafluprost acid are potent agonists of the prostaglandin F2α (FP) receptor, and their primary mechanism of action for lowering intraocular pressure is by increasing the uveoscleral outflow of aqueous humor. While direct in vivo comparative studies on the acid forms are limited, available evidence from prodrug studies and in vitro data suggests that Tafluprost acid exhibits a higher affinity for the FP receptor, which may translate to a more pronounced effect on aqueous humor dynamics in some instances.

Quantitative Data Comparison

Table 1: Comparison of Intraocular Pressure (IOP) Reduction in Monkeys

ParameterLatanoprost (0.005%)Tafluprost (0.0025%)Reference
Animal ModelOcular normotensive and laser-induced ocular hypertensive monkeysOcular normotensive and laser-induced ocular hypertensive monkeys[1]
IOP ReductionSignificant IOP reductionSignificantly more IOP reduction than 0.005% latanoprost[1]
Trough IOP (after 5 days)No significant reduction at 24hSignificant reduction at 24h[1]

Table 2: Comparative Efficacy in Human Clinical Trials (Prodrugs)

ParameterLatanoprostTafluprostReference
Patient PopulationPrimary open-angle glaucoma or ocular hypertensionPrimary open-angle glaucoma or ocular hypertension
IOP ReductionComparable to TafluprostComparable to Latanoprost
NoteWhile IOP reduction is comparable, some studies suggest Tafluprost may have advantages in specific patient populations or in tolerability.Preservative-free formulations of Tafluprost have shown better ocular surface tolerability compared to preserved Latanoprost.

Mechanism of Action: FP Receptor Signaling Pathway

This compound and Tafluprost acid exert their effects by binding to and activating the prostanoid FP receptor located on ciliary muscle cells. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle, thereby reducing the hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.[2][3][4]

The key steps in this signaling pathway include:

  • FP Receptor Activation: this compound or Tafluprost acid binds to the FP receptor, a G-protein coupled receptor.

  • Gq/11 Protein Activation: This binding activates the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates Phospholipase C.

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate Protein Kinase C.

  • MAP Kinase Cascade Activation: PKC and other signaling intermediates activate the Mitogen-Activated Protein (MAP) kinase cascade (including ERK, JNK, and p38).

  • Gene Expression of Matrix Metalloproteinases (MMPs): The MAP kinase cascade leads to the phosphorylation and activation of transcription factors (e.g., c-Fos/c-Jun), which upregulate the expression of genes encoding for Matrix Metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.

  • Extracellular Matrix (ECM) Remodeling: The secreted MMPs degrade components of the extracellular matrix (e.g., collagen) in the interstitial spaces of the ciliary muscle.

  • Increased Uveoscleral Outflow: The degradation of the ECM leads to a widening of the spaces between the ciliary muscle bundles, reducing the resistance to aqueous humor outflow and thereby increasing uveoscleral outflow.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Space This compound / Tafluprost Acid This compound / Tafluprost Acid FP_Receptor FP Receptor This compound / Tafluprost Acid->FP_Receptor binds Gq11 Gq/11 FP_Receptor->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates MAPK MAP Kinase Cascade (ERK, JNK, p38) PKC->MAPK activates Transcription_Factors Transcription Factors (c-Fos/c-Jun) MAPK->Transcription_Factors activates MMP_Genes MMP Genes Transcription_Factors->MMP_Genes upregulates MMPs MMPs (MMP-1, -3, -9) MMP_Genes->MMPs expresses ECM Extracellular Matrix (Collagen) MMPs->ECM degrades Increased_Outflow Increased Uveoscleral Outflow ECM->Increased_Outflow

Caption: FP Receptor Signaling Pathway for Increased Uveoscleral Outflow.

Experimental Protocols

The following are generalized experimental protocols for assessing the effects of this compound and Tafluprost acid on aqueous humor dynamics in a preclinical monkey model.

Measurement of Uveoscleral Outflow (Fluorophotometry)

Objective: To quantify the rate of aqueous humor drainage through the uveoscleral pathway.

Methodology:

  • Animal Model: Cynomolgus monkeys are typically used due to the anatomical and physiological similarities of their eyes to human eyes.

  • Anesthesia: Animals are anesthetized to minimize movement and discomfort.

  • Baseline Measurement: A baseline measurement of uveoscleral outflow is performed before drug administration.

  • Tracer Instillation: A fluorescent tracer (e.g., fluorescein-isothiocyanate dextran) is carefully injected into the anterior chamber of the eye.

  • Drug Administration: A single topical dose of either this compound or Tafluprost acid solution (or vehicle control) is administered to the treated eye.

  • Fluorophotometry Readings: A scanning ocular fluorophotometer is used to measure the decay of fluorescence in the anterior chamber and the accumulation of the tracer in the uveoscleral tissues over several hours.

  • Tissue Dissection and Analysis: After a set period, the animal is euthanized, and the eye is enucleated. The uveal tissues (iris, ciliary body, and choroid) and sclera are dissected, and the amount of fluorescent tracer in each tissue is quantified.

  • Calculation of Uveoscleral Outflow: The uveoscleral outflow rate is calculated based on the concentration of the tracer in the tissues and the rate of its disappearance from the anterior chamber.

Measurement of Outflow Facility (Tonography)

Objective: To measure the ease with which aqueous humor can exit the anterior chamber through the conventional (trabecular meshwork) pathway.

Methodology:

  • Animal Model: Cynomolgus monkeys.

  • Anesthesia: Animals are anesthetized.

  • Baseline Measurement: A baseline tonographic measurement is taken before drug administration.

  • Drug Administration: A single topical dose of either this compound or Tafluprost acid solution (or vehicle control) is administered.

  • Tonography: After a specified time for the drug to take effect, a tonometer with a continuous recording device is placed on the cornea. The tonometer applies a known weight to the cornea, which increases the IOP. The rate at which the IOP decreases over a set period (typically 4 minutes) as aqueous humor is forced out of the eye is recorded.

  • Calculation of Outflow Facility: The outflow facility (C-value) is calculated from the change in intraocular pressure and the volume of corneal indentation using the Friedenwald formula. The unit of measurement is typically microliters per minute per millimeter of mercury (µL/min/mmHg).

Experimental_Workflow cluster_uveoscleral Uveoscleral Outflow Measurement cluster_facility Outflow Facility Measurement Uveo_Start Anesthetize Monkey Uveo_Tracer Inject Fluorescent Tracer into Anterior Chamber Uveo_Start->Uveo_Tracer Uveo_Drug Administer Test Compound (this compound or Tafluprost Acid) Uveo_Tracer->Uveo_Drug Uveo_Fluor Perform Fluorophotometry Uveo_Drug->Uveo_Fluor Uveo_Dissect Euthanize and Dissect Eye Tissues Uveo_Fluor->Uveo_Dissect Uveo_Quantify Quantify Tracer in Tissues Uveo_Dissect->Uveo_Quantify Uveo_Calc Calculate Uveoscleral Outflow Uveo_Quantify->Uveo_Calc Fac_Start Anesthetize Monkey Fac_Drug Administer Test Compound (this compound or Tafluprost Acid) Fac_Start->Fac_Drug Fac_Tono Perform Tonography Fac_Drug->Fac_Tono Fac_Calc Calculate Outflow Facility (C-value) Fac_Tono->Fac_Calc

Caption: Experimental Workflow for Aqueous Humor Dynamics Assessment.

Conclusion

This compound and Tafluprost acid are both effective in lowering intraocular pressure by enhancing uveoscleral outflow. Preclinical evidence suggests that Tafluprost acid has a higher affinity for the FP receptor, and studies with the prodrug in monkeys indicate a potentially greater IOP-lowering effect compared to Latanoprost. However, a definitive in vivo comparison of the acid forms on aqueous humor dynamics, with detailed quantitative data, is needed to fully elucidate their relative pharmacological profiles. The experimental protocols and signaling pathway described herein provide a framework for conducting and interpreting such comparative studies.

References

A Comparative Analysis of Biomarkers for Latanoprost Acid's Therapeutic Effect: The Established vs. The Emergent

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the gold standard for assessing the therapeutic efficacy of Latanoprost acid in treating glaucoma has been the measurement of intraocular pressure (IOP). However, emerging research into the molecular mechanisms of Latanoprost has paved the way for a new panel of potential biomarkers found in tear fluid. This guide provides a detailed comparison between the established method of IOP measurement and a novel tear-based biomarker panel, offering researchers, scientists, and drug development professionals a comprehensive overview of these validation methods.

Latanoprost, a prostaglandin F2α analog, is a first-line treatment for open-angle glaucoma.[1][2] Its active form, this compound, primarily functions by increasing the uveoscleral outflow of aqueous humor, which in turn reduces intraocular pressure.[3] The reduction of IOP is a well-established surrogate endpoint for determining the drug's effectiveness in mitigating the risk of optic nerve damage and vision loss associated with glaucoma.

While IOP measurement is a crucial clinical endpoint, it provides a functional measure of the drug's effect without offering insight into the underlying molecular changes. Recent studies have focused on identifying molecular biomarkers that can provide a more direct assessment of Latanoprost's activity at the cellular level. A promising avenue of this research lies in the analysis of tear fluid, a readily accessible biological sample that reflects the biochemical environment of the ocular surface.[4][5][6]

The Established Biomarker: Intraocular Pressure (IOP)

Intraocular pressure is a measure of the fluid pressure inside the eye. In the context of glaucoma management, a sustained reduction in IOP is the primary therapeutic goal and the established biomarker for the efficacy of Latanoprost.

Experimental Protocol: Tonometry

The measurement of intraocular pressure is performed using a procedure called tonometry.

Principle: Tonometry measures the force required to flatten a specific area of the cornea. According to the Imbert-Fick law, the pressure inside an ideal sphere is proportional to the force required to flatten its surface.

Apparatus:

  • Goldmann applanation tonometer (most common)

  • Topical anesthetic eye drops

  • Fluorescein dye

  • Slit lamp biomicroscope

Procedure:

  • A drop of topical anesthetic is instilled into the patient's eye to numb the cornea.

  • A small strip of paper containing fluorescein dye is gently touched to the tear film of the eye.

  • The patient is seated at the slit lamp, and their head is positioned in the chin and forehead rests.

  • The cobalt blue light of the slit lamp is used to illuminate the fluorescein-stained tear film.

  • The tonometer tip, a small, flat-surfaced prism, is gently brought into contact with the central cornea.

  • The clinician views the tear film through the tonometer prism, which splits the circular image into two semicircles.

  • The tension dial on the tonometer is adjusted until the inner edges of the two fluorescein semicircles just touch.

  • The reading on the dial, multiplied by 10, gives the intraocular pressure in millimeters of mercury (mmHg).

The New Biomarker Panel: Tear-Based MMPs and Cytokines

Recent research has identified a panel of potential new biomarkers in tear fluid that reflect the molecular mechanism of this compound. These include Matrix Metalloproteinases (MMPs) and various cytokines. Latanoprost is known to upregulate the expression of certain MMPs, which are enzymes that remodel the extracellular matrix in the ciliary muscle, leading to increased aqueous humor outflow.[7][8]

Experimental Protocol: Tear Fluid Analysis

The analysis of MMPs and cytokines in tear fluid involves sample collection followed by specific laboratory assays.

1. Tear Sample Collection:

  • Method: Schirmer's test strips are commonly used for tear collection. A sterile filter paper strip is placed in the lower conjunctival sac for a standardized period (e.g., 5 minutes).

  • Processing: The collected tears are eluted from the filter strips using a buffer solution. The total protein concentration of the tear sample is then determined.

2. Quantification of MMPs and Cytokines:

  • Gelatin Zymography (for MMP-2 and MMP-9 activity):

    • Tear proteins are separated by electrophoresis on a polyacrylamide gel containing gelatin.

    • The gel is then incubated in a buffer that allows the MMPs to digest the gelatin.

    • The gel is stained with Coomassie Brilliant Blue, and areas of gelatin digestion by MMPs appear as clear bands against a blue background.

    • The intensity of these bands can be quantified to determine the activity of MMP-2 and MMP-9.

  • Enzyme-Linked Immunosorbent Assay (ELISA) (for specific MMPs and TIMPs):

    • A microplate is coated with an antibody specific to the MMP or TIMP of interest.

    • The tear sample is added to the wells, and the target protein binds to the antibody.

    • A second, enzyme-linked antibody that also recognizes the target protein is added.

    • A substrate is added that reacts with the enzyme to produce a color change.

    • The intensity of the color is proportional to the concentration of the protein in the sample.

  • Multiplex Bead Array (for multiple cytokines):

    • A mixture of beads, each coated with an antibody specific to a different cytokine, is used.

    • The tear sample is incubated with the beads, and each cytokine binds to its corresponding bead.

    • A fluorescently labeled detection antibody is added for each cytokine.

    • The beads are then analyzed using a flow cytometer, which can identify each bead and quantify the fluorescence associated with it, allowing for the simultaneous measurement of multiple cytokines.

Comparative Data: IOP vs. Tear-Based Biomarkers

The following tables summarize the comparative performance of IOP reduction and the tear-based biomarker panel in assessing the therapeutic effect of Latanoprost.

Table 1: Comparison of Methodologies

FeatureIntraocular Pressure (IOP) MeasurementTear-Based Biomarker Panel
Measurement Type Functional (physiological outcome)Molecular (cellular mechanism)
Sample None (in-vivo measurement)Tear Fluid
Invasiveness Minimally invasive (corneal contact)Minimally invasive (filter strip)
Immediacy of Results ImmediateDelayed (requires lab analysis)
Information Provided Overall therapeutic efficacyInsight into molecular mechanism of action
Established Status Gold StandardInvestigational

Table 2: Quantitative Comparison of Latanoprost vs. Another Prostaglandin Analog (Bimatoprost)

This table presents data adapted from a study comparing the tear biomarker profiles of patients treated with Latanoprost and Bimatoprost, another prostaglandin analog. This highlights the potential of tear biomarkers to differentiate the effects of similar drugs.

BiomarkerLatanoprost-Treated EyesBimatoprost-Treated EyesControl Group
MMP-9 Expression Significantly HigherLower than LatanoprostLow
MMP-2 Expression Lower than BimatoprostSignificantly HigherLow
MMP-1 Levels (pg/ml) ~1079~1404~1304
Predominant Cytokines Pro-inflammatory (related to tissue remodeling)Allergic pathway-relatedBaseline levels

Data is qualitative and based on trends reported in the literature. Absolute values can vary significantly between studies.[9][10][11] A study found that 27.27% of patients treated with preservative-free Latanoprost had elevated MMP-9 levels, compared to 88.89% of those treated with preservative-free Bimatoprost.[12]

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway of this compound and the experimental workflows for biomarker validation.

G This compound Signaling Pathway cluster_drug Drug Administration cluster_cell Ciliary Muscle Cell cluster_tissue Extracellular Matrix (ECM) Latanoprost Latanoprost (Prodrug) Latanoprost_Acid This compound (Active) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade MMP_Upregulation Upregulation of MMPs (e.g., MMP-1, -3, -9) Signaling_Cascade->MMP_Upregulation ECM_Remodeling ECM Remodeling MMP_Upregulation->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral Aqueous Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: this compound Signaling Pathway.

G Biomarker Validation Workflow cluster_IOP Established Biomarker: IOP cluster_Tear New Biomarker Panel: Tear Fluid Tonometry Tonometry Measurement IOP_Data IOP Data (mmHg) Tonometry->IOP_Data Data_Comparison Comparative Statistical Analysis IOP_Data->Data_Comparison Tear_Collection Tear Sample Collection (Schirmer Strip) Lab_Analysis Laboratory Analysis (Zymography, ELISA, Multiplex) Tear_Collection->Lab_Analysis Biomarker_Data MMP & Cytokine Levels Lab_Analysis->Biomarker_Data Biomarker_Data->Data_Comparison Patient_Cohort Glaucoma Patient Cohort Treated with Latanoprost Patient_Cohort->Tonometry Patient_Cohort->Tear_Collection Validation_Outcome Validation of New Biomarker's Correlation with Therapeutic Effect Data_Comparison->Validation_Outcome

Caption: Biomarker Validation Workflow.

Conclusion

While the measurement of intraocular pressure remains the cornerstone for assessing the clinical efficacy of this compound, the exploration of tear-based molecular biomarkers represents a significant advancement in understanding the drug's mechanism of action. A tear-based panel of MMPs and cytokines offers the potential for a more nuanced evaluation of Latanoprost's therapeutic effect, providing insights into the direct molecular changes induced by the treatment. Further validation studies are necessary to establish the clinical utility of this new biomarker panel, but it holds promise for a future where the assessment of glaucoma treatment can be personalized and mechanistically informed.

References

A Head-to-Head Comparison of Latanoprost Acid and other PGF2α Analogs for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of latanoprost acid and other prominent prostaglandin F2α (PGF2α) analogs used in glaucoma research and treatment. This document synthesizes experimental data on receptor binding, efficacy in intraocular pressure reduction, and side effect profiles, offering a comprehensive resource for selecting the appropriate compound for preclinical and clinical studies.

Prostaglandin F2α analogs are a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. These compounds act as agonists for the prostaglandin F (FP) receptor, increasing the uveoscleral outflow of aqueous humor and, to some extent, the trabecular outflow, thereby lowering IOP.[1][2][3] While effective as a class, individual analogs exhibit distinct pharmacological profiles. This guide focuses on the active forms: this compound, travoprost acid, bimatoprost acid, and tafluprost acid.

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a clear comparison of the performance of these PGF2α analogs.

Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)

CompoundFP ReceptorEP1 ReceptorEP3 ReceptorReference
This compound989540>10000[4]
Travoprost Acid35 ± 595403501[4]
Bimatoprost Acid8395387[4]
Tafluprost Acid~8.2--[5]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Agonist Potency at the FP Receptor (EC50, nM)

CompoundHuman Ciliary Muscle CellsHuman Trabecular Meshwork CellsCloned Human FP ReceptorReference
This compound32-124-54.6 ± 12.4[4][6]
Travoprost Acid1.43.63.2 ± 0.6[4][6]
Bimatoprost Acid2.8-3.8-5.8 ± 2.6[4][6]
Tafluprost Acid---

Lower EC50 values indicate higher potency.

Table 3: Comparative Efficacy in Intraocular Pressure (IOP) Reduction

ComparisonIOP ReductionKey FindingsReference
Bimatoprost vs. LatanoprostBimatoprost showed a 2.59% to 5.60% greater IOP reduction from 1 to 6 months.Bimatoprost appears to be more efficacious in IOP lowering.[7]
Travoprost vs. LatanoprostTravoprost demonstrated a mean IOP that was 0.8 mmHg lower than latanoprost.Travoprost was superior to latanoprost in achieving a target IOP of ≤17 mmHg or ≥30% IOP reduction.[7]
Latanoprost, Travoprost, Bimatoprost, TafluprostNo statistically significant difference in the responsiveness of the four PGAs.Bimatoprost had a better IOP-reducing efficacy than latanoprost. No significant difference between travoprost, latanoprost, and tafluprost.[5]

Table 4: Incidence of Common Ocular Side Effects

Side EffectLatanoprostTravoprostBimatoprostTafluprostReference
Conjunctival Hyperemia27.62%42.23%43.57% - 50%Similar to Latanoprost[8]
Eyelash ChangesReportedHigher than Latanoprost15% - 35%Reported[8]
Iris Hyperpigmentation7% - 18%3.1% - 5.2%ReportedReported[8]

Signaling Pathways and Experimental Workflows

The activation of the FP receptor by PGF2α analogs initiates a cascade of intracellular events leading to the therapeutic effect of IOP reduction. The primary signaling pathway involves the coupling of the FP receptor to the Gq protein.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α Analog FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Also activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC MMP_expression ↑ MMP Expression PKC->MMP_expression ROCK ROCK RhoA->ROCK ROCK->MMP_expression ECM_remodeling Extracellular Matrix Remodeling MMP_expression->ECM_remodeling Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow

Caption: PGF2α analog signaling pathway via the FP receptor.

A typical experimental workflow to assess the efficacy of these analogs involves in vitro receptor binding studies followed by in vivo intraocular pressure measurements in animal models.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison Receptor_Binding Receptor Binding Assay (Ki determination) Functional_Assay Functional Assay (EC50 determination) Receptor_Binding->Functional_Assay Animal_Model Glaucoma Animal Model (e.g., Rabbit) Functional_Assay->Animal_Model IOP_Measurement Intraocular Pressure (IOP) Measurement Animal_Model->IOP_Measurement Side_Effect_Profile Side Effect Profiling (e.g., Hyperemia) Animal_Model->Side_Effect_Profile Efficacy_Comparison Efficacy Comparison (% IOP Reduction) IOP_Measurement->Efficacy_Comparison Final_Assessment Final_Assessment Efficacy_Comparison->Final_Assessment Final Compound Assessment Side_Effect_Profile->Final_Assessment

Caption: Experimental workflow for PGF2α analog evaluation.

Detailed Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

Objective: To determine the binding affinity (Ki) of PGF2α analogs for the FP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human FP receptor.

  • Assay Buffer: A typical assay buffer is 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.

  • Radioligand: [3H]-Latanoprost or another suitable radiolabeled PGF2α analog is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor PGF2α analog (e.g., this compound, travoprost acid).

  • Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Model

Objective: To evaluate the IOP-lowering efficacy of PGF2α analogs in an animal model.

Methodology:

  • Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension can be induced in one eye to mimic glaucomatous conditions, while the contralateral eye serves as a control.[6]

  • Drug Administration: A single drop of the PGF2α analog solution is topically administered to the hypertensive eye.

  • IOP Measurement: IOP is measured at baseline and at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) using a calibrated tonometer.

  • Data Analysis: The change in IOP from baseline is calculated for each time point. The maximum IOP reduction and the duration of action are determined and compared between the different analogs.

Corneal Epithelial Cell Cytotoxicity Assay

Objective: To assess the potential toxicity of PGF2α analog formulations on corneal cells.

Methodology:

  • Cell Culture: Human corneal epithelial cells are cultured to confluence in 96-well plates.

  • Exposure: The culture medium is replaced with the PGF2α analog ophthalmic solution or a vehicle control for a defined period (e.g., 15-30 minutes).

  • Viability Staining: Cell viability is assessed using a fluorescent dye-based assay. For example, a combination of calcein AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) can be used.

  • Quantification: The fluorescence is measured using a plate reader. The ratio of green to red fluorescence is used to calculate the percentage of viable cells.

  • Data Analysis: The cytotoxicity of each analog is compared based on the percentage of cell death relative to the control.[4][5]

Conclusion

The selection of a PGF2α analog for research or therapeutic development depends on a careful consideration of its pharmacological profile. Travoprost acid exhibits the highest affinity and potency for the FP receptor in in vitro assays.[4][6] Clinically, bimatoprost often demonstrates a slightly superior IOP-lowering effect compared to latanoprost and travoprost.[5][7] However, this increased efficacy may be associated with a higher incidence of side effects such as conjunctival hyperemia.[8] Tafluprost offers a comparable efficacy to latanoprost with a potentially favorable side effect profile.[5][8] This guide provides the foundational data and methodologies to aid in the informed selection of PGF2α analogs for specific research applications.

References

Assessing the Reproducibility of Latanoprost Acid's Effect on Intraocular Pressure Reduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of latanoprost acid's effect on intraocular pressure (IOP) reduction, a cornerstone in the management of open-angle glaucoma and ocular hypertension. By synthesizing data from numerous clinical trials and meta-analyses, this document offers an objective comparison of latanoprost's performance against other key IOP-lowering agents, supported by detailed experimental protocols and an examination of its signaling pathway.

Executive Summary

Latanoprost, a prostaglandin F2α analogue, consistently demonstrates a robust and reproducible IOP-lowering effect, solidifying its role as a first-line therapy in glaucoma management.[1][2] Meta-analyses of randomized controlled trials confirm its superiority over beta-blockers like timolol and its comparable, though sometimes marginally less potent, efficacy when compared to other prostaglandin analogs such as travoprost and bimatoprost.[3][4][5] The reproducibility of its effect is supported by a large body of evidence from diverse patient populations, including those with open-angle glaucoma, normal-tension glaucoma, and chronic angle-closure glaucoma.[5][6][7][8] While individual patient responses can vary, the overall percentage of IOP reduction with latanoprost is consistently reported to be in the range of 25-35% from baseline.

Comparative Efficacy of this compound

The IOP-lowering efficacy of this compound has been extensively evaluated in head-to-head clinical trials and meta-analyses against other major classes of glaucoma medications.

Latanoprost vs. Prostaglandin Analogs (Travoprost and Bimatoprost)

Clinical evidence suggests that while all three prostaglandin analogs are highly effective, bimatoprost and travoprost may offer a marginally greater IOP reduction than latanoprost in some patient populations.[1][5] However, latanoprost is often associated with a lower incidence of side effects, such as conjunctival hyperemia, making it a well-tolerated option for many patients.[1][5]

Latanoprost vs. Timolol (Beta-Blocker)

Meta-analyses consistently demonstrate that latanoprost is more effective at lowering IOP than the beta-blocker timolol.[3][4][7] One meta-analysis of 11 trials found that latanoprost 0.005% once daily resulted in a mean IOP reduction of 30.2%, compared to 26.9% with timolol 0.5% twice daily at 3 months.[3] Another meta-analysis focusing on Asian patients with chronic angle-closure glaucoma also concluded that latanoprost was significantly more effective than timolol in lowering IOP.[7]

Data Presentation: Quantitative Comparison of IOP Reduction

The following tables summarize the quantitative data on the IOP-lowering effects of latanoprost and its comparators from various meta-analyses.

Table 1: Latanoprost vs. Timolol - Percentage IOP Reduction

MedicationMean IOP Reduction (%)Confidence IntervalNumber of TrialsPatient Population
Latanoprost 0.005%30.2%95% CI (2.8, 7.3) for difference11Open-Angle Glaucoma or Ocular Hypertension
Timolol 0.5%26.9%-11Open-Angle Glaucoma or Ocular Hypertension

Source: Meta-analysis of randomised controlled trials comparing latanoprost with timolol.[3][4]

Table 2: Latanoprost vs. Other Prostaglandin Analogs - Standardized Mean Difference (SMD) in IOP Reduction

ComparisonStandardized Mean Difference (SMD)95% Confidence Intervalp-valuePatient Population
Latanoprost vs. Travoprost/Bimatoprost-0.19-0.35 to -0.020.026Chronic Angle-Closure Glaucoma

A negative SMD favors travoprost and bimatoprost in IOP reduction. Source: Meta-analysis of randomized controlled trials comparing latanoprost with other glaucoma medications in chronic angle-closure glaucoma.[5]

Table 3: Latanoprost vs. Brimonidine - Weighted Mean Difference (WMD) in IOP Reduction (mmHg)

ComparisonWeighted Mean Difference (WMD) in IOP (mmHg)95% Confidence Intervalp-valueNumber of Trials
Latanoprost vs. Brimonidine1.100.57 to 1.63<0.00114

A positive WMD favors latanoprost in IOP reduction. Source: Meta-analysis of randomised controlled trials comparing latanoprost with brimonidine.[6]

Experimental Protocols

The assessment of IOP-lowering drugs in clinical trials follows standardized protocols to ensure the reliability and comparability of data.

Measurement of Intraocular Pressure

The gold standard for measuring IOP in clinical trials is Goldmann Applanation Tonometry (GAT) .[8]

Protocol:

  • Patient Preparation: The patient is seated at a slit lamp. A topical anesthetic is applied to the cornea.

  • Fluorescein Instillation: A sterile fluorescein strip is used to stain the tear film.

  • Tonometer Prism Alignment: The GAT prism, mounted on the slit lamp, is brought into contact with the central cornea.

  • Applanation and Measurement: The clinician adjusts the force applied by the tonometer until the inner edges of the two fluorescein semi-circles in the viewfinder align. The IOP is then read directly from the tonometer's dial in millimeters of mercury (mmHg).

  • Multiple Readings: To ensure accuracy, multiple readings (typically three) are taken, and the average is recorded.

Clinical Trial Design for IOP-Lowering Drugs

Glaucoma clinical trials adhere to guidelines such as the CONSORT (Consolidated Standards of Reporting Trials) statement to ensure transparent and complete reporting.[1][9] Key elements of a typical protocol to assess the efficacy of an IOP-lowering drug like latanoprost include:

  • Study Design: Randomized, double-masked, active-controlled, parallel-group or cross-over design.

  • Patient Population: Clearly defined inclusion and exclusion criteria, typically including patients with open-angle glaucoma or ocular hypertension and a baseline IOP above a certain threshold (e.g., >21 mmHg).

  • Washout Period: A period where patients discontinue their current IOP-lowering medications to establish a true baseline IOP.

  • Treatment Allocation: Patients are randomly assigned to receive the investigational drug (e.g., latanoprost) or a comparator drug (e.g., timolol).

  • Dosing Regimen: The frequency and time of drug administration are strictly controlled (e.g., latanoprost once daily in the evening).

  • Efficacy Endpoints: The primary endpoint is typically the change in mean diurnal IOP from baseline at a specified time point (e.g., 3 or 6 months). Secondary endpoints may include the percentage of patients achieving a target IOP or a certain percentage of IOP reduction.

  • Safety and Tolerability: Assessment of adverse events, including ocular side effects like hyperemia and systemic effects.

Mandatory Visualizations

This compound Signaling Pathway for IOP Reduction

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect Latanoprost_Acid This compound FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC MMPs Increased Expression of MMPs Ca2->MMPs PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of this compound for IOP reduction.

Experimental Workflow for Assessing IOP Reduction in a Clinical Trial

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (OAG/OHT) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Washout Washout of Prior Meds Informed_Consent->Washout Baseline_IOP Baseline IOP Measurement (GAT) Washout->Baseline_IOP Randomization Randomization Baseline_IOP->Randomization Group_A Group A: Latanoprost 0.005% Once Daily Randomization->Group_A Group_B Group B: Comparator (e.g., Timolol 0.5% BID) Randomization->Group_B Follow_Up_Visits Follow-up Visits (e.g., Weeks 2, 6, 12) Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits IOP_Measurement IOP Measurement (Diurnal Curve) Follow_Up_Visits->IOP_Measurement Adverse_Events Adverse Event Monitoring Follow_Up_Visits->Adverse_Events Statistical_Analysis Statistical Analysis (Change from Baseline) IOP_Measurement->Statistical_Analysis Adverse_Events->Statistical_Analysis

Caption: Experimental workflow for a typical IOP reduction clinical trial.

References

comparative analysis of Latanoprost acid's impact on different ocular cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension, primarily due to its efficacy in lowering intraocular pressure (IOP). Its active form, latanoprost acid, exerts its effects by modulating the uveoscleral outflow of aqueous humor. However, its pharmacological influence extends beyond IOP reduction, impacting a variety of ocular cell types. This guide provides a comparative analysis of this compound's effects on different ocular cell lines, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers and drug development professionals.

Comparative Efficacy and Cellular Response

The cellular response to this compound varies significantly across different ocular cell lines, reflecting the diverse physiological roles of these cells. The following tables summarize the key quantitative findings from various studies.

Cell LineKey EffectsQuantitative DataReference
Trabecular Meshwork (TM) Cells Increased Matrix Metalloproteinases (MMPs) expression, remodeling of extracellular matrix (ECM)- Increased mRNA expression of MMP-1, -3, -17, and -24. - Increased expression of TIMP-2, -3, and -4.[1] - Latanoprost free acid (10 μM for 24 hours) caused a 1.62-fold increase in fibronectin expression.[2][1][3][2]
Ciliary Muscle Cells Remodeling of ECM, reduction of collagens- Reduced collagens I, III, and IV, fibronectin, laminin, and hyaluronan. - Increased MMP-2 and -3.[4][4]
Non-pigmented Ciliary Epithelial (NPE) Cells Induction of COX-2 and MMP-1 expression- Concentration- and time-dependent increase of COX-2 mRNA levels. - Delayed up-regulation of MMP-1 mRNA.[5][5]
Retinal Ganglion Cells (RGCs) Neuroprotective, promotes neurite outgrowth, reduces apoptosis- Increased RGC-5 cell viability. - Significantly reduced caspase-3 positive cells.[6] - Intravitreal latanoprost (≥30 pmol) significantly increased surviving RGCs after NMDA injury.[7] - Promotes neurite outgrowth via the PI3K-Akt-mTOR signaling pathway.[8][6][7][9][8]
Corneal Epithelial Cells Potential for cytotoxicity and delayed wound healing- Latanoprost 0.005% showed higher cytotoxicity (mean EB fluorescence of 60.5) compared to other prostaglandin analogs. - Latanoprost-treated wounds were significantly less healed (80.51%) compared to saline (96.89%).[10] - Preservative-free latanoprost can disrupt the corneal epithelial barrier.[11][10][11]
Corneal Stromal Cells Dose- and time-dependent cytotoxicity- Latanoprost at concentrations above 3.125 mg/l induced morphological abnormality, growth retardation, and viability decline.[12] - Minimal cytotoxic effect at and below 0.01%.[13][12][13]
Conjunctival Cells Lower cytotoxicity compared to preserved solutions- A novel latanoprost nanoemulsion showed significantly less cytotoxicity on human conjunctival cells compared to a solution with BAK.[14][14]

Signaling Pathways and Mechanisms of Action

This compound's effects are mediated through various signaling pathways, which differ depending on the cell type.

Uveoscleral Outflow Enhancement

The primary mechanism for IOP reduction by this compound is the enhancement of aqueous humor outflow through the uveoscleral pathway.[15][16] This is achieved by remodeling the extracellular matrix of the ciliary muscle.[4]

Latanoprost_Acid This compound FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor binds to Ciliary_Muscle_Cells Ciliary Muscle Cells FP_Receptor->Ciliary_Muscle_Cells activates MMPs_UP ↑ Matrix Metalloproteinases (MMPs) (e.g., MMP-1, -2, -3, -9, -17, -24) Ciliary_Muscle_Cells->MMPs_UP leads to ECM_Degradation Extracellular Matrix Degradation (↓ Collagens, Fibronectin, etc.) MMPs_UP->ECM_Degradation Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Degradation->Uveoscleral_Outflow IOP ↓ Intraocular Pressure Uveoscleral_Outflow->IOP

Caption: this compound enhances uveoscleral outflow by remodeling the ciliary muscle's extracellular matrix.

Neuroprotection in Retinal Ganglion Cells

This compound has demonstrated neuroprotective effects on retinal ganglion cells, potentially through the activation of the PI3K-Akt-mTOR signaling pathway, which is crucial for cell survival and growth.[8]

Latanoprost_Acid This compound FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor PI3K PI3K FP_Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Neurite_Outgrowth ↑ Neurite Outgrowth mTOR->Neurite_Outgrowth Cell_Survival ↑ Cell Survival mTOR->Cell_Survival Start Start: Ocular Cell Line Culture Treatment Treatment: This compound (Varying Concentrations & Durations) Start->Treatment Assay Endpoint Assays Treatment->Assay Viability Cell Viability (e.g., MTT, WST-1) Assay->Viability Apoptosis Apoptosis (e.g., Caspase Activity, Annexin V) Assay->Apoptosis Gene_Expression Gene Expression (e.g., RT-PCR) Assay->Gene_Expression Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Cell-Specific Impact Data_Analysis->Conclusion

References

A Comparative Guide to the Specificity of Latanoprost Acid for the FP Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Latanoprost acid's specificity for the prostaglandin F2α receptor (FP receptor) against other prostanoid receptors. The information presented is supported by experimental data from binding and functional assays to offer a clear perspective on its receptor selectivity.

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] It is a prodrug that is hydrolyzed in the cornea to its biologically active form, this compound.[1] The therapeutic efficacy of this compound is primarily mediated through its selective agonist activity at the FP receptor, which increases the uveoscleral outflow of aqueous humor.[1][3] Validating its specificity is crucial, as interactions with other prostanoid receptors (DP, EP, IP, TP) can lead to undesirable side effects.[4]

Data Presentation: Binding and Functional Specificity

The specificity of this compound is quantified through binding affinity (Ki) and functional potency (EC50) values. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.

Binding Affinity Profile of this compound

Radioligand binding assays are instrumental in determining the affinity of a compound for its target receptor. The data below illustrates that this compound binds with high affinity to the FP receptor, while exhibiting significantly lower affinity for other prostanoid receptor subtypes.[5]

Table 1: Binding Affinities (Ki, µM) of this compound for Prostanoid Receptors

Receptor SubtypeKi (µM)
FP 0.098
EP12.06
EP239.667
EP37.519
EP475
DP≥20
IP≥90
TP≥60
Data sourced from Cayman Chemical, referencing Sharif, N.A., et al. (2003).[5]
Comparative Analysis with Other Prostaglandin Analogs

When compared to other ocular hypotensive prostaglandin analogs, this compound demonstrates a distinct receptor binding and functional profile. While Travoprost acid shows the highest affinity and selectivity for the FP receptor, this compound still maintains a high degree of selectivity.[6]

Table 2: Comparative Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Prostaglandin Analogs

CompoundFP Receptor Ki (nM)EP1 Receptor Ki (nM)EP3 Receptor Ki (nM)FP Receptor EC50 (nM)EP1 Receptor EC50 (nM)
This compound 98>10,000>10,00032-124119
Travoprost acid35954035011.4-3.6>10,000
Bimatoprost acid83953872.8-3.82.7
Data adapted from Sharif, N.A., et al. (2003).[6]
Functional Potency of this compound

Functional assays measure the biological response initiated by ligand-receptor binding. This compound acts as a full agonist at the FP receptor, initiating downstream signaling cascades.[4] It also shows some activity at the EP1 and EP3 receptors, but is largely inactive at EP2, DP, IP, and TP receptors.[4]

Table 3: Functional Potency (EC50, nM) of this compound in Various Cell Lines

Assay TypeCell Line / TissueReceptorEC50 (nM)
Phosphoinositide TurnoverHuman Ciliary Muscle CellsEndogenous FP124
Phosphoinositide TurnoverHuman Trabecular Meshwork CellsEndogenous FP35
Phosphoinositide TurnoverRat A7r5 Smooth Muscle CellsEndogenous FP35
Phosphoinositide TurnoverHEK293 CellsRecombinant Human FP45.7
Intracellular Calcium IncreasehEP1-5/293-AEQ17 CellsRecombinant EP1119
Data sourced from Cayman Chemical, referencing Sharif, N.A., et al. (2003) and Ungrin, M.D., et al. (2001).[5]

FP Receptor Signaling Pathway

The FP receptor is a G-protein-coupled receptor (GPCR) that, upon activation by an agonist like this compound, primarily couples to the Gq alpha subunit.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[3][7] This pathway ultimately leads to the physiological response of increased aqueous humor outflow.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor G_protein Gq Protein FP_receptor->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Latanoprost This compound Latanoprost->FP_receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response Ca_release->Response PKC_activation->Response

Caption: FP Receptor Signaling Cascade.

Experimental Protocols

The following are generalized protocols for key assays used to determine the binding affinity and functional potency of compounds like this compound.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.[8]

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the FP receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.[9]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Radioligand + Membrane preparation.

      • Non-specific Binding: Radioligand + Membrane preparation + a high concentration of an unlabeled ligand.

      • Competition: Radioligand + Membrane preparation + varying concentrations of the test compound (e.g., this compound).

  • Incubation:

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α) to all wells.

    • Add the test compound in a range of concentrations to the competition wells.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate, typically for 60-120 minutes at room temperature or 30°C, to allow binding to reach equilibrium.[9]

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with FP Receptors) Incubation Incubate Components in 96-well Plate Membrane_Prep->Incubation Radioligand Radioligand ([³H]-PGF₂α) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Competitive Radioligand Binding Assay Workflow.

Calcium Mobilization Functional Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a key event in Gq-coupled receptor signaling.

Methodology:

  • Cell Preparation:

    • Culture cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The dye's fluorescence intensity increases upon binding to free Ca2+.

  • Assay Setup:

    • Plate the dye-loaded cells in a 96-well or 384-well microplate.

  • Compound Addition and Measurement:

    • Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • Add varying concentrations of the agonist (e.g., this compound) to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • For each concentration of the agonist, determine the peak fluorescence response and subtract the baseline fluorescence.

    • Plot the change in fluorescence against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cells (Expressing FP Receptor) Dye_Loading Load Cells with Ca²⁺ Sensitive Dye Cell_Culture->Dye_Loading Plate_Cells Plate Dye-Loaded Cells Dye_Loading->Plate_Cells Measure_Baseline Measure Baseline Fluorescence (FLIPR) Plate_Cells->Measure_Baseline Add_Agonist Add Agonist (this compound) Measure_Baseline->Add_Agonist Measure_Response Record Fluorescence Change Over Time Add_Agonist->Measure_Response Plot_Data Plot Response vs. [Agonist] Measure_Response->Plot_Data EC50_Calc Calculate EC₅₀ from Dose-Response Curve Plot_Data->EC50_Calc

References

Safety Operating Guide

Proper Disposal of Latanoprost Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Latanoprost acid, a prostaglandin analog widely used in research and pharmaceutical development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

I. Immediate Safety and Handling Considerations

This compound, particularly when in solution with flammable solvents such as methyl acetate, presents several hazards.[1][2][3] Before handling, it is crucial to be familiar with the following safety data sheet (SDS) information:

  • Hazards :

    • Highly flammable liquid and vapor.[1][2][3]

    • Causes serious eye irritation.[1][2][3]

    • May cause drowsiness or dizziness.[1][2][3]

    • Harmful if swallowed.[1]

    • Suspected of damaging fertility or the unborn child.[2][4]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[5]

    • Skin Protection : Wear protective gloves and a laboratory coat. For larger quantities, a disposable coverall of low permeability is recommended.[6]

    • Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood to avoid breathing vapors, mist, or gas.[4][5]

  • Handling :

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

    • Use non-sparking tools and take precautionary measures against static discharge.[2][3]

    • Avoid contact with skin and eyes.[6]

    • Do not eat, drink, or smoke when using this product.[1][4]

II. Regulatory Framework for Pharmaceutical Waste

The disposal of this compound is governed by regulations for pharmaceutical waste. In the United States, several agencies regulate this process:

  • Environmental Protection Agency (EPA) : The EPA regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[7][8] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[8][9] A key provision of Subpart P is the ban on flushing hazardous waste pharmaceuticals down drains.[8]

  • Drug Enforcement Administration (DEA) : The DEA has specific regulations for the disposal of controlled substances to prevent diversion. While this compound is not a controlled substance, it is important to be aware of these regulations if working with other compounds.

  • State and Local Regulations : Many states have their own regulations regarding pharmaceutical waste that may be more stringent than federal laws.[7] Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.

III. Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (e.g., pure compound, dilute solution, contaminated materials).

1. Waste Segregation and Collection:

  • Pure this compound and Concentrated Solutions :

    • Collect in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container should be compatible with the solvent (e.g., a polyethylene or glass container for methyl acetate solutions).

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the solvent ("Methyl Acetate solution"). Indicate the concentration and associated hazards (e.g., "Flammable," "Toxic").

  • Dilute Aqueous Solutions :

    • While this compound is slightly hazardous to water, do not dispose of it down the drain.[1][2] This is in line with modern regulations that discourage the sewering of pharmaceutical waste.[8][10]

    • Collect in a labeled hazardous waste container for aqueous waste.

  • Contaminated Labware and PPE :

    • Sharps : Needles, syringes, and scalpels should be placed in a designated sharps container.

    • Glassware : Pipettes, vials, and flasks should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous waste. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies. The cleaned glassware can then be disposed of in a broken glass box.

    • Solid Waste : Gloves, bench paper, and other contaminated solid materials should be collected in a designated solid hazardous waste container.

2. Storage of Waste:

  • Store waste containers in a well-ventilated, designated satellite accumulation area.

  • Keep containers tightly closed when not in use.[1][3]

  • Store away from heat and ignition sources.

  • Ensure secondary containment is used to prevent spills.

3. Final Disposal:

  • All this compound waste must be disposed of through your institution's hazardous waste management program.

  • This typically involves a licensed hazardous waste disposal company.[4]

  • The most common disposal method for pharmaceutical waste is incineration at a permitted facility.[8]

  • Never dispose of this compound in the regular trash or down the drain.[6][10]

IV. Spill and Emergency Procedures

  • Small Spills :

    • Absorb with an inert, non-combustible material such as sand, diatomite, or universal binders.[1][2]

    • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills :

    • Evacuate the area and prevent entry.

    • Alert your institution's EHS or emergency response team immediately.

  • Personal Exposure :

    • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with plenty of water.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1]

    • Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[1]

V. Quantitative Data Summary

ParameterValueReference
Flash Point (in Methyl Acetate)-13 °C (8.6 °F)[2]
Auto-ignition Temperature454 °C (849.2 °F)[2]
Water Hazard Class1 (Slightly hazardous for water)[1][2]

VI. This compound Waste Disposal Workflow

This compound Waste Disposal Decision Tree start Identify this compound Waste waste_type Determine Waste Form start->waste_type pure_concentrated Pure Compound or Concentrated Solution waste_type->pure_concentrated Liquid dilute_aqueous Dilute Aqueous Solution waste_type->dilute_aqueous Liquid contaminated_solid Contaminated Solid Waste (Gloves, Bench Paper, etc.) waste_type->contaminated_solid Solid contaminated_labware Contaminated Labware (Glassware, Pipettes, etc.) waste_type->contaminated_labware Solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container pure_concentrated->collect_liquid dilute_aqueous->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container contaminated_solid->collect_solid triple_rinse Triple Rinse with Solvent contaminated_labware->triple_rinse store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_rinse Collect First Rinse as Hazardous Waste triple_rinse->collect_rinse dispose_glass Dispose of Cleaned Glassware in Broken Glass Box triple_rinse->dispose_glass collect_rinse->store dispose Dispose via Institutional EHS / Licensed Contractor store->dispose

Caption: this compound Waste Disposal Decision Tree

References

Essential Safety and Logistical Information for Handling Latanoprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial procedural guidance for the safe handling and disposal of Latanoprost acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to ensure personal safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child[1]. It can also cause serious eye irritation[2][3][4]. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Airtight protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133, EN 166 (EU)[1][5]
Hand Protection Nitrile rubber gloves, inspected prior to use.Regulation (EU) 2016/425, EN 374[1]
Minimum thickness: 0.11 mm
Breakthrough time: 480 min
Body Protection Laboratory coat, impervious clothing, or disposable coveralls. The level of protection depends on the quantity handled.
Respiratory Protection Not generally required for nuisance exposures. Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a suitable respirator (e.g., type ABEK - EU EN 14387, or type OV/AG - US NIOSH).OSHA 29 CFR 1910.134

Operational Plan: Step-by-Step Handling Procedures

Proper handling techniques are critical to minimize exposure risk. The following workflow outlines the necessary steps from preparation to post-handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure this compound prep_area->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose post_ppe Remove and Dispose of PPE cleanup_dispose->post_ppe Proceed to Post-Handling post_wash Wash Hands Thoroughly post_ppe->post_wash

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocols:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work[1][2][3][6].

    • Don the required PPE as specified in the table above. Ensure gloves are inspected for any defects before use[1][5].

    • Prepare the handling area. All work should be conducted in a well-ventilated space, preferably within a chemical fume hood[6].

  • Handling:

    • Avoid all personal contact, including inhalation of any mists, vapors, or sprays[6][7].

    • Do not eat, drink, or smoke in the handling area[1][2][6].

    • When weighing or transferring the substance, take precautions to prevent the generation of aerosols[3].

    • Keep the container tightly closed when not in use[6]. Recommended storage is in a cool, dry, and well-ventilated place, often at -20°C[1].

  • In Case of Exposure:

    • If Swallowed: Get emergency medical help immediately. Rinse mouth[1]. Do NOT induce vomiting[6].

    • If on Skin: Take off immediately all contaminated clothing. Wash off with soap and plenty of water[1][6].

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration[1][6].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][3][4]. If eye irritation persists, get medical advice/attention[2].

Disposal Plan: Procedures for Waste Management

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE (gloves, lab coats), should be considered hazardous waste[6].

    • Collect these materials in a suitable, closed, and clearly labeled container for disposal[1][6].

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area[6][8].

    • Wear appropriate PPE, including respiratory protection if necessary[7].

    • Contain the spill using an inert absorbent material (e.g., diatomite, universal binders)[4][6].

    • Do not let the product enter drains or water courses[1][4].

    • Collect the absorbed material into a suitable container for disposal[6].

    • Decontaminate the spill area and any affected equipment[4].

  • Final Disposal:

    • Dispose of the waste container through an approved waste disposal plant[6].

    • Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[6].

    • Dispose of contaminated packaging as you would the unused product[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.